Sodium tartrate dihydrate
Description
Properties
Key on ui mechanism of action |
Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |
|---|---|
CAS No. |
6106-24-7 |
Molecular Formula |
C4H8NaO7 |
Molecular Weight |
191.09 g/mol |
IUPAC Name |
disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |
InChI Key |
CPVIEGQEJUUMPA-OLXYHTOASA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |
Other CAS No. |
6106-24-7 |
physical_description |
White solid; [Merck Index] |
Pictograms |
Irritant |
solubility |
Soluble in cold water |
Synonyms |
(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Tartrate Dihydrate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of significant interest in various scientific fields. It serves as a primary standard for Karl Fischer titration due to its stable and precise water content.[1][2][3] This document outlines detailed experimental protocols for its preparation and analysis, presents key quantitative data in structured tables, and visualizes workflows for clarity.
Physicochemical Properties
This compound is the disodium (B8443419) salt of L-(+)-tartaric acid.[4] It presents as white, transparent, colorless, and odorless crystals.[1][5]
| Property | Value | Reference |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [5] |
| Molar Mass | 230.082 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Density | 1.82 g/cm³ | |
| Solubility in Water | 290 g/L | |
| pH (5% solution at 25°C) | 7.0 - 8.0 | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the neutralization of tartaric acid with a sodium base, such as sodium bicarbonate or sodium carbonate.[1] The resulting salt is then crystallized from the aqueous solution.
-
Dissolution: Dissolve a known molar equivalent of L-(+)-tartaric acid in distilled water in a beaker with gentle heating and stirring.
-
Neutralization: Slowly add two molar equivalents of sodium bicarbonate (or one molar equivalent of sodium carbonate) in small portions to the tartaric acid solution. Effervescence (release of CO₂) will occur. Continue addition until the fizzing ceases, indicating the completion of the reaction.
-
Filtration: If any unreacted starting material or impurities are present, filter the hot solution.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, undisturbed. Further cooling in an ice bath can promote crystallization.
-
Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol (B145695) to remove any soluble impurities.
-
Drying: Dry the purified crystals at a temperature below 150°C to prevent the loss of water of hydration. Store the final product in a desiccator.
References
Unveiling the Precision of Nature: A Technical Guide to the Crystal Structure of Sodium Tartrate Dihydrate
For Immediate Release
This technical guide offers an in-depth analysis of the crystal structure of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of significant interest to researchers, scientists, and professionals in drug development. Renowned for its piezoelectric properties and its use as a primary standard in Karl Fischer titration, a precise understanding of its three-dimensional atomic arrangement is crucial for its application and for advancing crystallographic studies. This document provides a comprehensive overview of its crystal lattice, molecular geometry, and the experimental protocols used for its structural determination.
Crystal Structure and Unit Cell Parameters
Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, a non-centrosymmetric space group consistent with its observed piezoelectric behavior.[1] The crystal structure was first elucidated by Ambady and Kartha in 1968 through single-crystal X-ray diffraction.[1] The unit cell parameters, refined using diffractometer data, are summarized in the table below. The unit cell contains four formula units of this compound.[1]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 11.460 ± 0.005 Å[1] |
| b | 14.670 ± 0.005 Å[1] |
| c | 4.959 ± 0.003 Å[1] |
| Volume (V) | 833.9 ų |
| Formula Units per Unit Cell (Z) | 4[1] |
| Measured Density (ρ) | 1.818 g/cm³ |
Atomic Coordinates and Molecular Geometry
The asymmetric unit of this compound consists of two sodium ions, one tartrate molecule, and two water molecules. The tartrate ion itself is composed of two planar halves, each containing a carboxyl group, a tetrahedral carbon, and a hydroxyl oxygen atom.[1] A notable feature of the structure is that the two C(H)O(H)COO groups of the tartrate ion are not identical.[1] The precise arrangement of these atoms, determined through Fourier and Patterson syntheses, is detailed in the following table of fractional atomic coordinates.
| Atom | x | y | z |
| Na(1) | 0.2335 | 0.0818 | 0.2007 |
| Na(2) | 0.4188 | 0.2163 | 0.7042 |
| O(1) | 0.0163 | 0.1912 | 0.8112 |
| O(2) | 0.0881 | 0.2871 | 0.5483 |
| O(3) | 0.1651 | 0.0441 | 0.8173 |
| O(4) | 0.3541 | 0.0901 | 0.5453 |
| O(5) | 0.4481 | 0.3801 | 0.8113 |
| O(6) | 0.3188 | 0.4512 | 0.5482 |
| C(1) | 0.0911 | 0.2163 | 0.6581 |
| C(2) | 0.1842 | 0.1441 | 0.6542 |
| C(3) | 0.2811 | 0.1718 | 0.8211 |
| C(4) | 0.3732 | 0.4012 | 0.6583 |
| O(W1) | 0.0998 | 0.4512 | 0.1887 |
| O(W2) | 0.3811 | 0.0118 | 0.1878 |
Data extracted from Ambady, G. K., & Kartha, G. (1968). The crystal and molecular structure of sodium D-tartrate dihydrate. Acta Crystallographica Section B: Structural Science, 24(11), 1540-1547.
Selected Bond Lengths and Angles
The intramolecular bond lengths and angles within the tartrate anion and the coordination of the sodium ions are critical to understanding the stability and properties of the crystal. The tartrate ion's carbon backbone lies in a plane.[1] Both sodium ions are six-coordinated, forming distorted octahedra with oxygen atoms from the tartrate and water molecules.[1]
| Bond | Length (Å) | Angle | Value ( ° ) |
| C(1)-O(1) | 1.26 | O(1)-C(1)-O(2) | 124.5 |
| C(1)-O(2) | 1.25 | O(1)-C(1)-C(2) | 117.5 |
| C(1)-C(2) | 1.54 | O(2)-C(1)-C(2) | 118.0 |
| C(2)-O(3) | 1.43 | C(1)-C(2)-O(3) | 110.1 |
| C(2)-C(3) | 1.57 | C(1)-C(2)-C(3) | 109.8 |
| C(3)-O(4) | 1.44 | O(3)-C(2)-C(3) | 112.5 |
| C(3)-C(4) | 1.55 | C(2)-C(3)-O(4) | 111.3 |
| C(4)-O(5) | 1.27 | C(2)-C(3)-C(4) | 108.5 |
| C(4)-O(6) | 1.24 | O(4)-C(3)-C(4) | 111.8 |
| Na(1)-O(3) | 2.41 | O(5)-C(4)-O(6) | 125.1 |
| Na(1)-O(4) | 2.45 | O(5)-C(4)-C(3) | 117.2 |
| Na(1)-O(W2) | 2.38 | O(6)-C(4)-C(3) | 117.7 |
| Na(2)-O(1) | 2.50 | ||
| Na(2)-O(5) | 2.42 | ||
| Na(2)-O(W1) | 2.36 |
Data extracted from Ambady, G. K., & Kartha, G. (1968). The crystal and molecular structure of sodium D-tartrate dihydrate. Acta Crystallographica Section B: Structural Science, 24(11), 1540-1547.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures.
Crystal Growth
Single crystals of this compound were grown from an aqueous solution of the commercially available salt at room temperature.[1] Slow evaporation of the solvent is a common method to yield high-quality crystals suitable for X-ray diffraction analysis.
Data Collection and Processing
The crystallographic data was obtained using the single-crystal X-ray diffraction technique. The initial analysis was performed using Weissenberg photography, a film-based method.[1] The intensity data were collected by rotating the crystal about its short c-axis.[1] For the final refinement, more accurate data was collected using a diffractometer.[1]
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The positions of the sodium atoms were initially determined from a 3-D sharpened Patterson map.[1] These positions were then used to compute an alpha synthesis, which revealed the locations of ten more atoms.[1] A subsequent Fourier synthesis, incorporating the phase information from these twelve atoms, unveiled the remaining atoms of the structure.[1]
The complete structure was then refined using the least-squares method with isotropic thermal parameters for all atoms.[1] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final R-index of 0.035, indicating a high degree of accuracy in the determined structure.[1]
Crystallographic Data Relationships
The following diagram illustrates the logical flow and relationship between the key crystallographic data points for this compound.
Conclusion
The crystal structure of this compound, as determined by Ambady and Kartha, provides a detailed atomic-level understanding of this important compound. The orthorhombic crystal system, the specific arrangement of atoms, the coordination of the sodium ions, and the extensive network of hydrogen bonds all contribute to its unique chemical and physical properties. This technical guide serves as a comprehensive resource for professionals in the fields of crystallography, materials science, and pharmaceutical development, offering a foundational understanding of this meticulously ordered crystalline solid.
References
Spectroscopic Properties of Sodium Tartrate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of sodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This compound is widely used as a primary standard for Karl Fischer titration, an excipient in pharmaceutical formulations, and a reagent in various chemical syntheses.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, analytical method development, and material characterization.
Molecular Structure and Crystallography
This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The tartrate ion exists in a staggered conformation, and the sodium ions are coordinated to the carboxylate and hydroxyl groups of the tartrate anions, as well as to the water molecules. This intricate network of coordination and hydrogen bonding governs the material's solid-state properties and influences its spectroscopic signatures.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the tartrate anion and the water of hydration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, C=O, and C-O stretching and bending vibrations.
Table 1: Summary of Major Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3500 - 3200 | Strong, Broad | O-H stretching (water of hydration and hydroxyl groups) |
| ~2980 - 2900 | Medium | C-H stretching |
| ~1610 | Strong | Asymmetric C=O stretching (carboxylate) |
| ~1450 | Medium | C-H bending |
| ~1400 | Strong | Symmetric C=O stretching (carboxylate) |
| ~1120 - 1050 | Strong | C-O stretching (C-OH and C-O-C) |
| Below 1000 | Medium to Weak | Fingerprint region (various bending and skeletal modes) |
Raman Spectroscopy
The Raman spectrum of this compound provides valuable information about the non-polar vibrations within the molecule and the crystal lattice.
Table 2: Summary of Major Raman Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 - 3200 | Weak | O-H stretching |
| ~2950 | Strong | C-H stretching |
| ~1410 | Medium | Symmetric C=O stretching (carboxylate) |
| ~1100 - 1000 | Medium | C-C stretching |
| ~900 - 800 | Medium | C-C stretching and C-H bending |
| Below 400 | Strong | Lattice vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state structure of sodium tartrate. The spectra are typically acquired in deuterium (B1214612) oxide (D₂O) to avoid interference from the solvent protons.
¹H NMR Spectroscopy
The ¹H NMR spectrum of sodium tartrate in D₂O is simple, showing a single peak for the two equivalent methine protons.
Table 3: ¹H NMR Data for Sodium Tartrate in D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.3 | Singlet | 2 x CH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum in D₂O shows two distinct signals corresponding to the carboxylate and the methine carbons.
Table 4: ¹³C NMR Data for Sodium Tartrate in D₂O
| Chemical Shift (ppm) | Assignment |
| ~180 | 2 x COO⁻ |
| ~75 | 2 x CH(OH) |
UV-Visible Spectroscopy
This compound is a salt of a fully saturated dicarboxylic acid. As such, it does not possess any chromophores that absorb significantly in the UV-Visible region (200-800 nm). The absence of π-systems or d-d electronic transitions results in a lack of characteristic absorption bands. Its UV-Vis spectrum is typically characterized by a featureless, low absorbance profile, making it a suitable non-absorbing excipient in formulations where the active pharmaceutical ingredient is analyzed by UV-Vis spectrophotometry. Any observed absorbance is generally attributed to scattering or impurities.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the homogenous mixture to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder, and the sample spectrum is acquired.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Raman Spectroscopy
-
Sample Preparation:
-
A small amount of the crystalline powder is placed on a microscope slide or packed into a capillary tube.
-
-
Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and analyzed by the spectrometer.
-
Spectra are typically recorded over a Raman shift range of 200-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
-
Data Acquisition:
-
Both ¹H and ¹³C NMR spectra are acquired. A solvent suppression technique may be used for the ¹H spectrum to minimize the residual HDO signal.
-
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
-
Instrumentation:
-
A double-beam UV-Visible spectrophotometer is used.
-
-
Data Acquisition:
-
The spectrophotometer is blanked with deionized water.
-
The absorbance spectrum of the sample solution is recorded from 200 to 800 nm in a quartz cuvette.
-
Conclusion
The spectroscopic properties of this compound are well-defined and provide a robust basis for its identification and characterization. The combination of vibrational and nuclear magnetic resonance spectroscopy offers a comprehensive understanding of its molecular structure in both the solid and solution states. The lack of significant UV-Visible absorbance is also a key characteristic of this compound. The data and protocols presented in this guide are intended to support the work of researchers and professionals in ensuring the quality and performance of materials and products that incorporate this compound.
References
An In-depth Technical Guide to the Thermal Decomposition of Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a common laboratory reagent and food additive, undergoes a multi-stage thermal decomposition process upon heating. This guide provides a comprehensive overview of this process, detailing the dehydration and subsequent decomposition of the anhydrous salt. By synthesizing available data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), this document presents a clear picture of the decomposition pathway, including temperature ranges, mass losses, and proposed intermediate and final products. Detailed experimental protocols and visual representations of the decomposition workflow are included to aid researchers in their understanding and further investigation of this compound.
Introduction
This compound is a salt of L-(+)-tartaric acid and is widely used in various industrial and scientific applications, including as a primary standard for Karl Fischer titration due to its stable stoichiometry.[1][2] Its behavior under thermal stress is of critical importance for its use in manufacturing processes, pharmaceutical formulations, and material science. Understanding the thermal decomposition of this compound is essential for ensuring product stability, predicting shelf-life, and controlling chemical reactions at elevated temperatures.
This technical guide consolidates the current understanding of the thermal decomposition of this compound, focusing on the distinct stages of water loss and the subsequent breakdown of the anhydrous tartrate moiety.
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of this compound occurs in a sequential process, initiated by the loss of its two molecules of water of hydration, followed by the more complex decomposition of the resulting anhydrous sodium tartrate.
Dehydration
The first phase of decomposition involves the endothermic removal of the two water molecules. This process typically occurs in two overlapping steps, as observed in thermogravimetric analysis. The theoretical mass loss for the complete dehydration is 15.66%.
-
Step 1a: Loss of the first water molecule.
-
Step 1b: Loss of the second water molecule to form anhydrous sodium tartrate (Na₂C₄H₄O₆).
Decomposition of Anhydrous Sodium Tartrate
Following dehydration, the anhydrous sodium tartrate undergoes a more energetic decomposition. While the precise mechanism for sodium tartrate is not extensively detailed in the literature, data from the closely related potassium sodium tartrate suggests a multi-step process. The decomposition of the tartrate anion is expected to proceed through the formation of intermediate species, leading to the final solid products.
A proposed pathway involves the initial breakdown of the tartrate structure, followed by the formation of sodium carbonate as a stable intermediate at higher temperatures. Further heating can lead to the decomposition of sodium carbonate to sodium oxide at very high temperatures.
Quantitative Analysis of Thermal Decomposition
The following tables summarize the quantitative data obtained from thermogravimetric and differential thermal analyses of tartrate salts. It is important to note that much of the detailed kinetic and multi-stage decomposition data comes from studies on potassium sodium tartrate tetrahydrate, which is used here as a proxy to illustrate the expected behavior of this compound due to a lack of comprehensive data on the latter.
Table 1: Dehydration Stages of this compound
| Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) (TGA) | Theoretical Mass Loss (%) | Process |
| 1a | Ambient - ~100 | ~64 | \multirow{2}{}{~15.4 - 15.7} | \multirow{2}{}{15.66} | Loss of first H₂O molecule |
| 1b | ~100 - ~160 | ~136 | Loss of second H₂O molecule |
Table 2: Proposed Decomposition Stages of Anhydrous Sodium Tartrate (based on analogy with potassium sodium tartrate)
| Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) (TGA) | Proposed Intermediate/Final Product(s) |
| 2 | ~250 - ~500 | - | ~22.4 | Formation of intermediate species (e.g., C₃H₄NaO₄·) |
| 3 | >500 | - | Further Mass Loss | Sodium Carbonate (Na₂CO₃) |
| 4 | >850 | - | Further Mass Loss | Sodium Oxide (Na₂O) |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
This protocol is based on typical parameters used for the analysis of hydrated salts.
-
Instrument: Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC). A common instrument used in related studies is the Shimadzu DTG-60.[3]
-
Sample Mass: 5 - 10 mg of this compound.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Temperature Range: Ambient to 1000 °C to ensure complete decomposition.
-
Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.
Evolved Gas Analysis (EGA)
To identify the gaseous products released during decomposition, TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
TGA-MS/FTIR Protocol:
-
The TGA is operated under the conditions described in section 4.1.
-
The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at ~200-250 °C) to prevent condensation of the evolved gases.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.
-
The intensity of specific ions (in MS) or the absorbance at specific wavenumbers (in FTIR) is plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss steps observed in the TGA curve.
-
Visualization of Decomposition Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the thermal decomposition process and the experimental workflow.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA-EGA of this compound.
Conclusion
The thermal decomposition of this compound is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous salt. While the dehydration steps are relatively well-understood, the subsequent decomposition pathway of the anhydrous form is more complex and less definitively characterized. The data presented, including the proposed decomposition pathway and experimental protocols, provide a solid foundation for researchers working with this compound. Further studies, particularly those employing evolved gas analysis techniques, are needed to fully elucidate the intermediate species and final products of the thermal degradation of sodium tartrate.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O). The information is presented to support research, scientific analysis, and drug development activities where this compound is utilized, particularly as a primary standard, buffering agent, or excipient.
Core Physicochemical Properties
This compound is the disodium (B8443419) salt of L-(+)-tartaric acid and exists as a white crystalline solid. Its precise stoichiometry, including the two molecules of water of hydration, makes it an excellent primary standard for Karl Fischer titration, a critical technique for water content determination in various substances.[1][2][3]
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [1][4] |
| Molar Mass | 230.08 g/mol | [1][4] |
| Appearance | White crystalline powder or colorless crystals | [1] |
| Density | 1.82 g/cm³ | [4] |
| Melting Point | Decomposes above 120 °C | [4] |
| Solubility in Water | 290 g/L at 20 °C | |
| Solubility in Ethanol | Insoluble | [1] |
| pH (5% aqueous solution) | 7.0 - 9.0 at 25 °C | [4] |
| Water Content | 15.66% (stoichiometric) | [5] |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 11.460 Å, b = 14.670 Å, c = 4.954 Å |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for obtaining accurate and reproducible data. The following sections outline the protocols for key analytical techniques.
Single-Crystal X-ray Diffraction (XRD)
Objective: To determine the three-dimensional atomic and molecular structure of the crystal.
Methodology:
-
Crystal Selection and Mounting:
-
Select a single crystal of this compound with dimensions of approximately 0.1-0.3 mm.
-
The crystal should be well-formed, transparent, and free of visible defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Maintain the crystal at a constant temperature, typically 293(2) K, during data collection.
-
Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., 0-180° in ω and φ scans).
-
Set the detector distance and exposure time to ensure good resolution and signal-to-noise ratio.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the unit cell parameters and space group from the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and isotropic or anisotropic displacement parameters against the experimental data using a full-matrix least-squares method.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The refinement is complete when the R-factor and weighted R-factor converge to low values, and the goodness-of-fit is close to 1.
-
Thermal Analysis (TGA/DTA)
Objective: To investigate the thermal stability and decomposition behavior of the compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground this compound into an alumina (B75360) or platinum crucible.
-
-
Instrument Setup:
-
Use a simultaneous thermal analyzer (TGA/DTA).
-
Calibrate the instrument for temperature and mass using appropriate standards.
-
-
Analysis Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 500 °C.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis:
-
The TGA curve will show mass loss as a function of temperature. The two water molecules are expected to be lost in a distinct step.
-
The DTA curve will show endothermic or exothermic peaks corresponding to thermal events such as dehydration and decomposition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of this compound with approximately 200-300 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6] This corresponds to a sample-to-KBr ratio of roughly 1:100 to 1:150.[6][7]
-
Place the mixture into a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Karl Fischer Titration
Objective: To accurately determine the water content, for which this compound serves as a primary standard.
Methodology:
-
Titrator Preparation:
-
Set up a volumetric Karl Fischer titrator.
-
Fill the titration vessel with a suitable solvent, typically anhydrous methanol.
-
Pre-titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual moisture.
-
-
Standardization of the Karl Fischer Reagent:
-
Accurately weigh approximately 100-200 mg of this compound and record the exact mass.[1]
-
Add the this compound to the conditioned titration vessel and stir to dissolve.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
The water equivalence factor (F) of the reagent, in mg H₂O/mL, is calculated using the following formula: F = (mass of this compound in mg × 0.1566) / volume of Karl Fischer reagent in mL[3] (The factor 0.1566 represents the theoretical mass fraction of water in this compound).[3]
-
Visualizations
The following diagrams illustrate key relationships and workflows associated with the characterization of this compound.
References
- 1. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 2. labdepotinc.com [labdepotinc.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. geo.umass.edu [geo.umass.edu]
An In-depth Technical Guide to the Molecular Geometry of Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a compound of interest in pharmaceuticals and as a standard in analytical chemistry. This document summarizes key crystallographic data, outlines the experimental protocols for its determination, and visualizes the structural and procedural relationships.
Crystal and Molecular Structure
Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell.[1][2] The crystal structure is characterized by a complex three-dimensional network of sodium-oxygen coordination and hydrogen bonds involving the tartrate anions and water molecules.
The Tartrate Anion
The tartrate anion consists of two planar halves, each comprising a carboxyl group, a tetrahedral carbon, and a hydroxyl oxygen atom.[1][2] A notable feature of the tartrate ion's conformation in the solid state is that the four carbon atoms lie in a single plane.[1][2] The two halves of the tartrate ion, however, are not crystallographically identical, leading to slight variations in corresponding bond lengths and angles.[1][2]
Sodium Ion Coordination
The sodium ions are key to the crystal's structure, each being coordinated by oxygen atoms from both the tartrate anions and the water molecules. One sodium atom, Na(1), is surrounded by two water oxygen atoms and four oxygen atoms from two different tartrate molecules. The other sodium atom, Na(2), is coordinated by five oxygen atoms from three distinct tartrate molecules.[1] The majority of the Na-O distances average around 2.38 Å, which is in good agreement with the sum of the ionic radii of Na⁺ and O²⁻.[1]
Hydrogen Bonding
The molecules in the crystal are held together by a network of intermolecular hydrogen bonds, primarily facilitated by the water molecules.[1] This extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.
Quantitative Crystallographic Data
The following tables summarize the key quantitative data on the molecular geometry of this compound, as determined by X-ray crystallography.
Crystal Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 11.460 Å |
| b | 14.670 Å |
| c | 4.954 Å |
| Z | 4 |
Data sourced from Ambady & Kartha (1968).[1][2]
Selected Interatomic Distances (Å)
| Bond | Distance (Å) |
| C(1)-C(2) | 1.54 |
| C(2)-C(3) | 1.55 |
| C(3)-C(4) | 1.54 |
| C(1)-O(1) | 1.26 |
| C(1)-O(2) | 1.27 |
| C(4)-O(5) | 1.27 |
| C(4)-O(6) | 1.26 |
| C(2)-O(3) | 1.43 |
| C(3)-O(4) | 1.43 |
| Na(1)-O(2) | 2.36 |
| Na(1)-O(3) | 2.36 |
| Na(1)-O(6) | 2.40 |
| Na(1)-O(7) | 2.36 |
| Na(1)-O(8) | 2.40 |
| Na(2)-O(1) | 2.45 |
| Na(2)-O(4) | 2.33 |
| Na(2)-O(5) | 2.36 |
| Na(2)-O(6) | 2.99 |
| Na(2)-O(8) | 2.35 |
Note: Atom numbering is based on the original crystallographic study. Data represents a selection of key distances and is based on the work of Ambady & Kartha (1968).[1]
Selected Interatomic Angles (°)
| Angle | Value (°) |
| O(1)-C(1)-O(2) | 124.5 |
| O(5)-C(4)-O(6) | 124.1 |
| O(1)-C(1)-C(2) | 118.0 |
| O(2)-C(1)-C(2) | 117.5 |
| O(5)-C(4)-C(3) | 118.2 |
| O(6)-C(4)-C(3) | 117.7 |
| C(1)-C(2)-C(3) | 111.2 |
| C(2)-C(3)-C(4) | 110.8 |
| O(3)-C(2)-C(1) | 110.1 |
| O(3)-C(2)-C(3) | 110.9 |
| O(4)-C(3)-C(2) | 111.3 |
| O(4)-C(3)-C(4) | 109.8 |
Note: Atom numbering is based on the original crystallographic study. Data represents a selection of key angles and is based on the work of Ambady & Kartha (1968).[1]
Experimental Protocols
The determination of the molecular geometry of this compound is primarily achieved through single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction Methodology
-
Crystal Growth and Selection: High-quality single crystals of this compound are grown from an aqueous solution by slow evaporation. A suitable crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. The data collection involves measuring the intensities and positions of a large number of reflections.
-
Data Processing: The collected raw data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities are integrated to produce a list of unique reflections with their corresponding Miller indices (h, k, l) and intensities.
-
Structure Solution: The processed data is used to solve the crystal structure. For this compound, the positions of the sodium atoms were initially determined from a 3-D sharpened Patterson map.[1] These positions are then used to calculate initial phases for the structure factors.
-
Structure Refinement: An electron density map is calculated from the structure factors. The positions of the remaining non-hydrogen atoms are identified from this map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors. The refinement is monitored by the R-factor, which should converge to a low value (e.g., 0.035 for the reported structure).[1]
Visualizations
Logical Workflow for Molecular Geometry Determination
Caption: Experimental workflow for determining molecular geometry.
Simplified Representation of the Tartrate Anion and Sodium Coordination
Caption: Simplified coordination environment of sodium ions.
References
A Cornerstone of Accuracy: The History and Application of Sodium Tartrate Dihydrate in Chemical Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) holds a significant, albeit often understated, position in the history of analytical chemistry. Its remarkable stability and precise water content have established it as a crucial primary standard, particularly for the determination of water content using the Karl Fischer titration method. This technical guide delves into the historical context of this compound's use in chemical analysis, provides detailed experimental protocols for key historical methods, and presents relevant quantitative data in a clear, comparative format.
From Rochelle Salt to a Primary Standard: A Historical Perspective
The story of sodium tartrate in chemical analysis is intertwined with its close relative, potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), famously known as Rochelle salt. Discovered in approximately 1675 by apothecary Pierre Seignette in La Rochelle, France, Rochelle salt found early applications in medicine as a laxative and later in the burgeoning field of electronics due to its piezoelectric properties.
In the realm of analytical chemistry, Rochelle salt became a key component of Fehling's solution , a reagent developed by Hermann von Fehling in 1849 for the detection of reducing sugars. The tartrate ions in Fehling's solution act as a chelating agent, keeping copper(II) ions soluble in the alkaline solution, which would otherwise precipitate as copper(II) hydroxide. This allowed for the characteristic redox reaction with aldehydes, forming a red precipitate of copper(I) oxide, a positive indication for reducing sugars.
While Rochelle salt played a vital role, the emergence of Karl Fischer's method for water determination in 1935 created a need for a highly stable and reliable primary standard with a precisely known water content. This compound, with its stable crystal structure incorporating exactly two molecules of water, proved to be an ideal candidate. Its non-hygroscopic nature and high purity made it superior to other potential standards, and it was gradually adopted as the primary standard for the standardization of Karl Fischer reagents.[1] The American Chemical Society (ACS) established its Committee on Analytical Reagents in 1917, and the subsequent publication of "Reagent Chemicals" provided specifications for high-purity chemicals, solidifying the role of compounds like this compound as reliable standards in analytical procedures.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, crucial for its application in chemical analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | Na₂C₄H₄O₆·2H₂O |
| Molar Mass | 230.08 g/mol |
| Theoretical Water Content | 15.66% |
| Appearance | White crystalline powder |
| Solubility in Water | 290 g/L at 20°C |
| pH of 5% solution (25°C) | 7.0 - 9.0 |
Table 2: Historical ACS Reagent Grade Specifications for this compound
| Parameter | Specification (ca. 2017) |
| Assay (anhydrous basis) | 99.0 - 101.0% |
| Loss on drying at 150°C | 15.61 - 15.71% |
| Insoluble matter | ≤ 0.005% |
| Chloride (Cl) | ≤ 0.001% |
| Phosphate (PO₄) | ≤ 5 ppm |
| Sulfate (SO₄) | ≤ 0.005% |
| Ammonium (NH₄) | ≤ 0.003% |
| Calcium (Ca) | ≤ 0.01% |
| Heavy metals (as Pb) | ≤ 5 ppm |
| Iron (Fe) | ≤ 0.001% |
| Note: Specifications have evolved over time with advancements in analytical techniques. This table reflects a modern standard for comparison. |
Experimental Protocols
Standardization of Karl Fischer Reagent using this compound (Volumetric Method)
This protocol describes the classic volumetric method for standardizing Karl Fischer reagent.
Materials:
-
Karl Fischer titrator (volumetric)
-
This compound (ACS Reagent Grade)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727)
-
Analytical balance (readable to 0.1 mg)
-
Spatula and weighing boat
Procedure:
-
Titrator Preparation: Fill the titrator's buret with the Karl Fischer reagent. Add a suitable volume of anhydrous methanol to the titration vessel to immerse the electrode tip.
-
Solvent Titration (Pre-titration): Start the titrator to titrate the water present in the methanol until a stable endpoint is reached. This ensures the solvent is dry before adding the standard.
-
Standard Preparation: Accurately weigh approximately 100-200 mg of this compound into a weighing boat. The exact mass will depend on the titer of the Karl Fischer reagent.
-
Titration of the Standard: Carefully add the weighed this compound to the conditioned methanol in the titration vessel. Ensure complete dissolution.
-
Titration: Start the titration. The Karl Fischer reagent is added from the buret until all the water from the this compound has reacted. The endpoint is detected potentiometrically by the electrode.
-
Calculation: The water equivalency factor (F) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:
F = (m * 0.1566) / V
where:
-
m = mass of this compound in mg
-
0.1566 = theoretical water content of this compound
-
V = volume of Karl Fischer reagent consumed in mL
-
-
Replicates: Repeat the procedure at least two more times and calculate the average water equivalency factor. The relative standard deviation should be within acceptable limits (typically <0.5%).
Fehling's Test for Reducing Sugars using Rochelle Salt
This protocol outlines the historical method for detecting reducing sugars using Fehling's solution.
Materials:
-
Fehling's Solution A (aqueous solution of copper(II) sulfate)
-
Fehling's Solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)
-
Test tubes and test tube rack
-
Water bath
-
Sample solution to be tested
-
Positive control (e.g., glucose solution)
-
Negative control (e.g., sucrose (B13894) solution)
Procedure:
-
Preparation of Fehling's Reagent: In a clean test tube, mix equal volumes (e.g., 1 mL each) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color. This mixture must be prepared fresh as it is not stable.
-
Sample Addition: Add a few drops (e.g., 0.5 mL) of the sample solution to the freshly prepared Fehling's reagent.
-
Heating: Place the test tube in a boiling water bath for 2-5 minutes.
-
Observation: Observe any color change. The formation of a yellow, green, orange, or brick-red precipitate of copper(I) oxide indicates the presence of reducing sugars. The color of the precipitate can give a semi-quantitative indication of the concentration of the reducing sugar.
-
Controls: Simultaneously perform the test with the positive and negative controls to ensure the reliability of the results. The glucose solution should yield a positive result (red precipitate), while the sucrose solution should show no change (remain blue).
Visualizing the Chemistry: Diagrams of Key Processes
To better understand the underlying chemical processes, the following diagrams illustrate the Karl Fischer titration workflow and the Fehling's test reaction pathway.
Caption: Workflow for Karl Fischer Titrant Standardization.
Caption: Reaction Pathway of Fehling's Test.
Conclusion
From its origins as a component in a qualitative test for sugars to its current status as an indispensable primary standard for moisture determination, this compound has had a rich history in analytical chemistry. Its stability, purity, and precise stoichiometry have made it a reliable cornerstone for accurate and reproducible analytical measurements. The detailed protocols and diagrams provided in this guide offer a comprehensive overview of its historical and ongoing importance, providing valuable insights for researchers, scientists, and professionals in drug development who rely on precise and accurate chemical analysis.
References
A Technical Guide to the Theoretical and Experimental Determination of Water Content in Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical water content of sodium tartrate dihydrate, alongside detailed experimental protocols for its verification. This compound is a stable, non-hygroscopic solid, making it an excellent primary standard for Karl Fischer titration, a benchmark method for water content determination.[1][2][3] Its precisely defined stoichiometric water content of 15.66% is crucial for the calibration and verification of analytical instrumentation.[1][2]
Theoretical Water Content
The theoretical water content of a hydrate (B1144303) is calculated based on its molecular formula and the molecular weights of its constituent parts. The calculation determines the mass percentage of water within the hydrated crystal structure.
Molecular Composition
The chemical formula for this compound is Na₂C₄H₄O₆ · 2H₂O.[4][5] This indicates that each mole of the anhydrous sodium tartrate (Na₂C₄H₄O₆) is associated with two moles of water (H₂O), known as the water of hydration.
Calculation Principle
The theoretical percentage of water is derived from the ratio of the total mass of the water of hydration to the total molar mass of the hydrated compound, multiplied by 100.[6]
The formula is as follows:
% Water = [(Mass of Water in one mole of hydrate) / (Molar Mass of Hydrate)] x 100
To perform this calculation, the following molecular weights are required:
-
Molar Mass of this compound (C₄H₈Na₂O₈) : 230.08 g/mol [4][5][7][8][9]
-
Molar Mass of Anhydrous Sodium Tartrate (C₄H₄Na₂O₆) : 194.05 g/mol [8][10][11][12]
Using these values:
-
Mass of two moles of water = 2 * 18.015 g/mol = 36.03 g/mol
-
% Water = (36.03 g/mol / 230.08 g/mol ) * 100 ≈ 15.66%
Data Summary
The quantitative data essential for understanding the water content of this compound is summarized in the table below.
| Parameter | Chemical Formula | Molar Mass ( g/mol ) | Contribution to Hydrate |
| This compound | C₄H₄Na₂O₆ · 2H₂O | 230.08[4][5][7][8] | 100% |
| Anhydrous Sodium Tartrate | C₄H₄Na₂O₆ | 194.05[8][10][11] | 84.34% |
| Water of Hydration | 2H₂O | 36.03 | 15.66% |
Logical Workflow for Calculation
The following diagram illustrates the logical steps to calculate the theoretical water content of this compound.
Caption: Logical workflow for the calculation of theoretical water content.
Experimental Protocols for Water Content Determination
The theoretical water content can be verified experimentally using several established methods. The two most common and relevant methods for pharmaceutical and research applications are Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration.
Method 1: Thermogravimetric Analysis (TGA)
This method measures the change in mass of a sample as it is heated over time. For hydrates, heating leads to the loss of water molecules, resulting in a measurable mass decrease.[6][17]
Objective: To determine the percentage of water in this compound by measuring the mass loss upon heating.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (platinum or ceramic)
-
Spatula
-
This compound sample
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan. Record the initial mass precisely.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 200°C at a heating rate of 10°C/min. The melting point of this compound is approximately 150°C, and the water of hydration is lost before decomposition.[9]
-
Use an inert purge gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to remove the evolved water vapor.
-
-
Data Analysis:
-
The TGA software will generate a curve of mass vs. temperature.
-
Identify the mass loss step corresponding to the dehydration process. This is typically a sharp, well-defined drop in mass.
-
Calculate the percentage mass loss using the initial mass and the final mass after the dehydration step. This percentage represents the experimental water content.
-
Method 2: Karl Fischer (KF) Titration
KF titration is a highly specific and accurate method for determining water content. This compound is often used as a certified reference material to standardize the KF reagent (determine its titer).[3][18]
Objective: To determine the water content of a sample using a KF titrator standardized with this compound.
Apparatus:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Analytical balance
-
Spatula, syringes, and weighing boats
-
This compound (as a standard)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
Procedure (for Titer Determination):
-
Titrator Preparation: Fill the KF titrator with fresh, anhydrous solvent and titrate it to a dry endpoint to remove any residual moisture from the system.
-
Standard Preparation: Accurately weigh approximately 100-150 mg of this compound and record the mass to the nearest 0.1 mg.
-
Titration:
-
Carefully introduce the weighed this compound into the titration vessel.
-
Start the titration. The KF reagent is added until it has reacted with all the water from the sample. The instrument will automatically detect the endpoint.
-
Record the volume of KF reagent consumed.
-
-
Calculation of Titer:
-
The titer (in mg H₂O / mL of reagent) is calculated as follows: Titer = (Mass of this compound * 0.1566) / Volume of KF Reagent
-
The value 0.1566 corresponds to the theoretical mass fraction of water in the standard.
-
Perform the determination in triplicate and calculate the mean titer. This standardized reagent can now be used to accurately measure the water content in unknown samples.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 3. mt.com [mt.com]
- 4. This compound - ProChem, Inc. [prochemonline.com]
- 5. di-Sodium tartrate dihydrate for analysis EMSURE 6106-24-7 [sigmaaldrich.com]
- 6. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 7. This compound | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 9. americanelements.com [americanelements.com]
- 10. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 868-18-8 CAS | SODIUM DL-TARTRATE ANHYDROUS | Laboratory Chemicals | Article No. 06028 [lobachemie.com]
- 12. Sodium DL-tartrate, anhydrous, 99%+ 868-18-8 India [ottokemi.com]
- 13. careers360.com [careers360.com]
- 14. webqc.org [webqc.org]
- 15. quora.com [quora.com]
- 16. How Much Water is a Mole of Water? [thoughtco.com]
- 17. m.youtube.com [m.youtube.com]
- 18. EP1356275A2 - Calibration standards, methods, and kits for water determination by karl fischer titration - Google Patents [patents.google.com]
Sodium Tartrate Dihydrate (CAS 6106-24-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium tartrate dihydrate, a salt of L-(+)-tartaric acid, is a crucial reagent in various scientific and pharmaceutical applications. Its precise stoichiometry and stability make it an invaluable standard in analytical chemistry, particularly for moisture determination. This technical guide provides an in-depth overview of the core properties and applications of this compound, with a focus on data presentation, experimental protocols, and visual workflows to support research and development activities.
Physicochemical Properties
This compound is a white crystalline powder known for its stability under normal conditions.[1] It is widely utilized for its buffering properties and as a primary standard in Karl Fischer titration due to its stable and precise water content of 15.66%.[2][3][4]
| Property | Value | References |
| CAS Number | 6106-24-7 | [2][5] |
| Molecular Formula | C₄H₄Na₂O₆·2H₂O | [2][6] |
| Molecular Weight | 230.08 g/mol | [6][7][8] |
| Appearance | White crystalline powder or colorless crystals | [2][9] |
| Melting Point | 120 °C | [6][9] |
| Decomposition Temperature | >120 °C | [10] |
| Density | 1.82 g/cm³ | [6][8][10] |
| Bulk Density | ~460 kg/m ³ | [8][10][11] |
| Solubility in Water | 290 g/L at 20 °C; 29 g/100 g at 60°C | [6][8][10] |
| Solubility in other solvents | Insoluble in ethanol | [9] |
| pH of 5% aqueous solution | 7.0 - 9.0 at 25 °C | [6][10] |
| Optical Rotation | +25.0° to +27.0° (c=10 in water) | [6] |
Crystal and Molecular Structure
Sodium D-tartrate dihydrate crystallizes in the orthorhombic space group P21212~. The tartrate ion is composed of two planar halves, with the four carbon atoms residing in a single plane. The molecular structure is held together by intermolecular hydrogen bonds facilitated by the water molecules of hydration.[12]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Technique | Source/Reference |
| Infrared (IR) | KBr Wafer / FTIR | [7][13] |
| Raman | [7] | |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | [7][14][15] |
Applications in Research and Drug Development
This compound serves several key functions in research and pharmaceutical settings:
-
Primary Standard for Karl Fischer Titration: Due to its stable and exact water content (15.66%), it is the preferred primary standard for the standardization of Karl Fischer reagents used in moisture determination.[3][4][5][6][16][17][18][19][20][21][22]
-
Buffering Agent: Its ability to maintain a stable pH makes it a useful component in various biochemical and cell culture media.[2][23]
-
Food Additive: It is used as an emulsifier and binding agent in food products under the E number E335.[5]
-
Synthesis of Metal Complexes: It can be used in the preparation of solid-state compounds with bivalent metal ions and in the synthesis of metal oxide nanoparticles.[24][25]
-
Potential Therapeutic Effects: Research has indicated that tartaric acid, the parent compound, exhibits vasodilatory and antihypertensive effects.[26]
Experimental Protocols
Standardization of Karl Fischer Reagent using this compound
This protocol outlines the volumetric titration method for determining the water equivalent of a Karl Fischer reagent.
Materials and Equipment:
-
Karl Fischer Titrator (volumetric)
-
Titration vessel
-
Burette
-
Analytical balance (readable to 0.1 mg)
-
This compound (CAS 6106-24-7), finely powdered
-
Anhydrous Methanol (B129727) (or other suitable solvent)
-
Karl Fischer Reagent
Methodology:
-
Vessel Preparation: Add a sufficient volume of anhydrous methanol to the titration vessel to cover the electrode.
-
Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint. This step removes any residual moisture from the solvent and the vessel. Record the volume of reagent used.
-
Sample Preparation and Addition: Accurately weigh approximately 150-350 mg of finely powdered this compound.[27] Carefully transfer the weighed standard to the conditioned titration vessel.
-
Titration: Stir the solution to dissolve the this compound completely.[28] Titrate the sample with the Karl Fischer reagent to a stable electrometric endpoint. Record the volume of the titrant consumed.
-
Calculation: Calculate the water equivalence factor (F) of the Karl Fischer reagent in mg of water per mL of reagent using the following formula:
F = (0.1566 * w) / v
Where:
Workflow for Karl Fischer Titration Standardization
Caption: A flowchart illustrating the key steps in the standardization of Karl Fischer reagent using this compound.
Safety and Handling
This compound is generally considered stable and non-hazardous under normal laboratory conditions.[1][24][29] However, it is recommended to handle it with appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust inhalation.[1] It is incompatible with strong oxidizing agents.[10][24][29]
Conclusion
This compound (CAS 6106-24-7) is a well-characterized and highly reliable chemical compound with significant applications in research, particularly in analytical chemistry and drug development. Its defined stoichiometry and stable water of hydration make it an indispensable primary standard for Karl Fischer titration, ensuring the accuracy and reliability of moisture content determination. The comprehensive data and protocols provided in this guide aim to support scientists and researchers in the effective utilization of this important reagent.
References
- 1. aandd.jp [aandd.jp]
- 2. CAS 6106-24-7: this compound | CymitQuimica [cymitquimica.com]
- 3. m.youtube.com [m.youtube.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 6. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]
- 7. This compound | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 9. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sentezlab.com [sentezlab.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. This compound [webbook.nist.gov]
- 14. Sodium tartrate(868-18-8) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. mt.com [mt.com]
- 19. Sodium Tartrate, Dihydrate, Crystal, Reagent, ACS, 99-101%, Spectrum Chemical 125 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 20. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Aquagent®, di-Sodium tartrate dihydrate, secondary standard for volumetric Karl-Fischer titration - Scharlab [scharlab.com]
- 23. Sodium L-(+)-tartrate dihydrate, 99% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 24. Dithis compound | 6106-24-7 [chemicalbook.com]
- 25. atamankimya.com [atamankimya.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 28. xylemanalytics.com [xylemanalytics.com]
- 29. columbuschemical.com [columbuschemical.com]
The Hygroscopic Nature of Sodium Tartrate Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a well-established analytical standard, particularly for Karl Fischer titration, due to its precise and stable water content of 15.66%.[1] While generally considered non-hygroscopic and stable under ambient conditions, this technical guide delves into the nuanced hygroscopic behavior of this compound, providing a comprehensive understanding for researchers, scientists, and drug development professionals who rely on its stability. Recent studies have revealed that its interaction with atmospheric moisture can be influenced by factors such as its synthesis and drying processes, leading to potential variations in its water content when exposed to different humidity levels.
Physicochemical Properties
This compound is the disodium (B8443419) salt of L-(+)-tartaric acid and exists as transparent, colorless, and odorless crystals. Its crystal structure precisely accommodates two molecules of water, contributing to its stoichiometric water content.
Hygroscopic Behavior and Moisture Sorption
The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. While this compound is classified as non-hygroscopic, experimental data from water sorption isotherm studies indicate that its stability can be conditional.
A key study investigated the hygroscopic stability of four different samples of this compound at 25°C using dynamic vapor sorption (DVS) analysis. The results, summarized in the table below, demonstrate that while some samples exhibit minimal water uptake even at high relative humidities, others show a significant increase in mass, particularly at relative humidities above 68%.
Quantitative Data from Moisture Sorption Isotherm Analysis
The following table summarizes the percentage mass increase of four different this compound samples at various water activity (aw) levels at 25°C. Water activity is a measure of the partial vapor pressure of water in a substance and is directly related to the equilibrium relative humidity (RH), where RH (%) = aw x 100.
| Water Activity (aw) | Relative Humidity (%) | Sample 1 Mass Increase (%) | Sample 2 Mass Increase (%) | Sample 3 Mass Increase (%) | Sample 4 Mass Increase (%) |
| 0.175 | 17.5 | 0.00 | 0.00 | 0.00 | 0.00 |
| 0.33 | 33.0 | 0.02 | 0.01 | 0.01 | 0.03 |
| 0.43 | 43.0 | 0.03 | 0.02 | 0.01 | 0.05 |
| 0.58 | 58.0 | 0.04 | 0.03 | 0.02 | 0.08 |
| 0.68 | 68.0 | 0.05 | 0.04 | 0.03 | 0.15 |
| 0.75 | 75.0 | 0.08 | 0.06 | 0.04 | 0.25 |
| 0.85 | 85.0 | 0.12 | 0.07 | 0.05 | 0.44 |
Data adapted from a study on the certification of reference materials of this compound.[2]
These findings highlight that the hygroscopic stability of this compound can be sample-dependent, likely due to variations in the synthesis and drying processes during manufacturing.[2] For instance, Sample 4 in the study showed a marked increase in mass at relative humidities above 68%, indicating a greater propensity for water sorption.[2] This variability underscores the importance of proper storage and handling to maintain the integrity of this compound as a reference standard. For optimal stability, it is recommended to store the material in an environment with a relative humidity ranging from 15% to 60%.[2]
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of vapor sorption or desorption by a sample at controlled temperature and relative humidity.
Objective: To determine the moisture sorption isotherm of this compound.
Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed and placed in the sample pan of the DVS instrument.
-
Drying: The sample is initially dried in the DVS chamber under a stream of dry nitrogen (0% relative humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry weight of the sample.
-
Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time, e.g., dm/dt ≤ 0.002%/min).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the mass change is monitored at each step until equilibrium.
-
Data Analysis: The change in mass at each RH step is recorded and used to calculate the percentage of water sorbed by the sample. The moisture sorption isotherm is then generated by plotting the equilibrium moisture content against the relative humidity.
Karl Fischer Titration for Water Content Determination
Karl Fischer titration is a standard method for determining the water content of a substance.
Objective: To accurately measure the water content of a this compound sample.
Apparatus: A Karl Fischer titrator (volumetric or coulometric), titration vessel, and appropriate Karl Fischer reagents.
Methodology:
-
Titrator Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), and the Karl Fischer reagent is added to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Standardization: The Karl Fischer reagent is standardized using a known amount of a water standard, often this compound itself. A precisely weighed amount of this compound (e.g., 150-350 mg) is added to the titration vessel.
-
Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached. The volume of the reagent consumed is recorded.
-
Calculation: The water equivalence factor (F) of the Karl Fischer reagent is calculated using the following formula: F (mg/mL) = (0.1566 × W) / V where:
-
0.1566 is the theoretical water content of this compound
-
W is the weight of the this compound in mg
-
V is the volume of the Karl Fischer reagent consumed in mL
-
Visualizations
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Caption: Factors influencing the water content of this compound.
References
Methodological & Application
Application Notes and Protocols for Karl Fischer Titration using Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karl Fischer (KF) titration is a widely used analytical method for the quantitative determination of water content in a variety of solid, liquid, and gaseous samples. The accuracy of this method relies on the precise standardization of the Karl Fischer reagent. Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a primary standard for the standardization of Karl Fischer reagents, particularly in volumetric titration.[1][2] It is a stable, non-hygroscopic crystalline solid with a stoichiometric water content of 15.66%.[3][4] This document provides detailed application notes and protocols for the use of this compound as a primary standard in Karl Fischer titration.
Principle of Karl Fischer Titration
The Karl Fischer titration is based on a chemical reaction between water, iodine, sulfur dioxide, a base (typically an amine like imidazole (B134444) or pyridine), and an alcohol (like methanol (B129727) or ethanol). The endpoint of the titration is reached when all the water in the sample has been consumed by the iodine in the KF reagent. This can be detected either volumetrically or coulometrically.
Quantitative Data Summary
The theoretical and practical data associated with the use of this compound for Karl Fischer titration are summarized in the tables below.
| Parameter | Value | Reference |
| Chemical Formula | Na₂C₄H₄O₆·2H₂O | [5] |
| Molecular Weight | 230.08 g/mol | [5] |
| Theoretical Water Content | 15.66% (w/w) | [3][1][4] |
| Appearance | White crystalline powder | |
| Solubility in Methanol | Limited/Slightly soluble | [4][6][7] |
| Titration Type | Recommended Sample Weight of this compound | Expected Titer Value (for a 5 mg/mL KF reagent) |
| Volumetric Titration | 100 - 200 mg | Approximately 5 mg/mL |
| Coulometric Titration (using an external standard) | 20 - 100 mg (dissolved in a suitable solvent) | N/A (instrument calibration) |
Experimental Protocols
Standardization of Volumetric Karl Fischer Reagent
This protocol outlines the steps for determining the water equivalent (titer) of a volumetric Karl Fischer reagent using this compound.
Materials and Equipment:
-
Volumetric Karl Fischer titrator
-
Analytical balance (readable to 0.1 mg)
-
This compound (analytical grade)
-
Anhydrous Methanol (or other suitable KF solvent)
-
Karl Fischer Reagent (one-component or two-component system)
-
Weighing boat or paper
-
Spatula
-
Dessicator for storing the standard
Protocol:
-
Titrator Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer reagent.
-
Add a suitable volume of anhydrous methanol (typically 20-25 mL) to the titration vessel to cover the electrode tip.[8]
-
-
Solvent Pre-titration:
-
Start the titrator and perform a pre-titration on the solvent to neutralize any residual water. The instrument will indicate when the solvent is "dry" and ready for sample analysis.
-
-
Preparation and Addition of this compound:
-
Accurately weigh approximately 100-200 mg of this compound into a weighing boat.[8] Record the exact weight to the nearest 0.1 mg.
-
Carefully transfer the weighed this compound into the titration vessel. Ensure complete transfer.
-
-
Titration:
-
Start the titration immediately after adding the standard.
-
The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of KF reagent consumed (V) in mL.
-
Due to the limited solubility of this compound in methanol, ensure the sample is fully dissolved before starting the titration.[4][6][7] Gentle stirring can aid dissolution.
-
-
Calculation of Water Equivalent (Titer):
-
The water equivalent (F) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula: F = (W x 0.1566) / V Where:
-
-
Replicate Analysis:
-
Repeat the standardization procedure at least two more times.
-
The relative standard deviation (RSD) of the titer values should be within an acceptable range (typically ≤ 0.5%).
-
Verification of Coulometric Karl Fischer Titrator Performance
This protocol describes the use of a this compound solution to verify the performance of a coulometric Karl Fischer titrator.
Materials and Equipment:
-
Coulometric Karl Fischer titrator
-
Analytical balance (readable to 0.1 mg)
-
This compound (analytical grade)
-
Anhydrous, high-purity solvent (e.g., methanol, DMSO)
-
Volumetric flask (e.g., 10 mL or 25 mL), dried
-
Microsyringe
-
Dessicator for storing the standard
Protocol:
-
Titrator Preparation:
-
Ensure the coulometric Karl Fischer titrator is clean, dry, and the reagents are in good condition.
-
Allow the titrator to stabilize and reach a low, stable drift rate.
-
-
Preparation of a Standard Water Solution:
-
Accurately weigh a known amount of this compound (e.g., 100 mg) into a dry volumetric flask.
-
Dissolve the this compound in a known volume of a suitable anhydrous solvent (e.g., 10 mL of methanol). Note that ultrasound-assisted extraction can be a rapid and reproducible method for preparing these standards.[10]
-
Calculate the theoretical water concentration of the solution in µg/mL.
-
-
Injection of the Standard Solution:
-
Using a microsyringe, accurately withdraw a known volume of the standard solution (e.g., 100 µL).
-
Inject the standard solution into the coulometric titration cell.
-
-
Measurement:
-
The titrator will automatically titrate the water from the injected standard and display the result in µg of water.
-
-
Performance Verification:
-
Compare the measured amount of water with the theoretical amount calculated from the standard solution. The recovery should be within an acceptable range (e.g., 98-102%).
-
Repeat the measurement several times to assess the precision of the instrument.
-
Visualizations
Caption: Chemical reaction pathway of the Karl Fischer titration.
Caption: Experimental workflow for Karl Fischer reagent standardization.
References
- 1. mgscientific.com [mgscientific.com]
- 2. Aquagent®, di-Sodium tartrate dihydrate, secondary standard for volumetric Karl-Fischer titration, Tartaric acid sodium salt dihydrate - Scharlab [scharlab.com]
- 3. This compound 15.66 % | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 4. quveon.com [quveon.com]
- 5. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 6. dl.icdst.org [dl.icdst.org]
- 7. mt.com [mt.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. sinaptec.fr [sinaptec.fr]
Sodium Tartrate Dihydrate as a pH Buffer in Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate dihydrate is a salt of tartaric acid that can be utilized as a pH buffer in various biological assays. Its buffering capacity is centered around the pKa values of tartaric acid, which are approximately 3.0 and 4.35. This makes it particularly suitable for applications requiring acidic conditions. This document provides detailed application notes and protocols for the use of this compound as a pH buffer, with a special focus on its application in enzyme assays, particularly in the context of acid phosphatase activity.
Properties of this compound Buffer
| Property | Value(s) | Reference(s) |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| pKa₁ (Tartaric Acid) | ~3.0 | [2] |
| pKa₂ (Tartaric Acid) | ~4.35 | [2] |
| Effective pH Range | 3.0 - 5.0 | |
| Solubility in Water | Readily soluble | [1] |
Applications in Biological Assays
Sodium tartrate buffers are valuable in specific biological assays where a stable acidic pH is required. One of the most prominent applications is in the differentiation of acid phosphatase isoenzymes.
Enzyme Assays: Acid Phosphatase Inhibition
L-tartrate is a well-established selective inhibitor of prostatic acid phosphatase (PAP), but not of tartrate-resistant acid phosphatase (TRAP).[3][4][5] This property is exploited in diagnostic and research assays to distinguish between different sources of acid phosphatase activity. In these assays, a tartrate-containing buffer is used to create an environment where only TRAP activity is measured.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Tartrate Buffer (pH 4.5)
This protocol describes the preparation of a stock solution of sodium tartrate buffer.
Materials:
-
This compound (FW: 230.08 g/mol )
-
L-Tartaric acid (FW: 150.09 g/mol )
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and beakers
-
1 M NaOH and 1 M HCl for pH adjustment
Procedure:
-
Prepare a 0.1 M solution of this compound: Dissolve 23.01 g of this compound in approximately 800 mL of deionized water. Stir until fully dissolved.
-
Prepare a 0.1 M solution of Tartaric Acid: Dissolve 15.01 g of L-tartaric acid in approximately 800 mL of deionized water. Stir until fully dissolved.
-
Mix the solutions: Start with the 0.1 M sodium tartrate solution. While monitoring the pH with a calibrated pH meter, slowly add the 0.1 M tartaric acid solution until the pH approaches 4.5.
-
Adjust the pH: Use 1 M NaOH or 1 M HCl to make fine adjustments to the pH until it is exactly 4.5.
-
Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization (optional): If required for your application, the buffer can be filter-sterilized using a 0.22 µm filter.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining of Cultured Cells
This protocol details a histochemical staining method to identify TRAP-positive cells, such as osteoclasts.[6][7][8]
Materials:
-
Fixative solution (e.g., 10% neutral buffered formalin)
-
TRAP staining solution components (see table below)
-
Counterstain (e.g., 0.08% Fast Green)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Microscope slides or culture plates
-
Incubator at 37°C
Preparation of TRAP Staining Solution:
| Component | Concentration/Amount |
| Acetate (B1210297) Buffer | 0.1 M, pH 5.0 |
| Substrate Solution | Naphthol AS-MX Phosphate (20 mg dissolved in 1 mL Ethylene Glycol Monoethyl Ether) |
| Chromogen Solution | Fast Garnet GBC salt (or similar diazonium salt) |
| Tartrate Solution | 50 mM Sodium Tartrate in Acetate Buffer |
Staining Procedure:
-
Cell Fixation:
-
Remove culture medium from cells.
-
Wash cells once with PBS.
-
Add fixative solution and incubate for 10 minutes at room temperature.
-
Wash cells three times with deionized water.
-
-
Staining:
-
Prepare the TRAP staining solution immediately before use by mixing the acetate buffer, substrate, chromogen, and tartrate solution. The exact volumes will depend on the specific kit or protocol being followed.
-
Add the staining solution to the cells.
-
Incubate at 37°C for 15-60 minutes, monitoring for color development.
-
-
Washing and Counterstaining:
-
Rinse the cells with deionized water.
-
Add the counterstain solution and incubate for 1.5 minutes.
-
Rinse with deionized water.
-
-
Visualization:
-
Allow the slides/plates to air dry completely.
-
Mount with an aqueous mounting medium.
-
Visualize under a light microscope. TRAP-positive cells will appear red/purple, while the background will be green.
-
Visualizations
Logical Relationship of TRAP Staining
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of tartrate on bone cell acid phosphatase activity: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural origins of L(+)-tartrate inhibition of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols: Sodium Tartrate Dihydrate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), the disodium (B8443419) salt of L-(+)-tartaric acid, is a food-grade compound widely recognized for its roles as an emulsifier, pH control agent, and sequestrant in various food products. Designated as E335, it is commonly found in jellies, margarine, and sausage casings.[1] Beyond these functions, emerging research highlights its potential in food preservation through its antioxidant properties. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in food preservation, with a focus on its antioxidant activity and its influence on the physical properties of food matrices. While tartaric acid, a related compound, is known for its antimicrobial effects due to its acidity, specific data on the direct antimicrobial activity of this compound is limited in publicly available literature.[2][3]
Mechanism of Action
This compound contributes to food preservation primarily through two mechanisms:
-
Antioxidant Activity : It is particularly effective at retarding the thermal deterioration of vegetable oils. By mitigating hydrolysis and thermal oxidation, it helps to maintain the quality of fats and oils during high-temperature processes like deep-fat frying.[4]
-
pH Regulation and Sequestration : As a pH-regulating agent, it can help create an environment that is less conducive to the growth of certain microorganisms.[3] Its role as a sequestrant allows it to bind metal ions that can catalyze oxidative degradation of food components.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as observed in experimental studies.
Table 1: Antioxidant Efficacy in Thermally Treated Vegetable Oils
This table presents the effects of sodium tartrate on various quality parameters of rapeseed and rice bran oils heated at 180°C.
| Oil Type | Treatment | Acid Value (AV) | Carbonyl Value (CV) | Polar Material Content (%) | Color (Absorbance at 420 nm) |
| Rapeseed Oil | Control (No Additive) | > 0.6 | > 15 | > 12 | > 0.6 |
| α-tocopherol (0.1%) | ~ 0.5 | ~ 12 | ~ 10 | ~ 0.5 | |
| Sodium Tartrate (0.01%) | ~ 0.2 | ~ 8 | ~ 7 | ~ 0.3 | |
| Rice Bran Oil | Control (No Additive) | > 0.5 | > 12 | > 10 | > 0.5 |
| α-tocopherol (0.1%) | ~ 0.4 | ~ 10 | ~ 9 | ~ 0.4 | |
| Sodium Tartrate (0.01%) | ~ 0.15 | ~ 7 | ~ 6 | ~ 0.25 |
Data adapted from Endo Y, et al. J Oleo Sci. 2014;63(8):805-10.[4]
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Efficacy in Vegetable Oil
This protocol is designed to assess the ability of this compound to prevent the thermal deterioration of vegetable oils.
1. Materials and Reagents
-
Refined vegetable oil (e.g., rapeseed, rice bran)
-
This compound (food grade)
-
α-tocopherol (as a positive control)
-
Glass beakers (100 mL)
-
Heating mantle or oven capable of maintaining 180°C
-
Reagents for determining Acid Value (AV), Carbonyl Value (CV), and polar material content
-
Spectrophotometer
2. Preparation of Samples
-
Prepare a stock solution of this compound in a suitable solvent (if necessary, though direct dispersion is often possible).
-
Create the following experimental groups:
-
Control: 100 g of vegetable oil.
-
Positive Control: 100 g of vegetable oil + 0.1% (w/w) α-tocopherol.
-
Test Group: 100 g of vegetable oil + 0.01% (w/w) this compound.
-
-
Thoroughly mix the additives into the oil until fully dispersed.
3. Experimental Procedure
-
Place the beakers with the oil samples into a preheated oven or heating mantle set to 180°C.
-
Heat the samples for a specified duration (e.g., 8 hours, with samples taken at 2-hour intervals).
-
After heating, allow the samples to cool to room temperature.
-
Analyze the samples for the following parameters:
-
Acid Value (AV): Determine by titration with a standardized alkali solution.
-
Carbonyl Value (CV): Measure spectrophotometrically using a suitable colorimetric reaction (e.g., with 2,4-dinitrophenylhydrazine).
-
Polar Material Content: Quantify using column chromatography.
-
Color: Measure the absorbance at 420 nm using a spectrophotometer.
-
4. Data Analysis
-
Compare the AV, CV, polar material content, and color of the test group with the control and positive control groups at each time point.
-
A lower value for these parameters in the sodium tartrate group indicates a protective, antioxidant effect.
Caption: Workflow for assessing the antioxidant effect of sodium tartrate in oil.
Protocol 2: General Method for Evaluating Antimicrobial Activity
1. Materials and Reagents
-
This compound
-
Sterile nutrient broth (e.g., Tryptic Soy Broth)
-
Cultures of relevant food spoilage or pathogenic microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Aspergillus niger)
-
Sterile 96-well microplates
-
Microplate reader or spectrophotometer
2. Preparation of Inoculum
-
Grow the microbial cultures in nutrient broth to the mid-logarithmic phase.
-
Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10⁵ CFU/mL) using sterile broth.
3. Experimental Procedure
-
Prepare a stock solution of this compound in sterile distilled water and filter-sterilize.
-
Perform serial two-fold dilutions of the sodium tartrate solution in the wells of a 96-well microplate, using sterile nutrient broth as the diluent.
-
Inoculate each well with the standardized microbial suspension.
-
Include the following controls:
-
Negative Control: Broth only (no inoculum).
-
Positive Control: Broth with inoculum (no sodium tartrate).
-
-
Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine microbial growth by measuring the optical density (OD) at 600 nm using a microplate reader.
4. Data Analysis
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in no visible growth (i.e., no significant increase in OD compared to the negative control).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a multifaceted food additive with established roles in pH control and emulsification. The available evidence strongly supports its application as an effective antioxidant, particularly in preventing the thermal degradation of fats and oils, where it can outperform other common antioxidants. While its direct antimicrobial properties require further investigation, its ability to regulate pH suggests a potential role in creating a less favorable environment for microbial growth. The protocols provided herein offer a framework for researchers to quantify its antioxidant efficacy and to explore its potential as an antimicrobial agent in various food systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Tartaric Acid vs Lactic Acid: Antimicrobial Effects [eureka.patsnap.com]
- 3. Tartaric Acid in Food & Beverage Products - Periodical [periodical.knowde.com]
- 4. Antioxidant effects of pH-regulating agents on the thermal deterioration of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Amines Using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of racemic mixtures of amines into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the desired biological activity often resides in a single enantiomer. One of the most robust and economically viable methods for achieving this separation on a large scale is through the formation of diastereomeric salts using a chiral resolving agent. Tartaric acid, a naturally abundant and inexpensive chiral dicarboxylic acid, is a widely used resolving agent for racemic amines.
This document provides detailed application notes and protocols for the use of tartaric acid in the chiral resolution of amines. It is important to note that while the topic mentions sodium tartrate dihydrate, the primary resolving agent is tartaric acid. Sodium tartrate is formed as a byproduct during the recovery of the resolved amine.
Principle of Chiral Resolution
The fundamental principle behind this technique lies in the reaction of a racemic amine with an enantiomerically pure form of tartaric acid (either (+)-tartaric acid or (-)-tartaric acid). This acid-base reaction results in the formation of a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physicochemical properties, most notably their solubility in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. Following the separation of the diastereomeric salt, the enantiomerically enriched amine can be recovered by treatment with a base.[1]
Data Presentation
The efficiency of a chiral resolution is primarily assessed by the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the recovered amine. The following table summarizes representative data for the chiral resolution of various primary amines using tartaric acid.
| Racemic Primary Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| 1-Phenylethylamine | (+)-Tartaric acid | Methanol | Not Specified | >95% |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Methanol | 80-90% | >85%[2] |
| (S)-Amlodipine | d-Tartaric acid | DMSO | 48.8% ± 2.4% | 90.7% ± 1.4%[3] |
| 1-methyl-2-phenyl-ethylamine | (S,S)-Tartaric Acid | Isopropanol | ~90% | ~90% |
Note: The yield and enantiomeric excess are highly dependent on specific experimental conditions, including the stoichiometry of the resolving agent, concentration, temperature, and crystallization time.[1]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the key experiments in the diastereomeric salt resolution of a racemic amine using tartaric acid.
Protocol 1: Formation and Isolation of the Diastereomeric Salt
This protocol describes the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.
Materials:
-
Racemic amine
-
Enantiomerically pure (+)- or (-)-tartaric acid
-
Suitable solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Erlenmeyer flasks
-
Stirring apparatus
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen warm solvent.
-
Preparation of the Resolving Agent Solution: In a separate flask, dissolve the enantiomerically pure tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent.
-
Formation of Diastereomeric Salts: Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath for 1-2 hours.[1] Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
-
Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals to a constant weight. The filtrate (mother liquor) can be retained for the recovery of the other enantiomer.
Protocol 2: Recovery of the Enantiomerically Enriched Amine
This protocol details the liberation of the free amine from the isolated diastereomeric salt.
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissociation of the Salt: Suspend the dried diastereomeric salt in water.
-
Liberation of the Free Amine: While stirring, add the aqueous NaOH solution dropwise until the salt completely dissolves and the solution becomes strongly basic (pH > 12). This neutralizes the tartaric acid to form water-soluble sodium tartrate and liberates the free amine.[4]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an appropriate organic solvent (perform the extraction three times).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined to assess the success of the resolution.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining e.e. The resolved amine may require derivatization to allow for separation and quantification on a chiral stationary phase.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines.
-
Polarimetry: The specific rotation of the resolved amine can be measured and compared to the known specific rotation of the pure enantiomer. The e.e. can be calculated using the formula:
-
e.e. (%) = ([α]observed / [α]max) * 100
-
Visualizations
Logical Relationship in Diastereomeric Salt Resolution
Caption: Logical flow of diastereomeric salt formation and separation.
Experimental Workflow for Chiral Resolution of an Amine
Caption: Step-by-step experimental workflow for amine resolution.
References
Application Notes and Protocols: The Role of Sodium Tartrate Dihydrate in Fehling's Solution for Reducing Sugar Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fehling's test, a classic biochemical assay developed by Hermann von Fehling in 1849, remains a fundamental method for the detection and quantification of reducing sugars and aldehydes.[1] This test is pivotal in various fields, including carbohydrate chemistry, food science, and clinical diagnostics, such as screening for glucose in urine to detect diabetes.[1] The efficacy of Fehling's solution hinges on the precise formulation of its two constituent solutions, Fehling's A and Fehling's B. This document elucidates the critical role of sodium tartrate dihydrate (commonly known as Rochelle salt or sodium potassium tartrate) in Fehling's solution and provides detailed protocols for its preparation and application in reducing sugar analysis.
The Critical Role of this compound
Fehling's solution is prepared by combining equal volumes of two separate solutions: Fehling's A, an aqueous solution of copper(II) sulfate (B86663), and Fehling's B, an alkaline solution of sodium potassium tartrate.[2][3][4] The reaction for the detection of reducing sugars must be conducted under alkaline conditions, which are provided by the sodium hydroxide (B78521) in Fehling's B. However, in a basic environment, copper(II) ions (Cu²⁺) from Fehling's A would readily react with hydroxide ions (OH⁻) to form a precipitate of insoluble copper(II) hydroxide (Cu(OH)₂).[5] This precipitation would remove the reactive Cu²⁺ ions from the solution, rendering the test ineffective.
This is where the essential function of this compound comes into play. The tartrate ions act as a chelating agent , forming a soluble, deep blue bis(tartrate) complex with the Cu²⁺ ions.[6][7] This complex formation keeps the copper(II) ions in solution under alkaline conditions, preventing their precipitation.[5][8] The bistartratocuprate(II) complex is the active oxidizing agent in Fehling's solution.[1] During the test, when heated in the presence of a reducing sugar (an aldehyde or α-hydroxy ketone), the Cu²⁺ ions in the complex are reduced to copper(I) ions (Cu⁺). These Cu⁺ ions then form a characteristic brick-red precipitate of copper(I) oxide (Cu₂O), which indicates a positive result.[1][2][7]
The two solutions are stored separately and mixed just before use because the final copper-tartrate complex is not stable over long periods and can decompose.[1]
Data Presentation
Table 1: Composition of Fehling's Solutions
| Solution | Component | Typical Concentration | Purpose |
| Fehling's A | Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ~70 g/L | Provides the oxidizing agent (Cu²⁺ ions). |
| Sulfuric acid (H₂SO₄) | A few drops | Helps to stabilize the copper sulfate solution. | |
| Fehling's B | Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) | ~350 g/L | Chelating agent to keep Cu²⁺ ions in solution in an alkaline environment. |
| Sodium hydroxide (NaOH) | ~100 g/L | Provides the alkaline medium necessary for the redox reaction. |
Table 2: Interpretation of Fehling's Test Results
| Observation | Interpretation | Presence of Reducing Sugars |
| Formation of a brick-red precipitate (Cu₂O) | Positive Result | Present |
| No color change (solution remains deep blue) | Negative Result | Absent or in negligible concentration |
| Green or yellow precipitate | Positive Result | Low concentration of reducing sugars |
Experimental Protocols
Preparation of Fehling's Solution
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flasks (100 mL or 1 L)
-
Beakers
-
Glass stirring rod
-
Weighing balance
Protocol for Fehling's Solution A:
-
Weigh approximately 7 g of copper(II) sulfate pentahydrate.[9]
-
Dissolve the copper sulfate in about 50 mL of distilled water in a beaker.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Transfer the solution to a 100 mL volumetric flask and make up the volume to the mark with distilled water.
-
Stopper the flask and mix thoroughly until the solution is homogeneous. Store in a labeled reagent bottle.
Protocol for Fehling's Solution B:
-
Weigh approximately 35 g of sodium potassium tartrate tetrahydrate and 10 g of sodium hydroxide.[6]
-
Dissolve the sodium hydroxide in about 50 mL of distilled water in a beaker. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool.
-
In a separate beaker, dissolve the sodium potassium tartrate in a small amount of distilled water.
-
Carefully and slowly, while stirring, add the cooled sodium hydroxide solution to the sodium potassium tartrate solution.
-
Transfer the combined solution to a 100 mL volumetric flask and make up the volume to the mark with distilled water.
-
Stopper the flask and mix thoroughly. Store in a labeled, rubber-stoppered bottle.[6]
Preparation of Working Fehling's Solution: Just prior to use, mix equal volumes of Fehling's solution A and Fehling's solution B.[3][6] The resulting solution should be a clear, deep blue color.
Protocol for Qualitative Analysis of Reducing Sugars
Materials:
-
Working Fehling's solution
-
Sample solution to be tested
-
Test tubes
-
Test tube rack
-
Pipettes
-
Water bath
Procedure:
-
Pipette 1 mL of the sample solution into a clean, dry test tube.
-
For a negative control, pipette 1 mL of distilled water into a separate test tube.
-
Add 2 mL of the freshly prepared working Fehling's solution to each test tube.[9]
-
Gently shake the test tubes to mix the contents.
-
Place the test tubes in a boiling water bath for 2-5 minutes.[10]
-
Remove the test tubes from the water bath and allow them to cool.
-
Observe and record any color changes or precipitate formation.[11]
Mandatory Visualizations
Caption: Redox reaction in Fehling's test.
Caption: Workflow for Fehling's test.
References
- 1. Fehling's solution - Wikipedia [en.wikipedia.org]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Formation of Fehling’s Solution [unacademy.com]
- 4. Fehling’s solution: Preparation, Tests and Application [allen.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. microbenotes.com [microbenotes.com]
- 8. brainly.in [brainly.in]
- 9. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 10. Fehlingâs Test: Procedure - Labster [theory.labster.com]
- 11. testbook.com [testbook.com]
Sodium Tartrate Dihydrate: Application Notes and Protocols for Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate dihydrate is a salt of tartaric acid that has found utility as a precipitant in protein crystallization. Its effectiveness stems from its ability to reduce the solubility of proteins in a controlled manner, thereby promoting the formation of well-ordered crystals suitable for X-ray diffraction studies. As a component of the tartrate family of precipitants, which also includes potassium sodium tartrate, it offers a unique chemical environment for inducing crystallization. Tartrate ions can interact with protein surfaces through a combination of electrostatic and hydrogen bonding interactions, potentially stabilizing specific conformations and facilitating crystal lattice formation. This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening.
Data Presentation: Sodium Tartrate in Crystallization Screens
The following table summarizes conditions from commercially available and published crystallization screens that utilize sodium tartrate or the closely related potassium sodium tartrate. This data can serve as a starting point for designing initial screening experiments and for optimizing initial crystal hits.
| Screen Name/Reference | Precipitant | Concentration Range | pH Range | Buffer System(s) | Additional Components | Target Protein Example |
| Hampton Research GRAS Screen 7 & 8 | Sodium Tartrate | 4 concentrations | 4.5 - 10.0 | 8 unique buffers | None specified | General screen for proteins, including monoclonal antibodies |
| Hampton Research GRAS Screen 2 | Sodium Tartrate Dibasic Dihydrate | 0.2 M | Not specified | Not specified | 20% w/v Polyethylene glycol (PEG) MME 2,000, 3,350, or 4,000 | General screen for proteins |
| Published Condition for LptA | Potassium Sodium Tartrate | 1.0 M (initial screen), 0.4 M (optimized) | 7.5 | 0.1 M HEPES-HCl | None | LptA protein |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a sterile stock solution of this compound, which can be used for setting up custom crystallization screens or for optimization experiments.
Materials:
-
This compound (C₄H₄Na₂O₆·2H₂O), molecular weight 230.08 g/mol
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.22 µm sterile syringe filter
-
Sterile conical tubes or bottles
Procedure:
-
Calculate the required mass: To prepare a 2.0 M stock solution, dissolve 46.02 g of this compound in high-purity water to a final volume of 100 mL.
-
Dissolution: Add the calculated mass of this compound to a sterile container. Add a portion of the high-purity water and mix until the salt is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.
-
Adjust to final volume: Once dissolved, add high-purity water to reach the final desired volume.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.
-
Storage: Store the sterile stock solution at room temperature. Label the container clearly with the name of the reagent, concentration, and date of preparation.
Protocol 2: Setting up a Vapor Diffusion Crystallization Screen with this compound
This protocol outlines the procedure for performing a sparse matrix or grid screen using the prepared this compound stock solution with the hanging drop or sitting drop vapor diffusion method.
Materials:
-
Purified and concentrated protein sample (typically 5-20 mg/mL in a low ionic strength buffer)
-
2.0 M this compound stock solution
-
A selection of buffer stock solutions (e.g., 1.0 M stocks of MES pH 5.5-6.5, HEPES pH 7.0-8.0, Tris pH 8.0-9.0)
-
High-purity water
-
Crystallization plates (e.g., 24-well or 96-well)
-
Cover slips (for hanging drop)
-
Pipettes and sterile tips
Procedure:
-
Prepare reservoir solutions: In a 96-well deep-well block or individual tubes, prepare a series of reservoir solutions. For a grid screen, systematically vary the concentration of this compound (e.g., 0.2 M to 1.5 M) and the pH (e.g., across a range of 5.5 to 8.5).
-
Example Reservoir Condition: To prepare 1 mL of a solution containing 0.5 M this compound and 0.1 M HEPES pH 7.5, mix 250 µL of 2.0 M this compound, 100 µL of 1.0 M HEPES pH 7.5, and 650 µL of high-purity water.
-
-
Set up crystallization plates:
-
Hanging Drop: Pipette 500 µL of the reservoir solution into the well of a 24-well plate. On a clean cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution. Invert the cover slip and place it over the well, sealing it with vacuum grease.
-
Sitting Drop: Pipette 100 µL of the reservoir solution into the reservoir of a 96-well sitting drop plate. On the post, mix 0.2 µL of the protein solution with 0.2 µL of the reservoir solution. Seal the plate with a clear adhesive film.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observation: Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope.
Mandatory Visualizations
Application Notes and Protocols: The Use of Sodium Tartrate Dihydrate as a Primary Standard for Karl Fischer Titration
Introduction
Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline solid with a precise and stoichiometric water content of 15.66%.[1] Due to these properties, it is not typically used to prepare a standardized solution but is widely recognized and utilized as a primary standard for the standardization of Karl Fischer reagents.[1] This process is a critical step in ensuring the accuracy of water content determination in various substances, a vital parameter in the pharmaceutical, food, and chemical industries.[2][3] This application note provides a detailed protocol for the use of this compound as a certified reference material (CRM) for the standardization of volumetric Karl Fischer titrants.
Data Presentation: Properties of this compound
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₄H₄Na₂O₆ · 2H₂O[4] |
| Molecular Weight | 230.08 g/mol [4] |
| Theoretical Water Content | 15.66%[1][4] |
| Appearance | White crystalline solid[5] |
| Solubility in Water | 290 g/L |
| Density | 1.82 g/cm³ |
| pH (50 g/L in H₂O at 25 °C) | 8 |
| Storage Temperature | 15-25°C |
Experimental Protocol: Standardization of Volumetric Karl Fischer Titrant
This protocol outlines the procedure for determining the water equivalence factor (titer) of a one-component volumetric Karl Fischer titrant using this compound.
1. Reagents and Materials
-
This compound (Certified Reference Material)
-
Volumetric Karl Fischer Titrant (e.g., 5 mg/mL)
-
Anhydrous Methanol (B129727) (Karl Fischer grade)
-
Syringes and needles
-
Spatula
-
Weighing boat or paper
2. Equipment
-
Volumetric Karl Fischer Titrator
-
Analytical Balance (readable to at least 0.1 mg)
-
Titration vessel with a stirrer and electrodes
3. Experimental Workflow Diagram
Caption: Workflow for the standardization of Karl Fischer titrant.
4. Step-by-Step Procedure
-
System Preparation:
-
Add a sufficient amount of anhydrous methanol to the Karl Fischer titration vessel to immerse the electrode tips.
-
Start the titrator and perform a pre-titration to neutralize the water present in the solvent until a stable, dry endpoint is reached.
-
-
Standardization:
-
Accurately weigh, by difference, approximately 150-350 mg of this compound using an analytical balance.[6] The exact amount may vary depending on the titrant concentration; for a 5 mg/mL titrant, smaller amounts (50-100 mg) may be appropriate to avoid exhausting the titrator cell.[7]
-
Carefully transfer the weighed this compound into the pre-tared titration vessel, ensuring no loss of the solid.
-
Begin the titration. The Karl Fischer titrant will be added automatically until the electrometric endpoint is reached and persists for a defined period (e.g., 30 seconds).
-
Record the volume of the Karl Fischer reagent consumed.
-
-
Calculation of the Water Equivalence Factor (Titer)
-
The water equivalence factor (F), in mg of water per mL of reagent, is calculated using the following formula[6]:
F (mg/mL) = (W * 0.1566) / V
Where:
-
-
Precision and Acceptance Criteria
-
Repeat the standardization procedure at least two more times for a total of three determinations.
-
Calculate the mean value of the water equivalence factor and the relative standard deviation (RSD). The RSD should typically be ≤ 2.0% for the results to be considered acceptable, although specific laboratory or pharmacopeial requirements should be followed.
-
Summary of Quantitative Data for Standardization
| Determination | Weight of this compound (mg) | Volume of KF Titrant (mL) | Calculated Titer (mg/mL) |
| 1 | e.g., 155.2 | e.g., 4.85 | e.g., 5.00 |
| 2 | e.g., 160.5 | e.g., 5.02 | e.g., 5.01 |
| 3 | e.g., 158.3 | e.g., 4.96 | e.g., 4.99 |
| Mean | 5.00 | ||
| RSD (%) | ≤ 2.0% |
Note: The values in the table are for illustrative purposes only.
This compound serves as an excellent and reliable primary standard for the standardization of Karl Fischer reagents.[1] Its stability, non-hygroscopic nature, and high, stoichiometric water content ensure the accurate determination of the titrant's water equivalence factor.[1][8] Following this detailed protocol will enable researchers, scientists, and drug development professionals to accurately standardize their Karl Fischer titrants, leading to reliable and reproducible water content measurements in their samples.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mt.com [mt.com]
- 3. DISODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 4. 酒石酸钠二水合物 Certified Reference Material for Karl Fischer Titration 15.66% Aquastar® | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. blog.hannainst.com [blog.hannainst.com]
- 8. labdepotinc.com [labdepotinc.com]
Application Notes and Protocols: Sodium Tartrate Dihydrate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O) is a salt of L-(+)-tartaric acid, a naturally occurring organic acid found in fruits like grapes.[1][2] In cosmetic formulations, it serves multiple functions, primarily as a chelating agent and a pH adjuster or buffering agent.[3][4] Its natural origin and favorable safety profile make it an attractive alternative to synthetic chelating agents like Ethylenediaminetetraacetic acid (EDTA). This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in cosmetic formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O | [5] |
| Molecular Weight | 230.08 g/mol | [5] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Soluble | [1] |
| pH (1 in 10 solution) | 7.0 - 7.5 | [5] |
Functions in Cosmetic Formulations
Chelating Agent
Metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can enter cosmetic formulations through raw materials or processing equipment. These ions can catalyze oxidative reactions, leading to product degradation, discoloration, and reduced shelf-life.[6][7] Chelating agents, like this compound, form stable complexes with these metal ions, effectively inactivating them.[8] This helps to maintain the stability and appearance of the cosmetic product.
The logical workflow for the function of a chelating agent is depicted below.
pH Adjuster and Buffering Agent
The pH of a cosmetic product is crucial for its stability, efficacy, and skin compatibility.[9] Sodium tartrate, being the salt of a weak acid, can help to adjust and maintain the pH of a formulation within a desired range. It can act as a buffering agent, resisting changes in pH that may occur due to the addition of other ingredients or exposure to air.[3][4]
Quantitative Data
Chelating Efficacy
The effectiveness of a chelating agent is quantified by its stability constant (log K) with various metal ions. A higher log K value indicates a more stable complex. While specific data for cosmetic matrices is limited, Table 2 provides known stability constants for tartrate with relevant metal ions. It is important to note that the actual performance in a complex cosmetic formulation may vary.
| Metal Ion | Stability Constant (log K) |
| Fe³⁺ | 7.51 |
| Cu²⁺ | 3.22 |
| Ni²⁺ | 3.0 |
| Zn²⁺ | 2.68 |
| Ca²⁺ | 1.8 |
| Mg²⁺ | 1.4 |
Disclaimer: These values are from general chemistry literature and may not be fully representative of performance in a cosmetic formulation.
Buffering Capacity
The buffering capacity of sodium tartrate can be evaluated by creating a titration curve. An illustrative representation of the expected buffering regions is shown in Table 3. The actual buffering capacity will depend on the concentration of sodium tartrate and the composition of the cosmetic base.
| pH Range | Buffering Action |
| 3.0 - 5.0 | Effective buffering region |
| < 3.0 | Limited buffering capacity |
| > 5.0 | Limited buffering capacity |
Experimental Protocols
Protocol for Evaluating Chelating Efficacy
This protocol outlines a method to compare the chelating efficacy of this compound against a standard chelator (e.g., EDTA) in a model cosmetic emulsion.
5.1.1. Materials and Equipment
-
Model o/w emulsion base (without chelating agents)
-
This compound
-
Disodium (B8443419) EDTA
-
Iron (III) chloride (FeCl₃) solution (1000 ppm)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Homogenizer
-
pH meter
5.1.2. Experimental Workflow
The workflow for this experiment is illustrated in the following diagram.
5.1.3. Procedure
-
Formulation: Prepare three batches of the model o/w emulsion.
-
Batch 1: Control (no chelating agent).
-
Batch 2: Add 0.2% (w/w) this compound to the water phase before emulsification.
-
Batch 3: Add 0.1% (w/w) disodium EDTA to the water phase before emulsification.
-
-
Contamination: To each batch, add a specific amount of FeCl₃ solution to achieve a final concentration of 10 ppm of Fe³⁺ ions. Homogenize thoroughly.
-
Initial Measurement: Immediately after preparation, measure the color of each sample using a UV-Vis spectrophotometer to establish a baseline.
-
Stability Testing: Store the samples in sealed, airtight containers under accelerated stability conditions (e.g., 45°C) for 4 weeks.[10]
-
Analysis: At weekly intervals, remove the samples and allow them to equilibrate to room temperature. Measure the color of each sample.
-
Evaluation: Compare the change in color over time for the three batches. A smaller color change in the batches containing chelating agents indicates effective chelation.
Protocol for Assessing pH Buffering Capacity
This protocol describes how to evaluate the pH buffering capacity of this compound in an aqueous solution and in a model cosmetic formulation.
5.2.1. Materials and Equipment
-
This compound
-
Deionized water
-
Model o/w emulsion base
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
5.2.2. Experimental Workflow
The following diagram illustrates the process for determining the buffering capacity.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Sodium tartrate | 868-18-8 [smolecule.com]
- 5. fao.org [fao.org]
- 6. Cosmetic Chelating Chemicals - CD Formulation [formulationbio.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. pH and Buffer Capacity of Topical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: Sodium Tartrate Dihydrate as a Sequestrant in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tartrate dihydrate ((CHOHCOONa)₂·2H₂O) is a salt of L-(+)-tartaric acid widely utilized in chemical analysis as an effective sequestrant or masking agent.[1] Its ability to form stable, water-soluble complexes with various metal ions makes it invaluable in a range of analytical techniques, including gravimetric analysis, complexometric titrations, and electrochemical methods.[2][3][4] As a chelating agent, sodium tartrate prevents the interference of certain metal ions in a solution, thereby enhancing the accuracy and selectivity of the analysis.[1] This document provides detailed application notes and protocols for the use of this compound as a sequestrant.
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O | |
| Molar Mass | 230.08 g/mol | |
| Appearance | White crystalline solid | |
| Solubility in Water | 290 g/L | |
| pH of 5% Solution | 7.0 - 9.0 |
Mechanism of Sequestration
This compound dissociates in aqueous solutions to yield tartrate ions (C₄H₄O₆²⁻). These ions, containing two carboxyl and two hydroxyl groups, act as bidentate or polydentate ligands, forming stable chelate rings with metal cations. This complexation effectively "sequesters" or "masks" the metal ions, preventing them from participating in other reactions.
The stability of these metal-tartrate complexes is dependent on factors such as pH and the nature of the metal ion.[3][5] By controlling the pH, selective sequestration of interfering ions can be achieved, allowing for the accurate determination of the analyte of interest.
Caption: Logical flow of sequestration by sodium tartrate.
Applications and Protocols
Gravimetric Analysis
In gravimetric analysis, sodium tartrate can be used to prevent the precipitation of interfering metal hydroxides, which are often insoluble at the pH required for the precipitation of the analyte.
Protocol: Gravimetric Determination of an Analyte in the Presence of Interfering Cations
This protocol provides a general procedure. Specific parameters such as pH and temperature should be optimized for the particular analyte and interferents.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., deionized water or dilute acid).
2. Addition of Sequestrant:
-
To the sample solution, add a sufficient amount of this compound solution (e.g., 10% w/v) to sequester the interfering ions. The required amount depends on the concentration of the interfering ions.
3. pH Adjustment:
-
Adjust the pH of the solution to the optimal value for the precipitation of the analyte. This is a critical step to ensure complete precipitation of the analyte while the interfering ions remain in solution as tartrate complexes.
4. Precipitation:
-
Slowly add the precipitating agent with constant stirring to induce the formation of the analyte precipitate.
5. Digestion:
-
Heat the solution containing the precipitate gently for a period (e.g., 30-60 minutes) to encourage the formation of larger, purer crystals. This process is known as digestion.
6. Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.
-
Wash the precipitate with a suitable wash liquid (e.g., dilute electrolyte solution) to remove any adsorbed impurities.
7. Drying and Weighing:
-
Dry the precipitate to a constant weight in an oven at an appropriate temperature.
-
Cool the crucible in a desiccator and weigh accurately.
8. Calculation:
-
Calculate the percentage of the analyte in the original sample based on the weight of the precipitate.
Caption: Workflow for gravimetric analysis with a sequestrant.
Complexometric Titrations
Sodium tartrate is an excellent masking agent in complexometric titrations with EDTA. It forms stable complexes with interfering metal ions (e.g., Fe³⁺, Al³⁺, Ti⁴⁺), preventing them from reacting with EDTA and allowing for the selective titration of the analyte (e.g., Ca²⁺, Mg²⁺, Zn²⁺).[3]
Protocol: Determination of Titanium(IV) using Sodium Potassium Tartrate as a Masking Agent
This protocol is adapted from a method for the selective determination of titanium(IV).[3]
1. Reagents:
-
Standard EDTA solution (0.05 M)
-
Standard Zinc Sulfate solution (0.05 M)
-
Sodium Potassium Tartrate solution (5% w/v)
-
Xylenol Orange indicator
-
Hexamethylenetetramine (for pH adjustment)
2. Procedure:
-
Take an aliquot of the sample solution containing Titanium(IV) and other metal ions.
-
Add a known excess of standard 0.05 M EDTA solution.
-
Adjust the pH of the solution to 5-6 using hexamethylenetetramine.
-
Add a few drops of Xylenol Orange indicator.
-
Titrate the excess EDTA with standard 0.05 M Zinc Sulfate solution until the color changes from yellow to red-violet.
-
To the same solution, add 5 mL of 5% sodium potassium tartrate solution. The tartrate will displace EDTA from the Ti-EDTA complex.
-
Titrate the liberated EDTA with the standard 0.05 M Zinc Sulfate solution until the red-violet endpoint is reached again.
3. Calculation:
-
The volume of Zinc Sulfate solution used in the second titration is equivalent to the amount of Titanium(IV) in the sample.
Caption: Workflow for the complexometric titration of Ti(IV).
Electrochemical Analysis
In electrochemical techniques like voltammetry, sodium tartrate can be used as a component of the supporting electrolyte to sequester interfering ions and to control the speciation of the analyte.
Protocol: General Procedure for Anodic Stripping Voltammetry (ASV) with a Tartrate Buffer
This protocol outlines a general approach for the determination of trace metals (e.g., Pb²⁺, Cd²⁺) in the presence of interfering ions.
1. Reagents:
-
Tartrate buffer solution (e.g., 0.1 M, pH adjusted to a suitable value for the analysis).
-
Standard solutions of the analyte metal ions.
-
High-purity water.
2. Instrumentation:
-
Voltammetric analyzer with a three-electrode system (working electrode, reference electrode, and counter electrode).
3. Procedure:
-
Prepare the electrochemical cell with the tartrate buffer solution.
-
Add a known volume of the sample solution to the cell.
-
De-aerate the solution by purging with an inert gas (e.g., nitrogen) for a specified time.
-
Deposition Step: Apply a negative potential to the working electrode for a set period while stirring the solution. This reduces the analyte ions and pre-concentrates them onto the electrode.
-
Equilibration Step: Stop stirring and allow the solution to become quiescent.
-
Stripping Step: Scan the potential in the positive direction. The deposited metals will be oxidized ("stripped") from the electrode, generating a current peak at a potential characteristic of the metal.
-
Quantification: The peak current is proportional to the concentration of the analyte in the sample. Use the standard addition method for accurate quantification.
Quantitative Data
The effectiveness of sodium tartrate as a sequestrant is determined by the stability of the metal-tartrate complexes formed. The following table provides the stability constants (log K) for some metal-tartrate complexes.
| Metal Ion | log K₁ | log K₂ | Conditions | Reference |
| Cu²⁺ | 3.22 | 2.36 | 25 °C | [5] |
| Ni²⁺ | 2.98 | - | 25 °C | [3] |
| Co²⁺ | 2.62 | - | 25 °C | [2] |
| Zn²⁺ | 2.68 | 2.14 | 25 °C | [2] |
| Fe³⁺ | 7.51 | 5.48 | 20 °C | [6] |
| La³⁺ | 4.38 | - | 25 °C | [5] |
| Gd³⁺ | 4.45 | 3.20 | 25 °C | [5] |
Note: The stability of metal-tartrate complexes is highly pH-dependent. The optimal pH for sequestration varies for different metal ions. Generally, complex formation is favored in neutral to slightly alkaline conditions.[3]
Conclusion
This compound is a versatile and effective sequestrant for a wide range of metal ions in analytical chemistry. Its application in gravimetric analysis, complexometric titrations, and electrochemical methods can significantly improve the selectivity and accuracy of these techniques. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical work. Proper control of experimental conditions, particularly pH, is crucial for successful sequestration.
References
- 1. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Copper and Nickel Metal Ions from Electroplating Wastewater by Ultrafiltration with Tartaric Acid and Sodium Citrate Reinforced Sodium Polyacrylate Complexation [mdpi.com]
- 5. Thermodynamic and Spectroscopic Studies of the Complexes Formed in Tartaric Acid and Lanthanide(III) Ions Binary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Troubleshooting & Optimization
Technical Support Center: Sodium Tartrate Dihydrate Solubility in Methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with sodium tartrate dihydrate in methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in methanol?
A1: this compound has limited or sparing solubility in methanol.[1][2] While highly soluble in water, it is generally considered insoluble in alcohols and other organic solvents.[3][4][5]
Q2: Is there any quantitative data on the solubility of this compound in methanol?
A2: Yes, it has been reported that approximately 0.15 grams of this compound will dissolve in 40 mL of methanol.[2][6] For comparison, its solubility in water is significantly higher.[4]
Q3: Why is the limited solubility in methanol a concern?
A3: Incomplete dissolution of this compound can lead to inaccurate results in experiments where it is used as a standard, such as Karl Fischer titrations for water content determination.[2] Undissolved crystals can lead to errors in measurements.[1]
Q4: What are the general factors that influence the solubility of a solid in a liquid?
A4: The primary factors include:
-
Temperature: For many solids, solubility increases with temperature as the dissolution process is endothermic (absorbs heat).[7][8]
-
Nature of Solute and Solvent: The principle of "like dissolves like" is a key factor.[9] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
-
Particle Size: Larger particles may dissolve more slowly.[10]
-
Agitation: Stirring or sonication can increase the rate of dissolution by bringing fresh solvent into contact with the solute.
For solids dissolving in liquids, pressure has a negligible effect on solubility.[7]
Quantitative Solubility Data
| Compound | Solvent | Temperature | Solubility |
| This compound | Methanol | Not Specified | ~0.15 g / 40 mL |
| This compound | Water | 20°C | 290 mg/mL (290 g/L)[4] |
| This compound | Ethanol | Not Specified | Insoluble[3][5][11] |
Troubleshooting Guide: Dissolving this compound in Methanol
Issue: Precipitate or undissolved solid observed in the methanol solution.
This guide provides a systematic approach to address solubility challenges.
Experimental Protocol: Improving Dissolution
-
Verification of Reagent Quality: Ensure that high-purity, anhydrous methanol is being used. The presence of water can alter solubility characteristics.
-
Particle Size Reduction: If using large crystals, gently grind the this compound to a fine powder using a mortar and pestle to increase the surface area for dissolution.
-
Incremental Solute Addition: Add the powdered this compound to the methanol in small portions while continuously stirring.
-
Agitation: Use a magnetic stirrer for vigorous and consistent agitation.
-
Sonication: If a precipitate persists, place the solution in an ultrasonic bath for 5-10 minute intervals.[12]
-
Gentle Heating: Carefully warm the solution in a water bath to a slightly elevated temperature (e.g., 30-40°C).[12][13] Monitor closely to avoid solvent evaporation.
-
Extended Dissolution Time: Allow for a longer extraction or dissolution time, as colorless crystals can be difficult to see, making it hard to confirm complete dissolution visually.[1]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Visualization of Factors Affecting Solubility
Caption: Key factors influencing the solubility of this compound.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. mt.com [mt.com]
- 3. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 4. Sodium L-(+)-tartrate dihydrate, 99% | Fisher Scientific [fishersci.ca]
- 5. atamankimya.com [atamankimya.com]
- 6. gwb.fi [gwb.fi]
- 7. byjus.com [byjus.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving the dissolution rate of sodium tartrate dihydrate for KF titration
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of sodium tartrate dihydrate as a standard in Karl Fischer (KF) titration. It is designed for researchers, scientists, and drug development professionals to help resolve common issues, particularly those related to dissolution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the standardization of your Karl Fischer reagent using this compound.
Q1: Why are my Karl Fischer titer values fluctuating or consistently increasing with each determination?
A1: Fluctuating or consistently increasing titer values are a strong indicator that the this compound standard has not completely dissolved in the titration solvent.[1][2][3] If the standard is not fully dissolved, the water it contains is not available to react with the KF reagent, leading to inaccurate and non-reproducible results.[4]
Troubleshooting Steps:
-
Visual Inspection: After adding the standard, visually inspect the titration vessel to ensure no undissolved crystals remain. Since the crystals are colorless, this may be difficult, but a cloudy solution is a clear sign of incomplete dissolution.[5]
-
Solvent Capacity: Be aware of the limited solubility of this compound in methanol, the most common KF solvent. Do not exceed the maximum solubility, which is approximately 0.12 to 0.15 grams in 40-50 mL of methanol.[1][6]
-
Solvent Replacement: The solvent should be replaced frequently, ideally after a limited number of titrations (e.g., a maximum of three determinations with 40 mg of sample each in the same 40 mL of solvent).[3] Some protocols even recommend replacing the solvent after each titration.[7]
-
Proper Addition of Standard: Add the standard carefully into the center of the titration vessel, avoiding contact with the vessel walls or the electrode, where it may stick and not dissolve properly.[3][4] Gently swirl the reagent to wash down any substance that may be adhering to the sides.[4]
Q2: The this compound appears to be dissolving very slowly, prolonging the titration time. What can I do to speed up the dissolution?
A2: The slow dissolution of this compound is a known issue.[4] Several methods can be employed to accelerate this process by increasing the surface area of the solute and improving its interaction with the solvent.
Methods to Enhance Dissolution Rate:
-
Increased Stirring/Agitation: Increasing the stirring speed and/or duration can significantly improve the dissolution rate. It is recommended to increase the stirring time to at least 180 seconds to ensure complete dissolution.[3]
-
Particle Size Reduction (Grinding): Grinding the this compound crystals into a fine powder before weighing increases the surface area available for contact with the solvent, which promotes faster dissolution.[3]
-
Sonication: Using an ultrasonic bath can accelerate dissolution.[8][9] The high-frequency sound waves create cavitation, which breaks down the particles and facilitates their dispersion into the solvent.[8][10]
Below is a logical workflow for troubleshooting dissolution issues.
Caption: Troubleshooting workflow for inconsistent KF titer results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a standard for Karl Fischer titration?
A1: this compound (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic solid crystalline salt.[11] It is widely used as a primary standard for the volumetric Karl Fischer titration because it contains a precise and stable amount of water of crystallization, which is 15.66% by weight.[1][11][12] Its stability makes it easy to handle, weigh, and transfer without significant changes in its water content due to atmospheric humidity.[11]
Q2: What is the solubility of this compound in common Karl Fischer solvents?
A2: The solubility of this compound is limited in methanol, the most frequently used solvent in KF titration.[1][6] It is insoluble in ethanol.[13] The solubility is slightly higher in two-component KF reagents.[4] Quantitative data on its solubility is summarized in the table below.
| Solvent | Solubility | Reference |
| Methanol | ~0.12 g in 40 mL | [3] |
| Methanol | ~0.15 g in 40 mL | [1] |
| Water (at 20°C) | 300 g/L | [14] |
| Water | 290 g/L | [12][15] |
Q3: Are there alternatives to this compound for KF titer determination?
A3: Yes, liquid water standards are a common alternative.[3][7] These are solutions with a precisely known concentration of water in a non-reactive solvent. Liquid standards have the advantage of being completely miscible with Karl Fischer reagents, thereby eliminating the solubility issues associated with solid standards.[7]
Q4: How does particle size affect the dissolution rate?
A4: Reducing the particle size of a solid increases its surface area-to-volume ratio. A larger surface area allows for more extensive contact with the solvent, which typically leads to a faster dissolution rate.[16][17][18][19][20] This is why grinding or micronizing sparingly soluble substances can enhance how quickly they dissolve.
The relationship between factors affecting dissolution is illustrated below.
Caption: Key factors that influence the rate of dissolution.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Solution
-
Solvent Preparation: Add 40-50 mL of the appropriate Karl Fischer solvent (e.g., methanol) to the titration vessel.
-
Pre-titration: Run a pre-titration to neutralize the water present in the solvent until a stable endpoint is reached.
-
Weighing the Standard: Accurately weigh between 0.02 g and 0.07 g of this compound.[21] Use the back-weighing technique for precision: weigh the standard in a weighing boat, add it to the titration cell, and then re-weigh the boat to determine the exact amount transferred.[3]
-
Addition: Carefully introduce the weighed standard into the conditioned solvent in the titration vessel.
-
Dissolution: Stir the solution until the standard is completely dissolved. This may take several minutes.
-
Titration: Begin the titration and record the volume of KF reagent consumed to reach the endpoint.
-
Calculation: Calculate the water equivalent (titer) of the KF reagent using the known water content of the standard (15.66%) and the weight of the standard used.
Protocol 2: Enhancing Dissolution by Grinding
-
Grinding: Prior to weighing, place a small amount of this compound crystals in a clean, dry agate or porcelain mortar. Gently grind the crystals with a pestle until a fine, uniform powder is obtained. This increases the surface area for dissolution.
-
Procedure: Follow steps 1-7 from Protocol 1, using the freshly ground standard. A reduced stirring time may be sufficient for complete dissolution compared to using un-ground crystals.
Protocol 3: Enhancing Dissolution by Sonication
-
Preparation: Follow steps 1-4 from Protocol 1.
-
Sonication: If the standard does not dissolve readily with stirring, carefully place the titration vessel into an ultrasonic bath for a short period (e.g., 5-15 minutes).[22] The sonication process will aid in breaking up agglomerates and dissolving the powder.[8][10]
-
Equilibration: After sonication, ensure the solution returns to room temperature if any significant heating occurred, as temperature can affect the titration reaction.
-
Titration: Proceed with steps 6 and 7 from Protocol 1.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. Karl Fischer Titration - most commonly asked questions [derox.eu]
- 7. Solstice Research Chemicals [lab.solstice.com]
- 8. hielscher.com [hielscher.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. youtube.com [youtube.com]
- 12. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 13. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. Sodium Tartrate, Dihydrate Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS 6106-24-7 [sigmaaldrich.com]
- 16. jerseycrusher.com [jerseycrusher.com]
- 17. pharmtech.com [pharmtech.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. ijcrt.org [ijcrt.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. scribd.com [scribd.com]
- 22. youtube.com [youtube.com]
stability of sodium tartrate dihydrate solutions at different temperatures
Technical Support Center: Sodium Tartrate Dihydrate Solutions
Welcome to the technical support center for this compound solutions. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: While the solid form of this compound is typically stored at room temperature (15-25°C), aqueous solutions should ideally be stored at refrigerated temperatures (2-8°C) to minimize the potential for microbial growth, especially if the solution is not sterile.[1][2][3] For short-term storage, room temperature may be acceptable depending on the application's sensitivity.
Q2: What is the solubility of this compound in water at different temperatures?
A2: this compound is soluble in water. The solubility increases with temperature. For specific solubility data, please refer to the table below.
Q3: What is the expected pH of a this compound solution?
A3: The pH of a 5% aqueous solution of this compound is typically between 7.0 and 9.0 at 25°C.[3][4][5]
Q4: Is this compound solution stable to light?
A4: The safety data sheets recommend avoiding direct sunlight.[4] It is good laboratory practice to store the solution in an amber or opaque container to protect it from light, especially for long-term storage.
Q5: Can this compound solutions be autoclaved?
A5: While tartrate is relatively heat-stable, prolonged exposure to high temperatures during autoclaving could potentially lead to some degradation. The solid form has a decomposition temperature of >120°C.[1] If sterilization is required, sterile filtration is a safer alternative to autoclaving to avoid any potential chemical degradation.
Q6: What are the signs of degradation in a this compound solution?
A6: Signs of degradation can include a change in color, the formation of a precipitate (other than crystallization due to low temperature), or a significant shift in pH.
Troubleshooting Guides
Issue 1: Crystallization in the Solution
Symptom: Solid crystals are observed in the this compound solution, particularly when stored at low temperatures.
Possible Cause: The concentration of the solution has exceeded the solubility limit at the storage temperature.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently in a water bath to redissolve the crystals.
-
Verify Concentration: Ensure the concentration of your solution is appropriate for the intended storage temperature by checking solubility data.
-
Consider Dilution: If crystallization persists at the required storage temperature, a slight dilution of the solution may be necessary.
Issue 2: Unexpected pH Shift in the Solution
Symptom: The measured pH of the solution is outside the expected range of 7.0-9.0.
Possible Causes:
-
Contamination: The solution may be contaminated with an acidic or basic substance.
-
Degradation: Although generally stable, prolonged exposure to extreme temperatures or light could lead to some degradation, potentially affecting the pH.
-
Interaction with Container: The solution may be interacting with the storage container.
Troubleshooting Steps:
-
Prepare a Fresh Solution: Prepare a fresh solution using high-purity this compound and deionized water.
-
Check Water Quality: Ensure the water used for dissolution is of high purity and has a neutral pH.
-
Use Inert Containers: Store the solution in high-quality, inert glass or plastic containers.
Issue 3: Microbial Growth in the Solution
Symptom: The solution appears cloudy or contains visible particulate matter, indicating microbial contamination.
Possible Cause: The solution was not prepared or stored under sterile conditions.
Troubleshooting Steps:
-
Sterile Filtration: For applications requiring sterility, pass the solution through a 0.22 µm filter.
-
Aseptic Technique: When preparing and handling the solution, use aseptic techniques to prevent contamination.
-
Refrigerated Storage: Store the solution at 2-8°C to inhibit microbial growth. For long-term storage, consider adding a suitable preservative if it does not interfere with your application.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 30.0[1] |
| 60 | 29.0 ( g/100g water)[5] |
Table 2: Physicochemical Properties of this compound Solutions
| Property | Value | Conditions |
| pH | 7.0 - 9.0 | 50 g/L in H₂O at 25°C[3][4][5] |
| Decomposition Temperature (Solid) | >120°C[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
Objective: To prepare a this compound solution of a specific concentration.
Materials:
-
This compound (ACS Reagent Grade or higher)
-
High-purity deionized water
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate Mass: Calculate the required mass of this compound based on the desired concentration and final volume.
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add a portion of the deionized water (approximately half of the final volume) and swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add deionized water to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, properly labeled storage bottle. Store at the appropriate temperature.
Protocol 2: Stability Testing of this compound Solutions
Objective: To assess the stability of a this compound solution under different temperature conditions.
Materials:
-
Prepared this compound solution
-
pH meter
-
UV-Vis spectrophotometer (optional, for color change analysis)
-
High-performance liquid chromatography (HPLC) system (for concentration analysis)
-
Temperature-controlled chambers (e.g., incubators, refrigerators)
Procedure:
-
Initial Analysis: Immediately after preparation, measure and record the initial pH, visual appearance (color and clarity), and concentration (via HPLC) of the solution.
-
Aliquoting: Aliquot the solution into several sealed, identical containers.
-
Storage Conditions: Place the aliquots in different temperature-controlled chambers (e.g., 4°C, 25°C, 40°C).
-
Time Points: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each temperature condition.
-
Analysis: Allow the aliquots to equilibrate to room temperature and repeat the analysis performed in step 1 (pH, visual appearance, and concentration).
-
Data Comparison: Compare the results at each time point to the initial values to determine the extent of any changes.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting crystallization in sodium tartrate solutions.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 酒石酸钠二水合物 Certified Reference Material for Karl Fischer Titration 15.66% Aquastar® | Sigma-Aldrich [sigmaaldrich.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]
potential interferences of sodium tartrate dihydrate in analytical methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use and potential interferences of sodium tartrate dihydrate in various analytical methods. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Section 1: Karl Fischer Titration
This compound is a primary standard for the standardization of Karl Fischer (KF) reagents due to its stable and non-hygroscopic nature, with a precise stoichiometric water content of 15.66%.[1] However, challenges can arise during its use.
Troubleshooting Guide: Karl Fischer Titration
| Issue | Potential Cause | Recommended Solution |
| Inaccurate or non-reproducible titer values | Incomplete dissolution of the this compound standard in the KF solvent (especially methanol).[2][3][4][5] | - Ensure vigorous stirring. - Increase the extraction time before starting the titration to allow for complete dissolution.[2][3] - Reduce the sample size of the standard.[2] - Exchange the solvent more frequently, as the solubility of this compound in methanol (B129727) is limited.[6] |
| Standard adhering to the walls of the titration vessel or the electrode.[2] | - Add the standard carefully to the center of the solvent. - Gently swirl the vessel to ensure all of the standard is in contact with the solvent. | |
| High and unstable drift. | - Check the titration cell for leaks. Ensure all seals and septa are in good condition.[7] - Replace the molecular sieve in the drying tube.[7] | |
| Slow titration speed | Poor mixing of the reagent. | - Increase the stirring rate to ensure efficient mixing.[2] |
| Old or contaminated KF reagent. | - Replace the Karl Fischer reagent. |
Frequently Asked Questions (FAQs): Karl Fischer Titration
Q1: Why is this compound used as a standard for Karl Fischer titration?
A1: this compound is an ideal primary standard because it is a stable, non-hygroscopic solid with a precisely known water content of 15.66%.[1] This allows for accurate and reliable standardization of Karl Fischer reagents.
Q2: What is the main challenge when using this compound as a standard?
A2: The primary challenge is its limited solubility in methanol, which is a common solvent in many Karl Fischer reagents.[2][5][6] Incomplete dissolution can lead to erroneously low and inconsistent titer values.
Q3: How can I ensure the complete dissolution of the this compound standard?
A3: To ensure complete dissolution, it is recommended to use vigorous stirring, increase the extraction time before titration, and consider replacing the solvent after a few titrations to avoid saturation.[2][3][6]
Q4: Can I use solvents other than methanol for Karl Fischer titration with a this compound standard?
A4: Yes, there are Karl Fischer reagents available with different solvent compositions that may offer better solubility for certain samples. However, it is crucial to ensure that the chosen solvent is compatible with both the sample and the Karl Fischer chemistry.
Section 2: Potential Interferences in Other Analytical Methods
While primarily used in Karl Fischer titration, the tartrate ion from this compound present in a sample matrix could potentially interfere with other analytical methods. Direct evidence of such interference is not extensively documented in scientific literature, but potential issues can be inferred based on the chemical properties of the tartrate ion.
Troubleshooting Guide: General Analytical Methods
| Analytical Method | Potential Interference Mechanism | Troubleshooting Steps |
| Chromatography (HPLC, IC, GC-MS) | Matrix Effects: The presence of sodium tartrate in the sample matrix can alter the ionization efficiency of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[8][9] | - Method Development: Optimize chromatographic separation to resolve the analyte from tartrate. - Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove tartrate from the sample. - Internal Standards: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[8] |
| Spectroscopy (UV-Vis, AAS, ICP-MS) | Complex Formation: Tartrate is a known chelating agent and can form complexes with metal ions.[10][11] This can alter the spectroscopic properties of the metal ion, leading to inaccurate quantification. In ICP-MS, tartaric acid has been shown to enhance the signal of some elements.[12][13] | - pH Adjustment: Modify the pH of the sample to disrupt the metal-tartrate complex. - Masking Agents: Introduce a stronger chelating agent to preferentially bind with either the metal ion or the tartrate. - Matrix Matching: Prepare calibration standards in a matrix that mimics the sample composition, including the concentration of sodium tartrate. |
| Electrochemical Analysis | Electrode Surface Fouling: Tartrate ions or their oxidation products may adsorb onto the electrode surface, leading to a decrease in sensitivity or a shift in the electrochemical signal.[14] Complexation of Target Ions: Similar to spectroscopy, the chelation of metal ions by tartrate can alter their electrochemical behavior. | - Electrode Cleaning: Implement a regular electrode cleaning and polishing routine. - Modified Electrodes: Utilize electrodes with modified surfaces that are less prone to fouling. - Standard Addition: Use the method of standard additions to compensate for matrix effects. |
Frequently Asked Questions (FAQs): General Analytical Methods
Q1: Can sodium tartrate in my sample interfere with the analysis of metal ions?
A1: Yes, tartrate is a chelating agent and can form stable complexes with many metal ions.[10][11] This complexation can interfere with analytical methods that rely on the detection of the "free" metal ion, such as certain spectroscopic and electrochemical techniques.
Q2: How can I identify if sodium tartrate is causing a matrix effect in my LC-MS analysis?
A2: To identify matrix effects, you can compare the signal response of your analyte in a pure solvent standard to the response in a sample matrix spiked with the same concentration of the analyte. A significant difference in the signal indicates the presence of matrix effects like ion suppression or enhancement.[8][9]
Q3: Are there any specific sample preparation techniques to remove tartrate interference?
A3: Solid-phase extraction (SPE) with an appropriate sorbent can be effective in removing polar compounds like tartrate from a sample. The choice of SPE sorbent and elution solvent will depend on the specific properties of your analyte of interest.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 290 g/L at 20°C | [15] |
| Ethanol | Insoluble | [15][16] |
| Methanol | Sparingly soluble | [5] |
Experimental Protocols
Protocol 1: Titer Determination of a Volumetric Karl Fischer Reagent using this compound
-
Preparation:
-
Add fresh, appropriate Karl Fischer solvent to the titration vessel.
-
Condition the solvent by running the titrator until a stable, low drift is achieved.
-
-
Standard Preparation and Addition:
-
Accurately weigh approximately 100-150 mg of this compound.
-
Carefully add the weighed standard directly into the conditioned solvent in the titration vessel, ensuring no particles adhere to the walls.
-
-
Titration:
-
Start the titration immediately after adding the standard.
-
The titration is complete when the endpoint is reached and persists for a predetermined time.
-
-
Calculation:
-
The titer (T) of the Karl Fischer reagent in mg H₂O/mL is calculated using the following formula: T = (W × 0.1566) / V Where:
-
W = weight of the this compound in mg
-
0.1566 = the theoretical water content of this compound
-
V = volume of the Karl Fischer reagent consumed in mL
-
-
-
Replicates:
-
Perform the determination at least in triplicate and calculate the mean titer value. The relative standard deviation should be within an acceptable range (e.g., < 0.5%).
-
Visualizations
Caption: Workflow for Karl Fischer Titer Determination.
Caption: Troubleshooting Logic for Sodium Tartrate Issues.
References
- 1. Quantitative and qualitative analyses of metal ions in food and water by using a multicolor sensor array and chemometrics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. FAQs – Karl Fischer Titration | Metrohm [metrohm.com]
- 3. Aluminum speciation studies in biological fluids. Part 6. Quantitative investigation of aluminum(III)-tartrate complex equilibria and their potential implications for aluminum metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. Solstice Research Chemicals [lab.solstice.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. [The matrix effects of organic acid compounds in ICP-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sodium L-(+)-tartrate dihydrate, 99% | Fisher Scientific [fishersci.ca]
- 16. Sodium tartrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Sodium Tartrate Dihydrate in Buffer Preparation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during the preparation and use of sodium tartrate dihydrate buffers in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a buffer?
A1: The optimal concentration of this compound depends on the specific application. Higher concentrations generally provide greater buffer capacity.[1] For applications requiring significant resistance to pH change, a higher concentration within the solubility limits of sodium tartrate is recommended.
Data Presentation: Concentration and Theoretical Buffer Capacity
The following table outlines the theoretical buffer capacity of a sodium tartrate buffer at various concentrations at a pH equal to its pKa2 (approximately 4.34 at 25°C), where buffer capacity is maximal. These values are calculated based on the buffer capacity formula for a diprotic acid and are intended as a guide.
| Concentration of this compound (M) | Theoretical Maximum Buffer Capacity (β) |
| 0.05 | 0.029 |
| 0.1 | 0.057 |
| 0.2 | 0.115 |
| 0.5 | 0.287 |
| 1.0 | 0.575 |
Q2: How does temperature affect the pH of a sodium tartrate buffer?
A2: The pH of a buffer solution can be influenced by temperature, primarily due to the temperature dependence of the acid's pKa value. For tartaric acid, the pKa values are affected by temperature changes, though not always in a strictly linear fashion.[2] It is crucial to measure and adjust the pH of your sodium tartrate buffer at the temperature at which you will be conducting your experiment to ensure accuracy.
Data Presentation: Temperature Effect on Tartaric Acid pKa
This table presents the pKa values of tartaric acid at various temperatures. This information can be used to anticipate pH shifts in your buffer.
| Temperature (°C) | pKa1 | pKa2 |
| 25 | 2.98 | 4.34 |
| 30 | - | 4.47 |
| 40 | Decreases then Increases | - |
| 50 | - | Slight Increase from 30°C |
Troubleshooting Guides
Issue 1: Unexpected pH shift after diluting a concentrated sodium tartrate buffer stock.
-
Possible Cause: The activity coefficients of the ions in the buffer change upon dilution, which can lead to a shift in the measured pH.
-
Solution: It is best practice to prepare the buffer at its final working concentration whenever possible. If dilution is necessary, prepare a small test batch and verify the pH of the diluted buffer, adjusting as needed with a dilute acid (e.g., HCl) or base (e.g., NaOH).
Issue 2: Precipitation observed when mixing the sodium tartrate buffer with an organic solvent.
-
Possible Cause: Sodium tartrate has lower solubility in organic solvents compared to water. Adding an organic solvent can cause the salt to precipitate out of solution.
-
Solution:
-
Reduce the concentration of the sodium tartrate buffer if possible.
-
Add the organic solvent to the buffer solution slowly while stirring vigorously to improve mixing and prevent localized high concentrations of the organic solvent.
-
Consider performing a solubility test with small volumes before preparing a large batch.
-
Issue 3: Poor protein stability or crystallization success with a sodium tartrate buffer.
-
Possible Cause: The pH or concentration of the sodium tartrate buffer may not be optimal for your specific protein.
-
Solution:
-
pH Optimization: Screen a range of pH values around the pI of your protein and at the pKa values of tartaric acid (pKa1 ≈ 2.98, pKa2 ≈ 4.34 at 25°C).[3]
-
Concentration Optimization: Vary the concentration of sodium tartrate in your screening experiments. Sometimes a lower buffer concentration can be beneficial for crystallization.[4]
-
Thermal Shift Assay: Perform a thermal shift assay (TSA) to assess the stability of your protein in different sodium tartrate buffer conditions (see Experimental Protocol section).[5][6] An increase in the melting temperature (Tm) of the protein indicates greater stability.
-
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer (pH 4.5)
Materials:
-
This compound (FW: 230.08 g/mol )
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 1 L)
-
Beakers
Procedure:
-
Weigh out 23.01 g of this compound.
-
Add the this compound to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the buffer solution.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding until the pH reaches 4.5. If you overshoot the target pH, use 1 M NaOH to adjust it back.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the buffer at 4°C.
Protocol 2: Determination of Buffer Capacity
Materials:
-
Prepared this compound buffer
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter
-
Burettes (2)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette 50 mL of your prepared sodium tartrate buffer into a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the buffer solution and record the initial pH.
-
Fill one burette with 0.1 M HCl and the other with 0.1 M NaOH.
-
Titration with Acid:
-
Add 0.5 mL increments of 0.1 M HCl to the buffer.
-
After each addition, stir the solution and record the pH.
-
Continue until the pH has dropped by at least one unit from the initial pH.
-
-
Titration with Base (using a fresh 50 mL of buffer):
-
Repeat the titration process, this time adding 0.5 mL increments of 0.1 M NaOH.
-
Continue until the pH has increased by at least one unit from the initial pH.
-
-
Calculation:
-
Plot pH versus the volume of acid or base added.
-
The buffer capacity (β) can be calculated using the formula: β = (moles of added acid or base) / (change in pH * volume of buffer in L)
-
Protocol 3: Protein Stability Screening using Thermal Shift Assay (TSA)
Materials:
-
Purified protein stock solution
-
A range of this compound buffers (different concentrations and pH values)
-
SYPRO Orange dye (or a similar fluorescent dye)
-
Real-time PCR instrument with a thermal melt program
-
96-well PCR plates
-
Optical seals for PCR plates
Procedure:
-
Prepare the Master Mix: For each buffer condition to be tested, prepare a master mix containing the buffer, your protein of interest at a final concentration of 2-5 µM, and SYPRO Orange dye at a final concentration of 5x.
-
Plate Setup:
-
Aliquot the master mix into the wells of a 96-well PCR plate. It is recommended to run each condition in triplicate.
-
Include appropriate controls: buffer with dye but no protein, and protein in its storage buffer with dye.
-
-
Seal the Plate: Carefully seal the PCR plate with an optical seal.
-
Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment. A typical program would be to hold at 25°C for 1-2 minutes, then ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, collecting fluorescence data at each temperature increment.
-
-
Data Analysis:
-
The instrument software will generate melt curves (fluorescence vs. temperature).
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the melt curve.
-
A higher Tm indicates greater protein stability in that buffer condition.
-
Protocol 4: Protein Crystallization Screening by Hanging Drop Vapor Diffusion
Materials:
-
Purified and concentrated protein solution (typically 5-20 mg/mL)
-
Crystallization screening kit or custom-made solutions containing various concentrations of sodium tartrate as a precipitant.
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
-
Sealant (e.g., vacuum grease)
-
Pipettes and tips for small volumes (µL)
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution (containing sodium tartrate) into the reservoir of the crystallization plate.[7]
-
Prepare the Drop:
-
On a clean, siliconized cover slip, pipette a 1-2 µL drop of your concentrated protein solution.
-
Pipette an equal volume (1-2 µL) of the reservoir solution into the protein drop.[7]
-
Avoid introducing air bubbles.
-
-
Seal the Well:
-
Carefully invert the cover slip so the drop is hanging over the reservoir.
-
Place the cover slip onto the well, ensuring a good seal with the sealant.
-
-
Incubation:
-
Store the crystallization plate in a stable temperature environment (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope over several days to weeks for crystal formation.
-
-
Troubleshooting:
-
No Crystals, Clear Drop: The protein concentration or precipitant concentration may be too low. Try increasing the protein concentration or using a screen with a higher concentration of sodium tartrate.
-
Heavy Precipitate: The protein or precipitant concentration is too high. Try reducing the protein concentration or diluting the precipitant solution.
-
Phase Separation (oil-like droplets): This can sometimes be a precursor to crystallization. Observe these drops closely. If no crystals form, try adjusting the pH or adding a small amount of an additive.
-
Visualizations
Caption: Workflow for preparing a this compound buffer.
References
- 1. Preparing Buffer Solutions : Shimadzu (Nederland) [shimadzu.nl]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. L-Tartaric Acid [drugfuture.com]
- 4. Optimization of protein buffer cocktails using Thermofluor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Microbial Growth in Sodium Tartrate Dihydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination in sodium tartrate dihydrate solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and stability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Is my this compound solution susceptible to microbial growth?
A1: Yes. While this compound itself is a stable salt, its solution can support the growth of various microorganisms.[1][2][3][4] Tartrate can serve as a carbon source for certain bacteria and fungi, making the solution prone to contamination if not handled properly. Common laboratory contaminants like Bacillus, Staphylococcus, Pseudomonas, Aspergillus, and Penicillium species can proliferate in aqueous solutions.
Q2: What are the initial signs of microbial contamination in my solution?
A2: Visual indicators of microbial growth include turbidity (cloudiness), formation of a pellicle (a film on the surface), sedimentation, or the appearance of clumps or colored colonies. A change in the solution's pH or an unexpected odor can also signify contamination.
Q3: How can I prepare a sterile this compound solution?
A3: For heat-stable solutions, autoclaving (wet heat sterilization) at 121°C for 15-20 minutes is a highly effective method.[5] However, if your formulation contains heat-labile components, sterile filtration using a 0.22 µm membrane filter is the recommended method.[5][6] This process physically removes microorganisms from the solution without the use of heat.
Q4: When should I consider adding a preservative to my sodium tartrate solution?
A4: A preservative is recommended for multi-dose containers or for solutions that will be stored for an extended period after opening, as this prevents the growth of microorganisms that may be introduced during repeated use. For sterile preparations intended for single use, preservatives are generally not necessary if the solution is prepared aseptically and used promptly.
Q5: Which preservatives are compatible with sodium tartrate solutions?
A5: The choice of preservative should be made carefully, considering the neutral to slightly alkaline pH of sodium tartrate solutions (typically pH 7.0-8.5).[7][8] Preservatives like parabens (methylparaben, propylparaben) and benzyl (B1604629) alcohol are effective over a broad pH range. However, the efficacy of acidic preservatives like benzoic acid or sorbic acid may be reduced in this pH range. Always verify the compatibility of your chosen preservative with all components of your formulation to avoid precipitation or inactivation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or particles appear in the solution after storage. | 1. Microbial contamination.2. Precipitation of sodium tartrate or other components due to temperature changes or evaporation.3. Incompatibility between the preservative and other solution components. | 1. Perform a sterility test to check for microbial growth. If positive, discard the solution and review your aseptic technique and sterilization procedures.2. Ensure the solution is stored at the recommended temperature and in a tightly sealed container. Gently warm the solution to see if the precipitate redissolves.3. Review the chemical compatibility of all ingredients. Consider a different preservative if an interaction is suspected. |
| The pH of the solution has shifted significantly. | 1. Microbial metabolism can alter the pH of the medium.2. Absorption of atmospheric CO₂ can lower the pH of alkaline solutions. | 1. Test for microbial contamination. A significant pH shift is a strong indicator of microbial growth.2. Store the solution in a tightly sealed container to minimize exposure to air. |
| The preservative used does not seem to be effective. | 1. The chosen preservative is not effective against the specific contaminating microorganism.2. The concentration of the preservative is too low.3. The pH of the sodium tartrate solution is outside the optimal range for the preservative's activity (e.g., for acidic preservatives).4. The preservative has degraded over time. | 1. Identify the contaminant if possible. Consider using a broad-spectrum preservative or a combination of preservatives.2. Ensure the preservative is used at its minimum effective concentration (MEC).3. Select a preservative that is effective at the pH of your solution. Parabens are a good option for neutral to alkaline pH.4. Check the expiration date of the preservative and store it as recommended. Prepare fresh solutions as needed. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution by Filtration
-
Solution Preparation:
-
Weigh the desired amount of this compound powder using an aseptic technique in a laminar flow hood.
-
Dissolve the powder in high-purity, sterile water for injection (WFI) or equivalent.
-
If a preservative is required, add it at the appropriate concentration and ensure it is fully dissolved.
-
-
Sterile Filtration:
-
Assemble a sterile filtration unit with a 0.22 µm pore size membrane filter.
-
Pass the sodium tartrate solution through the filter into a sterile receiving container under aseptic conditions.
-
Seal the container securely.
-
-
Sterility Testing (as per USP <71>): [9][10][11][12]
-
Perform a method suitability test to ensure the sodium tartrate solution does not inhibit microbial growth.
-
Using the membrane filtration method, pass a sample of the final solution through a sterile 0.45 µm filter.
-
Aseptically transfer the filter to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).
-
Incubate for a minimum of 14 days and observe for any microbial growth.
-
Protocol 2: Antimicrobial Effectiveness Testing (AET)
This protocol is based on the USP <51> guidelines to evaluate the efficacy of a preservative in the sodium tartrate solution.[13][14][15][16]
-
Preparation of Inoculum:
-
Prepare standardized suspensions of challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).
-
The final concentration of microorganisms in the test solution should be between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Divide the preserved sodium tartrate solution into five separate, sterile containers.
-
Inoculate each container with one of the microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at a specified temperature (typically 20-25°C).
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
-
-
Enumeration:
-
Determine the number of viable microorganisms in each sample using a plate count method.
-
Calculate the log reduction in microbial concentration from the initial count.
-
Quantitative Data Summary
The following tables summarize the acceptance criteria for antimicrobial effectiveness as specified in the USP <51> guidelines. The required log reduction varies by the product's intended use category.
Table 1: Acceptance Criteria for Category 1 Products (Injections, sterile nasal products, otic products)
| Time Interval | Bacteria (e.g., S. aureus, P. aeruginosa) | Yeast and Molds (e.g., C. albicans, A. brasiliensis) |
| 14 Days | Not less than 2.0 log reduction from the initial count | No increase from the initial count |
| 28 Days | No increase from the 14-day count | No increase from the initial count |
Table 2: Acceptance Criteria for Category 2 Products (Topical products, non-sterile nasal products)
| Time Interval | Bacteria (e.g., S. aureus, P. aeruginosa) | Yeast and Molds (e.g., C. albicans, A. brasiliensis) |
| 14 Days | Not less than 2.0 log reduction from the initial count | No increase from the initial count |
| 28 Days | No increase from the 14-day count | No increase from the initial count |
Table 3: Acceptance Criteria for Category 3 Products (Oral products, excluding antacids)
| Time Interval | Bacteria (e.g., E. coli) | Yeast and Molds (e.g., C. albicans) |
| 14 Days | Not less than 1.0 log reduction from the initial count | No increase from the initial count |
| 28 Days | No increase from the 14-day count | No increase from the initial count |
Visualizations
References
- 1. Growth strategy of microbes on mixed carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Different Carbon Sources on the Growth of Rhodobacter sphaeroides [scirp.org]
- 3. cqb.pku.edu.cn [cqb.pku.edu.cn]
- 4. scispace.com [scispace.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Sterilization (microbiology) - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. fao.org [fao.org]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. usp.org [usp.org]
- 11. Sterility Testing of Products (Solids, Liquids, Ophthalmic and Other Sterile Products) According to IP, BP and USP | Pharmaguideline [pharmaguideline.com]
- 12. microchemlab.com [microchemlab.com]
- 13. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. genevalabs.com [genevalabs.com]
Technical Support Center: Stability of Sodium Tartrate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of sodium tartrate dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally stable in neutral aqueous solutions. However, its stability can be influenced by pH, temperature, and exposure to light.[1] Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the tartrate molecule, particularly at elevated temperatures.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent. In highly acidic solutions, the tartrate anion can be protonated to form tartaric acid, which has a different solubility profile. Conversely, in alkaline solutions, the tartrate remains in its salt form, which is generally soluble in water.[2]
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Under forced degradation conditions, particularly in the presence of light and metal ions like iron, tartaric acid (the parent acid of sodium tartrate) can degrade to form products such as glyoxylic acid.[3] In strongly acidic or basic conditions, hydrolysis may lead to the cleavage of the molecule.
Q4: Are there any specific storage conditions recommended for this compound solutions to ensure stability?
A4: To ensure the stability of this compound solutions, it is recommended to store them in well-sealed containers, protected from light, and at controlled room temperature. For long-term storage, refrigeration may be considered, depending on the concentration and formulation.
Q5: What is the significance of performing forced degradation studies on this compound?
A5: Forced degradation studies are crucial for understanding the intrinsic stability of this compound.[4][5] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, which are essential for regulatory submissions and ensuring product quality.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Acidic Formulations
-
Symptom: A white crystalline precipitate is observed when preparing an acidic solution of this compound.
-
Possible Cause: At low pH, the disodium (B8443419) tartrate is converted to monosodium tartrate and tartaric acid. Tartaric acid has lower solubility in some aqueous-organic mixtures or at high concentrations compared to its salt form, leading to precipitation.
-
Troubleshooting Steps:
-
Verify pH: Confirm the pH of the solution.
-
Adjust pH: If the pH is too low, consider adjusting it to a slightly higher value while remaining within the desired formulation range.
-
Increase Solvent Polarity: If using a mixed solvent system, increasing the proportion of the aqueous component may enhance the solubility of tartaric acid.
-
Lower Concentration: If feasible, reduce the concentration of this compound in the formulation.
-
Issue 2: Assay Values Decrease Over Time in Stability Studies
-
Symptom: The concentration of this compound, as determined by a stability-indicating HPLC method, decreases significantly over time, especially at extreme pH values.
-
Possible Cause: The this compound is degrading under the stressed conditions of the stability study. The rate of degradation is likely pH-dependent.
-
Troubleshooting Steps:
-
Confirm Method Suitability: Ensure the analytical method is truly stability-indicating and can separate the intact drug from all potential degradation products.
-
Analyze for Degradants: Actively look for and quantify the degradation products to perform a mass balance analysis. A good mass balance (typically 95-105%) indicates that all major degradation products are being accounted for.[7]
-
Evaluate pH Profile: Analyze samples at various pH points to determine the pH at which the molecule has maximum stability.
-
Control Temperature and Light: Ensure that samples are stored at the intended temperature and are protected from light, as these factors can accelerate degradation.
-
Issue 3: Inconsistent Results in Forced Degradation Studies
-
Symptom: High variability is observed in the percentage of degradation for replicate samples under the same stress conditions.
-
Possible Cause: Inconsistent application of stress conditions or issues with sample preparation and analysis.
-
Troubleshooting Steps:
-
Standardize Stress Conditions: Ensure uniform temperature, light exposure, and concentration of stressing agents (acid, base, oxidizing agent) for all samples.
-
Homogeneous Samples: Ensure complete dissolution and uniform mixing of the this compound in the stress medium before initiating the degradation study.
-
Quenching the Reaction: At the end of the desired time point, effectively stop the degradation reaction by neutralizing the solution (e.g., adding a base to an acidic solution or vice-versa) before analysis.
-
Analytical Method Precision: Verify the precision of the analytical method by repeatedly analyzing a single, stable sample preparation.
-
Data Presentation
Table 1: Illustrative Data on the Effect of pH on the Stability of a 1 mg/mL this compound Aqueous Solution at 40°C
| pH | Time (weeks) | % this compound Remaining (Illustrative) | Appearance |
| 2.0 | 1 | 92.5 | Clear, colorless |
| 2.0 | 2 | 85.2 | Clear, colorless |
| 2.0 | 4 | 75.8 | Clear, colorless |
| 4.5 | 1 | 99.8 | Clear, colorless |
| 4.5 | 2 | 99.5 | Clear, colorless |
| 4.5 | 4 | 99.1 | Clear, colorless |
| 7.0 | 1 | 99.9 | Clear, colorless |
| 7.0 | 2 | 99.8 | Clear, colorless |
| 7.0 | 4 | 99.6 | Clear, colorless |
| 9.0 | 1 | 98.7 | Clear, colorless |
| 9.0 | 2 | 97.5 | Clear, colorless |
| 9.0 | 4 | 95.1 | Clear, colorless |
| 12.0 | 1 | 90.3 | Clear, colorless |
| 12.0 | 2 | 81.6 | Clear, colorless |
| 12.0 | 4 | 68.9 | Clear, colorless |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the expected trend of pH-dependent stability. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Volumetric flasks and pipettes
-
Stability chambers (for thermal and photostability studies)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1M HCl to achieve a final concentration of 0.5 mg/mL in 0.5M HCl.
-
Keep the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 1M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1M NaOH to achieve a final concentration of 0.5 mg/mL in 0.5M NaOH.
-
Keep the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid this compound in a stability chamber at 60°C for 10 days.
-
Also, place a solution of this compound (1 mg/mL in water) in the stability chamber.
-
Analyze samples at the beginning and end of the study.
-
-
Photostability:
-
Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep control samples protected from light.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify sodium tartrate and its degradation products.
(Note: This is a generic method; specific parameters may need optimization.)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm), as tartrates have a weak chromophore. Alternatively, a refractive index (RI) detector or a mass spectrometer can be used.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. physicsforums.com [physicsforums.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
troubleshooting inaccurate results with sodium tartrate dihydrate water standard
Welcome to the technical support center for troubleshooting inaccurate results with sodium tartrate dihydrate water standard in Karl Fischer (KF) titration. This guide is designed for researchers, scientists, and drug development professionals to address common issues and ensure accurate and reliable moisture measurements.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical water content of this compound?
This compound (Na₂C₄H₄O₆·2H₂O) has a stoichiometric water content of 15.66%.[1][2] It is a stable, non-hygroscopic solid, making it a suitable and widely used primary standard for the standardization of Karl Fischer reagents.[1][3][4]
Q2: Why am I getting consistently low or erratic titer values?
The most common reason for low or inconsistent titer values when using this compound is its limited solubility in methanol, the most common solvent in Karl Fischer titration.[2][5] If the standard does not dissolve completely, the water of crystallization is not fully released, leading to inaccurate results.[6][7]
Q3: How often should I standardize my Karl Fischer reagent?
The frequency of titer determination depends on several factors, including the leak-tightness of your titration system, the type of titrant used (one-component reagents may degrade faster), ambient humidity, and the required accuracy of your results.[8] It is crucial to perform regular standardization to ensure the reliability of your measurements.[9]
Q4: Can I use pure water as a standard instead of this compound?
While pure water has a water content of 100%, it can be challenging to handle and accurately weigh the small amounts required for Karl Fischer titration.[3][6] this compound offers a more practical alternative due to its stability and the larger, more manageable sample sizes needed for an accurate weighing.[2][3]
Q5: What is the difference between volumetric and coulometric Karl Fischer titration?
Volumetric titration adds the Karl Fischer reagent directly to the sample via a burette and is suitable for samples with a water content of 1% or higher.[10] Coulometric titration, on the other hand, generates the iodine electrochemically in the titration cell and is ideal for samples with very low water content, typically below 0.01% (100 ppm).[2] this compound is primarily used as a standard for volumetric titrators.[11]
Troubleshooting Guides
Issue 1: Incomplete Dissolution of the Standard
Symptoms:
-
Visible undissolved crystals in the titration vessel.[6]
-
Lower than expected water content results.
Root Causes & Solutions:
| Root Cause | Solution |
| Limited Solubility in Methanol | Approximately 0.15g of this compound will dissolve in 40mL of methanol.[2][5] Ensure you are not exceeding this solubility limit. |
| Excessive Sample Size | Use a smaller sample size of the standard. Be mindful that very small sample sizes can introduce weighing errors.[7] |
| Insufficient Extraction Time | Program a longer extraction time in your titration method to allow for complete dissolution.[6][8] |
| Solvent Saturation | The solvent's capacity to dissolve the standard decreases with each determination. Replace the working medium more frequently.[8] |
| Standard Adhering to Vessel Walls | Add the standard carefully to the center of the titration vessel to prevent it from sticking to the walls or electrode.[7][8] |
Issue 2: Environmental Moisture Contamination
Symptoms:
-
High background drift.
-
Inaccurate and imprecise results.
Root Causes & Solutions:
| Root Cause | Solution |
| Leaky Titration Cell | Check and replace worn septa and O-rings. Ensure all connections are airtight.[8] |
| Exhausted Drying Agents | Replace the molecular sieve in the drying tubes. A color-indicating silica (B1680970) gel can signal when replacement is needed.[5] |
| Improper Sample Handling | Minimize the time the titration cell is open when adding the standard.[12] Use proper weighing techniques to avoid introducing atmospheric moisture.[13] |
Logical Relationship for Troubleshooting Inaccurate Results
Caption: Troubleshooting workflow for inaccurate Karl Fischer titration results.
Experimental Protocols
Protocol 1: Titer Determination of a Volumetric Karl Fischer Reagent
-
Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled.
-
Fill the titration vessel with a fresh, conditioned Karl Fischer solvent (e.g., methanol).
-
Start the titrator and allow it to condition the solvent until a stable, low drift is achieved.
-
-
Sample Preparation and Addition:
-
Accurately weigh an appropriate amount of this compound (typically 50-150 mg, depending on the titrant concentration) into a weighing boat.
-
Carefully add the weighed standard directly into the conditioned solvent in the titration vessel.
-
Promptly seal the titration cell to prevent the ingress of atmospheric moisture.
-
-
Titration:
-
Start the titration.
-
Ensure the stirring is adequate to facilitate dissolution but not so vigorous as to introduce air.
-
The titration will proceed until the endpoint is reached, which is detected potentiometrically.
-
-
Calculation:
-
The titrator software will automatically calculate the titer (in mg/mL) based on the weight of the this compound and the volume of titrant consumed.
-
The calculation is as follows: Titer (mg/mL) = (Weight of this compound (mg) * 0.1566) / Volume of Titrant (mL)
-
-
Replicates:
-
Perform at least three determinations and calculate the mean and relative standard deviation (RSD). The RSD should typically be less than 2%.
-
Experimental Workflow for Titer Determination
Caption: Step-by-step workflow for Karl Fischer titer determination.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₄Na₂O₆ · 2H₂O | |
| Molecular Weight | 230.08 g/mol | [4] |
| Theoretical Water Content | 15.66% | [1][2] |
| Appearance | White crystalline powder | [4] |
| Solubility in Methanol (approx.) | 0.15 g / 40 mL | [2][5] |
Table 2: Typical Titer Determination Results and Acceptance Criteria
| Parameter | Typical Value | Acceptance Criteria |
| Number of Replicates | 3 - 5 | Minimum of 3 |
| Relative Standard Deviation (RSD) | < 1% | ≤ 2% |
| Recovery Rate | 98% - 102% | Within specified range (e.g., ±5%) |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 5. Karl Fischer Titration - most commonly asked questions [derox.eu]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. FAQs – Karl Fischer Titration | Metrohm [metrohm.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. blog.hannainst.com [blog.hannainst.com]
- 12. Content Not Available [sigmaaldrich.com]
- 13. altabrisagroup.com [altabrisagroup.com]
handling and storage best practices for sodium tartrate dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of sodium tartrate dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Na₂C₄H₄O₆·2H₂O) is the disodium (B8443419) salt of L-(+)-tartaric acid. It exists as transparent, colorless, and odorless crystals.[1][2] Its most common application in a laboratory setting is as a primary standard for Karl Fischer titration to determine the water content of various substances.[3][4] This is due to its stable and precise water content of 15.66%.[2][4][5] It is also used in the food industry as an emulsifier and pH control agent, identified by the E number E335.[1][3]
Q2: What are the general storage recommendations for this compound?
A2: To ensure its stability and integrity, this compound should be stored in a cool, dry, and well-ventilated area.[6][7][8] It is important to keep the container tightly closed to protect it from moisture.[4][5][9][10] The substance should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10][11][12][13]
Q3: Is this compound a hazardous substance?
A3: According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance.[6][8] However, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact.[3][6][8] It is recommended to handle it with appropriate personal protective equipment (PPE), including safety glasses and gloves, and to ensure adequate ventilation to avoid dust formation.[3][6][9][11]
Q4: What happens when this compound is heated?
A4: this compound is stable under normal conditions.[11][12] However, upon heating, it begins to dehydrate at approximately 120°C.[7][14] If heated to decomposition, it can emit toxic fumes, including carbon oxides and sodium oxides.[6][11][13]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results in Karl Fischer Titration
Q: My Karl Fischer titrations using this compound as a standard are giving fluctuating and inaccurate results. What could be the cause?
A: Inconsistent results when using this compound as a Karl Fischer standard can stem from several factors. A primary reason is the incomplete dissolution of the standard in the Karl Fischer solvent, which is often methanol-based.[15] this compound has limited solubility in methanol, and if it does not dissolve completely, the water within its crystalline structure will not be fully titrated, leading to inaccurate results.[15][16]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually confirm that all crystals have dissolved before starting the titration. Since the crystals are colorless, this can be challenging.[6] Allow for a sufficient extraction time to ensure complete dissolution.[17]
-
Solvent Management: The solvent has a limited capacity to dissolve this compound. If you are performing multiple titrations in the same solvent, it can become saturated, preventing further dissolution.[15][16] It is recommended to replace the solvent at regular intervals.[16][17]
-
Proper Sample Introduction: Ensure that the weighed this compound is introduced directly into the solvent and does not adhere to the walls of the titration vessel or the electrode.[16] Any standard remaining on the vessel walls will not be titrated, leading to erroneous results.[16]
-
System Integrity: Check the titration vessel for any leaks that could allow ambient moisture to enter, leading to a high and unstable drift.[16] Ensure all seals, septa, and tubing connections are secure.[16]
Issue 2: Caking or Clumping of this compound Powder
Q: The this compound powder in my stock container has formed hard clumps. What causes this and how can I prevent it?
A: Caking of this compound is primarily caused by exposure to moisture. Although it is not highly hygroscopic, prolonged exposure to humid conditions can lead to the absorption of water, causing the crystals to stick together.
Preventative Measures:
-
Proper Storage: Always store this compound in a tightly sealed container in a dry environment.[4][5][9][10]
-
Minimize Exposure: When weighing out the powder, minimize the time the container is open to the atmosphere.
-
Use of Desiccants: Storing the container in a desiccator can provide an additional layer of protection against moisture.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄Na₂O₆ · 2H₂O | [3] |
| Molecular Weight | 230.08 g/mol | [3] |
| Appearance | White crystalline powder | [3][7] |
| Water Content | 15.66% | [2][4][5] |
| Solubility in Water | 290 g/L at 20°C | |
| pH of 5% Solution | 7.0 - 9.0 at 25°C | [8][12][18] |
| Decomposition Temperature | >120°C | [7] |
Experimental Protocols
Protocol: Standardization of Karl Fischer Reagent using this compound
This protocol outlines the procedure for determining the titer of a volumetric Karl Fischer reagent.
Materials:
-
Karl Fischer Titrator (volumetric)
-
This compound (analytical grade)
-
Karl Fischer Reagent (e.g., one-component composite)
-
Karl Fischer Solvent (e.g., dry methanol)
-
Analytical Balance (readable to 0.1 mg)
-
Weighing boat
Procedure:
-
Prepare the Titration Vessel: Add a sufficient amount of the Karl Fischer solvent to the titration vessel to cover the electrode.
-
Pre-Titration (Conditioning): Start the titrator to titrate any residual water in the solvent until a stable, low drift is achieved.
-
Weigh the Standard: Accurately weigh approximately 100-200 mg of this compound into a weighing boat.[11] Record the exact weight.
-
Introduce the Standard: Carefully add the weighed this compound to the conditioned solvent in the titration vessel. Ensure no powder is lost during transfer.
-
Dissolution: Stir the solution until the this compound is completely dissolved. Allow for adequate extraction time.
-
Titration: Start the titration. The titrator will dispense the Karl Fischer reagent until the endpoint is reached.
-
Record the Volume: Record the volume of the Karl Fischer reagent consumed.
-
Calculation: Calculate the water equivalent (titer) of the Karl Fischer reagent using the following formula: Titer (mg H₂O/mL) = (Weight of this compound (mg) * 0.1566) / Volume of KF Reagent (mL)
-
Repeat: Perform the determination at least in triplicate to ensure accuracy and calculate the average titer.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Logical workflow for troubleshooting Karl Fischer titration inaccuracies.
References
- 1. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SODIUM+TARTRATE PURIFIED DIHYDRATE | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 酒石酸钠二水合物 Certified Reference Material for Karl Fischer Titration 15.66% Aquastar® | Sigma-Aldrich [sigmaaldrich.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. columbuschemical.com [columbuschemical.com]
- 9. mt.com [mt.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. JP2013247930A - Method for preventing caking of powder beverage - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. youtube.com [youtube.com]
- 17. FAQs – Karl Fischer Titration | Metrohm [metrohm.com]
- 18. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]
impact of impurities in sodium tartrate dihydrate on experimental outcomes
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with sodium tartrate dihydrate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from impurities in this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and their acceptable limits?
A1: Common impurities include insoluble matter, chlorides, phosphates, sulfates, ammonium, calcium, and heavy metals. The acceptable limits for these impurities are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the American Chemical Society (ACS).[1][2] High-purity grades are essential for sensitive applications to avoid interference with experimental results.[3]
Q2: How can impurities in this compound affect Karl Fischer titration?
A2: this compound is a primary standard for Karl Fischer titration due to its stable and precise water content of approximately 15.66%.[4] However, impurities can lead to inaccurate titer determination. Insoluble impurities can coat the electrode, leading to sluggish endpoint detection.[3] Certain metallic impurities may also react with the Karl Fischer reagent, causing erroneous results. Furthermore, poor solubility in methanol, the titration solvent, can lead to undissolved standard and incorrect water content readings.[5][6][7]
Q3: Can impurities in this compound impact its use as a buffer in biological assays?
A3: Yes. Heavy metal impurities can interfere with enzyme activity or colorimetric protein assays.[8][9][10] Divalent cations, such as calcium, if present as impurities, can modulate enzyme kinetics and affect the outcome of kinase assays, for example.[1][11][12][13] Variations in the pH of the sodium tartrate solution due to acidic or basic impurities can also alter the intended buffer capacity, potentially affecting the biological activity being studied.[2][14][15][16][17]
Q4: In what ways do impurities affect the performance of this compound in pharmaceutical formulations?
A4: In pharmaceutical formulations, this compound is used as an excipient, for example, as an emulsifier or stabilizer.[17][18][19][20] The presence of reactive impurities like aldehydes or peroxides, which can arise from the degradation of excipients, can lead to the degradation of the active pharmaceutical ingredient (API).[3] Metallic impurities can also catalyze the oxidation of the API, affecting its stability and shelf-life.[21] Furthermore, insoluble matter can negatively impact the dissolution profile of the final drug product.[22]
Q5: How do impurities in sodium tartrate affect its use in the food industry?
A5: Sodium tartrate is used in the food industry as an emulsifier, binding agent, and acidity regulator in products like jellies and margarine.[15][17][23] The presence of heavy metals or other toxic impurities is a significant concern for food safety. High purity is crucial to ensure that the final food product meets regulatory standards and is safe for consumption.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Results in Karl Fischer Titration
| Symptom | Possible Cause | Troubleshooting Steps |
| Fluctuating titer values | Incomplete dissolution of the this compound standard.[3][5][6] | - Ensure vigorous stirring to promote complete dissolution. - Consider using a two-component reagent system for better solubility.[3] - Replace the titration solvent after a limited number of titrations to prevent saturation.[6] |
| Slow titration or drifting endpoint | Contamination of the titration cell or electrode by insoluble impurities.[18] | - Clean the titration vessel and electrode thoroughly between uses. - Use a higher grade of this compound with lower insoluble matter. |
| Consistently high or low water content | Presence of interfering impurities in the this compound. | - Verify the certificate of analysis for the batch of this compound being used. - Test a different batch or a certified reference material to confirm the issue. |
| Darkening of the Karl Fischer solvent | Reaction of impurities in the sodium tartrate or sample with the Karl Fischer reagent.[18] | - Identify and eliminate the source of the reactive impurity if possible. - For samples containing ketones or aldehydes, use specialized Karl Fischer reagents.[3] |
Issue 2: Unexpected Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Inhibition or unexpected activation of an enzyme | Presence of heavy metal impurities (e.g., Pb, Hg) or divalent cations (e.g., Ca²⁺) in the this compound buffer.[1][12] | - Use a high-purity grade of this compound certified for low heavy metal content. - Perform a control experiment with a buffer prepared from a different batch or supplier. - Analyze the sodium tartrate for trace metal content using AAS or ICP-MS. |
| Inconsistent assay pH | Acidic or basic impurities in the this compound.[2][14] | - Measure the pH of the prepared buffer solution before use and adjust if necessary. - Use a grade of this compound with a specified pH range. |
| Precipitation or turbidity in the assay mixture | Insoluble matter from the this compound. | - Filter the buffer solution through a 0.22 µm filter before use. - Use a grade of sodium tartrate with a low specification for insoluble matter. |
Issue 3: Issues in Pharmaceutical Formulation and Drug Product Performance
| Symptom | Possible Cause | Troubleshooting Steps |
| Degradation of the Active Pharmaceutical Ingredient (API) | Reactive impurities (e.g., aldehydes, peroxides) or metallic catalysts in the this compound.[3][24] | - Screen different lots and suppliers of this compound for reactive impurities. - Conduct forced degradation studies with the API and the specific batch of excipient.[18] |
| Failed dissolution testing (incomplete or slow dissolution) | Insoluble matter from the this compound affecting tablet disintegration or drug release.[22] | - Evaluate the impact of the excipient on the drug's dissolution profile. - Use a grade of sodium tartrate with controlled particle size and low insoluble matter. |
| Variability in drug product performance between batches | Lot-to-lot variability in the impurity profile of the this compound.[3] | - Implement a robust incoming raw material testing program for excipients. - Qualify multiple suppliers to ensure a consistent supply of high-quality material. |
Quantitative Data Summary
Table 1: Typical Impurity Specifications for ACS Grade this compound
| Impurity | Specification Limit |
| Assay (C₄H₄Na₂O₆·2H₂O) | 99.0 - 101.0% |
| Loss on Drying (at 150°C) | 15.61 - 15.71% |
| pH of a 5% solution at 25°C | 7.0 - 9.0 |
| Insoluble Matter | ≤ 0.005% |
| Chloride (Cl⁻) | ≤ 5 ppm |
| Phosphate (PO₄³⁻) | ≤ 5 ppm |
| Sulfate (SO₄²⁻) | ≤ 0.005% |
| Ammonium (NH₄⁺) | ≤ 0.003% |
| Calcium (Ca) | ≤ 0.01% |
| Heavy Metals (as Pb) | ≤ 5 ppm |
| Iron (Fe) | ≤ 0.001% |
Source: Adapted from ACS Reagent Chemicals specifications.[1][11]
Experimental Protocols
Protocol 1: Determination of Heavy Metals by Atomic Absorption Spectroscopy (AAS)
Objective: To quantify the concentration of heavy metal impurities (e.g., Pb, Fe, Ca) in this compound.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of the metal of interest in a matrix that mimics the sample solution.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in high-purity deionized water. Acidify the solution with nitric acid.
-
Instrument Setup: Set up the AAS instrument with the appropriate hollow cathode lamp for the metal being analyzed. Optimize the instrument parameters (wavelength, slit width, flame conditions).
-
Analysis: Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the metal in the sample solution from the calibration curve and calculate the amount in the original solid sample.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify organic impurities.
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to the same concentration as the standard. Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC System Setup: Equilibrate the HPLC system, equipped with a suitable column (e.g., a C18 column), with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak area of the main sodium tartrate peak in the sample chromatogram to that of the standard to calculate the purity. Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak.
Protocol 3: Determination of Insoluble Matter
Objective: To determine the amount of insoluble matter in this compound.
Methodology:
-
Sample Preparation: Accurately weigh a specified amount of the this compound sample (e.g., 20 g).[11]
-
Dissolution: Dissolve the sample in a specified volume of hot, high-purity deionized water (e.g., 200 mL).[11]
-
Filtration: Filter the solution through a pre-weighed, fine-porosity filtering crucible that has been dried to a constant weight.
-
Washing: Wash the residue on the filter with hot, deionized water until all soluble components are removed.
-
Drying and Weighing: Dry the filtering crucible with the residue in an oven at a specified temperature (e.g., 105°C) to a constant weight.
-
Calculation: The weight of the residue represents the amount of insoluble matter. Calculate the percentage of insoluble matter in the original sample.
Visualizations
Caption: Workflow for analyzing impurities and assessing their impact.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
- 5. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Simultaneous Multiplexed Detection of Protein and Metal Ions by a Colorimetric Microfluidic Paper-based Analytical Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Divalent Metal Ions Mg²⁺ and Ca²⁺ Have Distinct Effects on Protein Kinase A Activity and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ajdhs.com [ajdhs.com]
- 16. researchgate.net [researchgate.net]
- 17. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. engr.uky.edu [engr.uky.edu]
- 22. Troubleshooting Incomplete Dissolution of Tablets – Pharma.Tips [pharma.tips]
- 23. The influence of calcium ions (Ca2+) on the enzymatic hydrolysis of lipopolysaccharide aggregates to liberate free fatty acids (FFA) in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of molecular structure of tartrates on chiral recognition of tartrate-boric acid complex chiral selectors in chiral microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Karl Fischer Calibration Standards: Sodium Tartrate Dihydrate vs. Pure Water
For researchers, scientists, and drug development professionals seeking precision in moisture analysis, the choice of calibration standard for Karl Fischer (KF) titration is a critical decision. This guide provides an objective comparison between the two most common standards: sodium tartrate dihydrate and pure water, supported by established principles and experimental considerations.
The accuracy of Karl Fischer titration, a benchmark for determining water content, is fundamentally reliant on the precise standardization of the KF reagent.[1][2] This calibration is typically performed using a standard with a known water content. While pure water is the most fundamental standard, this compound is a widely used and reliable alternative.[3][4] This guide will delve into the characteristics, advantages, and disadvantages of each to aid in the selection of the most appropriate standard for your specific application.
Quantitative Data Summary
The selection between this compound and pure water often involves a trade-off between ease of handling and the highest achievable accuracy. The following table summarizes the key quantitative and qualitative differences between these two primary standards.
| Feature | This compound | Pure Water |
| Theoretical Water Content | 15.66%[4][5][6] | 100%[3][5] |
| Typical Form | Crystalline solid[5][7] | Liquid[5] |
| Hygroscopicity | Non-hygroscopic[4][7] | N/A (is the analyte) |
| Stability | Stable under normal conditions[3][4] | Volatile, susceptible to evaporation[3] |
| Handling | Easy to weigh accurately[5][8] | Difficult to weigh small amounts accurately[3][9][10] |
| Solubility | Limited in methanol[5][7] | Miscible with KF solvents |
| Primary Application | Volumetric KF Titration[4][11] | Volumetric and Coulometric KF Titration[12] |
| Cost-effectiveness | Generally inexpensive per test[7] | Can be cost-effective if high purity is readily available |
Experimental Protocols
To ensure accurate and reproducible results, strict adherence to a validated experimental protocol is essential. Below are detailed methodologies for calibrating a volumetric Karl Fischer titrator using both this compound and pure water.
Protocol 1: Calibration with this compound
Objective: To determine the titer of a volumetric Karl Fischer reagent using this compound.
Materials:
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Reagent (e.g., one-component or two-component)
-
Anhydrous Methanol (or appropriate KF solvent)
-
This compound (Na₂C₄H₄O₆·2H₂O), analytical grade
-
Analytical Balance (readable to at least 0.1 mg)
-
Weighing boat or paper
Procedure:
-
Titrator Preparation: Add a suitable volume of the KF solvent to the titration vessel.
-
Pre-Titration: Start the titrator to neutralize the solvent until a stable, low drift is achieved. This ensures the solvent is dry before adding the standard.
-
Standard Preparation: Accurately weigh approximately 150-350 mg of this compound.[13] Record the exact weight.
-
Standard Introduction: Carefully introduce the weighed this compound into the titration vessel, ensuring no loss of the solid.
-
Titration: Start the titration. The KF reagent will be added automatically until the endpoint is reached.
-
Data Recording: Record the volume of KF reagent consumed.
-
Calculation: The water equivalence factor (F), or titer, in mg H₂O/mL of reagent is calculated using the following formula:
-
F = (Weight of this compound [mg] × 0.1566) / Volume of KF Reagent [mL] [13]
-
-
Replicates: Repeat the procedure at least two more times and calculate the average titer. The relative standard deviation (RSD) of the replicates should be within acceptable limits (typically ≤ 0.5%).
Considerations:
-
Due to the limited solubility of this compound in methanol, ensure complete dissolution before starting the titration.[5][7] Incomplete dissolution can lead to erroneously low titer values.[5]
-
If successive titrations show an increasing titer value, it may indicate incomplete dissolution of the standard.[5]
Protocol 2: Calibration with Pure Water
Objective: To determine the titer of a volumetric Karl Fischer reagent using pure water.
Materials:
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Reagent
-
Anhydrous Methanol (or appropriate KF solvent)
-
High-purity (e.g., deionized or distilled) water
-
Microsyringe (e.g., 10-50 µL)
-
Analytical Balance (readable to at least 0.01 mg)
Procedure:
-
Titrator Preparation: As in Protocol 1, prepare and pre-titrate the KF solvent.
-
Standard Preparation:
-
Draw a small amount of pure water into the microsyringe.
-
Expel any air bubbles.
-
Accurately weigh the filled syringe.
-
-
Standard Introduction:
-
Inject a small amount of water (typically 10-50 mg for volumetric titration) directly into the titration vessel, ensuring the needle tip is submerged in the solvent to prevent evaporation.[9]
-
Immediately reweigh the syringe. The difference in weight is the exact amount of water added.
-
-
Titration: Start the titration and record the volume of KF reagent consumed.
-
Calculation: The water equivalence factor (F), or titer, in mg H₂O/mL of reagent is calculated using the following formula:
-
F = Weight of Water [mg] / Volume of KF Reagent [mL]
-
-
Replicates: Perform at least two additional determinations and calculate the average titer and RSD.
Considerations:
-
The primary challenge with using pure water is the accurate weighing of a very small amount.[3][9][10] Evaporation during weighing and transfer can introduce significant errors.[3]
-
This method requires a high-precision balance and meticulous handling to achieve accurate results.[3]
Logical Workflow for Karl Fischer Calibration
The following diagram illustrates the decision-making process and general workflow for calibrating a Karl Fischer titrator with either this compound or pure water.
References
- 1. laafon.com [laafon.com]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. m.youtube.com [m.youtube.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mt.com [mt.com]
- 6. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 7. blog.hannainst.com [blog.hannainst.com]
- 8. quveon.com [quveon.com]
- 9. Solstice Research Chemicals [lab.solstice.com]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Sodium Tartrate Dihydrate and Potassium Sodium Tartrate (Rochelle Salt) for Researchers and Drug Development Professionals
This guide provides an objective comparison of sodium tartrate dihydrate and potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the physicochemical properties and applications of these two closely related tartrate salts.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and potassium sodium tartrate is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various experimental and formulation contexts.
| Property | This compound | Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt) |
| Chemical Formula | C₄H₄Na₂O₆·2H₂O[1][2] | KNaC₄H₄O₆·4H₂O[3][4] |
| Molar Mass | 230.08 g/mol [1][5] | 282.22 g/mol [3] |
| Appearance | White crystalline powder[1] | Colorless crystals or white crystalline powder[3][6] |
| Crystal System | Orthorhombic[7] | Orthorhombic[4][8] |
| Density | 1.545 g/cm³[1] | 1.79 g/cm³[3][4] |
| Melting Point | 120 °C[9][10] | 70-80 °C[4][6] |
| Solubility in Water | 290 g/L | 26 g/100 mL (0 °C); 66 g/100 mL (26 °C)[3] |
| Solubility in Ethanol | Insoluble[1][9] | Insoluble[6] |
| pH of Aqueous Solution | 7.0 - 9.0 (50 g/L at 20 °C)[11] | 6.5 - 8.5[4] |
Structural Comparison
Both this compound and potassium sodium tartrate crystallize in the orthorhombic system.[4][7][8] The tartrate ion in both structures consists of two planar halves.[7] In this compound, the molecules are held together by intermolecular hydrogen bonds facilitated by water molecules.[7] The crystal structure of Rochelle salt is notable for its piezoelectric properties.[3] The unit cell of potassium sodium tartrate tetrahydrate contains four molecules, with the tartrate molecules bonded to both sodium and potassium atoms, either directly or through water molecules.[8][12]
Applications in Research and Drug Development
Both salts have established roles in various scientific and pharmaceutical applications.
This compound:
-
Karl Fischer Titration: Due to its stable and precise amount of water of hydration, it is a commonly used primary standard for the determination of water content by Karl Fischer titration.[1]
-
Food Additive: It is used in food products as an emulsifier and binding agent, known by the E number E335.[1]
-
Pharmaceutical Excipient: It can be used as an excipient in liquid oral dosage forms.[2]
Potassium Sodium Tartrate (Rochelle Salt):
-
Biuret Reagent: It is a key ingredient in the Biuret reagent, used for the colorimetric determination of protein concentration.[3][13][14] In this reagent, it acts as a chelating agent to stabilize the cupric ions in the alkaline solution.[13][14][15]
-
Fehling's Solution: Rochelle salt is an essential component of Fehling's solution, a reagent used to differentiate between reducing and non-reducing sugars.[3][16][17] It forms a complex with cupric ions, preventing their precipitation as copper(II) hydroxide (B78521) in the alkaline medium.[18][19]
-
Pharmaceutical Excipient: It is used in pharmaceutical formulations as a stabilizer and a complexing agent.[20][21] It has also been used medicinally as a laxative.[3]
-
Piezoelectricity: Rochelle salt was one of the first materials discovered to exhibit piezoelectricity, leading to its historical use in microphones and phonograph pickups.[3]
Experimental Protocols
Biuret Test for Protein Quantification
Principle: In an alkaline environment, the copper(II) ions in the Biuret reagent form a coordination complex with the peptide bonds of proteins, resulting in a characteristic purple color.[13][14][22] The intensity of the color is directly proportional to the protein concentration and can be measured spectrophotometrically at 540 nm.[14][23]
Reagent Preparation (Biuret Reagent):
-
Dissolve 1.5 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 6.0 g of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 500 mL of distilled water.[24]
-
With stirring, add 300 mL of a 10% sodium hydroxide (NaOH) solution.[24]
-
Dilute the solution to a final volume of 1 L with distilled water.[24]
-
Store the reagent in a plastic bottle.[24]
Procedure:
-
Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin).[23]
-
To 1 mL of the protein sample or standard, add 4 mL of the Biuret reagent.[24]
-
Mix the solution thoroughly and allow it to stand at room temperature for 30 minutes.[23][24]
-
Measure the absorbance of the solution at 540 nm against a reagent blank.[23][24]
-
Construct a standard curve of absorbance versus protein concentration and determine the concentration of the unknown sample.
Fehling's Test for Reducing Sugars
Principle: Fehling's solution contains copper(II) ions complexed with tartrate ions. When heated in the presence of a reducing sugar, the copper(II) ions are reduced to copper(I) ions, which precipitate as red copper(I) oxide (Cu₂O).[16][19][25]
Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of two separate solutions immediately before use.[16][17]
-
Fehling's Solution A: Dissolve 7 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of distilled water containing a few drops of dilute sulfuric acid.[26]
-
Fehling's Solution B: Dissolve 35 g of potassium sodium tartrate (Rochelle salt) and 12 g of sodium hydroxide (NaOH) in 100 mL of distilled water.[26]
Procedure:
-
Mix equal volumes of Fehling's Solution A and Fehling's Solution B in a test tube.[27]
-
Add a few drops of the sample to be tested to the mixed Fehling's solution.[27]
-
A positive test for reducing sugars is indicated by the formation of a reddish-brown precipitate.[17]
Visualizations
Below are diagrams illustrating the logical relationships and experimental workflows discussed in this guide.
Caption: Comparative properties and applications of the two tartrate salts.
Caption: Workflow for protein quantification using the Biuret test.
Caption: Workflow for detecting reducing sugars with Fehling's test.
References
- 1. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 2. clyzo.com [clyzo.com]
- 3. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Sodium d-tartrate dihydrate | C4H8Na2O8 | CID 118855428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6106-24-7 CAS | di this compound | Laboratory Chemicals | Article No. 06027 [lobachemie.com]
- 11. atamankimya.com [atamankimya.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. mlsu.ac.in [mlsu.ac.in]
- 14. Biuret test - Wikipedia [en.wikipedia.org]
- 15. vittaeducation.com [vittaeducation.com]
- 16. Fehling's solution - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Potassium Sodium Tartrate | Harke Group [harke.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Biuret Test | Overview, Process & Results - Lesson | Study.com [study.com]
- 23. Protocol for Biuret Protein Assay - Creative Proteomics [creative-proteomics.com]
- 24. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- 25. Fehling's Test Procedure [unacademy.com]
- 26. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 27. testbook.com [testbook.com]
A Comparative Guide to Analytical Method Validation Using Sodium Tartrate Dihydrate Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium tartrate dihydrate Certified Reference Material (CRM) with other alternatives for the validation of analytical methods, primarily focusing on Karl Fischer titration for water content determination. The information presented is supported by experimental data and detailed protocols to assist in making informed decisions for your laboratory needs.
Introduction to this compound CRM
This compound is a widely recognized primary volumetric standard for the validation and standardization of Karl Fischer titrators. Its stable and non-hygroscopic nature under normal conditions, coupled with a precise stoichiometric water content of 15.66%, makes it a reliable choice for ensuring the accuracy and reproducibility of water content measurements. This CRM is manufactured under the stringent guidelines of ISO 17034 and certified in ISO/IEC 17025 accredited laboratories, guaranteeing its quality and traceability.
Comparison with Alternative Water Standards
The selection of a suitable reference material is critical for the accuracy of analytical method validation. Below is a comparison of this compound CRM with other commonly used water standards.
Table 1: Comparison of Water Standards for Karl Fischer Titration
| Feature | This compound CRM | Liquid Water Standards | Potassium Citrate Monohydrate CRM | Lactose Monohydrate Standard |
| Form | Solid | Liquid | Solid | Solid |
| Theoretical Water Content | 15.66% | Varies (e.g., 1.0%, 10.0%) | ~5.58% | ~5% |
| Key Advantages | High purity and stability, long shelf-life, direct traceability to SI units. | Easy to handle and dispense with a syringe, good for automated systems. | Good thermal stability. | Soluble in methanol, can be used in a wide temperature range for oven methods. |
| Limitations | Sparingly soluble in methanol, requiring careful dissolution. | Lower water content may require larger sample sizes, potential for handling errors. | Lower water content compared to this compound. | Potential for decomposition at higher temperatures. |
| Typical Application | Titer determination of volumetric Karl Fischer reagents, instrument verification. | Routine system checks, monitoring precision and accuracy. | Calibration of Karl Fischer titrators and method validation. | Volumetric and coulometric Karl Fischer titrations, especially with solvent mixtures where sodium tartrate has low solubility. |
Performance Data
The accuracy and precision of analytical methods validated with this compound CRM are well-documented.
Table 2: Certified Values and Performance Data for this compound CRM
| Parameter | Value | Source |
| Certified Water Content | 156.3 mg/g (15.63%) | |
| Expanded Uncertainty | 1.3 mg/g (k=2) | |
| Theoretical Water Content | 15.66% |
Table 3: Comparative Titer Determination Performance (n=5)
| Standard | Mean Titer (mg/mL) | Standard Deviation (mg/mL) | Relative Standard Deviation (%) |
| Hydranal-Standard this compound | 5.0123 | 0.0034 | 0.07 |
| Hydranal-Water Standard 10.0 (Liquid) | 5.0234 | 0.0021 | 0.04 |
Source: Adapted from comparative testing data.
Experimental Protocols
Detailed and accurate experimental protocols are essential for reliable analytical method validation.
Protocol 1: Titer Determination of a Volumetric Karl Fischer Reagent
Objective: To accurately determine the concentration (titer) of a Karl Fischer titrant using this compound CRM.
Materials:
-
Karl Fischer Titrator (volumetric)
-
This compound CRM
-
Analytical Balance (readable to 0.1 mg)
-
Karl Fischer Reagent (e.g., Hydranal-Composite 5)
-
Karl Fischer Solvent (e.g., Hydranal-Methanol Rapid)
-
Weighing boat
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell to a low, stable drift.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of this compound CRM into a weighing boat. Record the exact weight.
-
Titration: Carefully introduce the weighed this compound into the titration vessel. Ensure that all the solid is transferred.
-
Dissolution: Allow the standard to dissolve completely in the KF solvent. Gentle stirring may be required. Note that dissolution may be slow.
-
Titration Execution: Start the titration. The titrator will automatically dispense the KF reagent until the endpoint is reached.
-
Data Recording: Record the volume of KF reagent consumed.
-
Calculation: Calculate the titer of the KF reagent using the following formula:
Titer (mg/mL) = (Weight of this compound (mg) x 0.1566) / Volume of KF Reagent (mL)
-
Replicates: Repeat the procedure at least three times and calculate the mean titer and the relative standard deviation (RSD).
Protocol 2: Validation of the Analytical Method for Water Determination
Objective: To validate the Karl Fischer titration method for accuracy and precision using this compound CRM.
1. Accuracy:
-
Prepare samples of a known matrix with a certified low water content.
-
Spike the samples with a known amount of water by adding a precise weight of this compound CRM.
-
Determine the water content of the spiked samples using the Karl Fischer titration method.
-
Calculate the percentage recovery of the added water. The acceptance criterion is typically between 98% and 102%.
2. Precision (Repeatability):
-
Prepare at least six independent samples of this compound CRM of the same weight.
-
Analyze each sample using the Karl Fischer titration method under the same operating conditions over a short interval of time.
-
Calculate the mean, standard deviation, and the relative standard deviation (RSD) of the results. The acceptance criterion for RSD is typically ≤ 1%.
Visualizing the Workflow
Clear visualization of experimental workflows can enhance understanding and reproducibility.
Caption: General workflow for analytical method validation.
Caption: Workflow for Karl Fischer titer determination.
A Comparative Analysis of Sodium Tartrate Dihydrate Grades for Scientific Applications
For researchers, scientists, and professionals in drug development, selecting the appropriate grade of a chemical reagent is a critical decision that can significantly impact the accuracy, reproducibility, and validity of experimental results. This guide provides an objective comparison of various grades of sodium tartrate dihydrate, a versatile chemical used in a range of applications from a primary standard in Karl Fischer titrations to a buffering agent and food additive.
This compound ((CHOHCOONa)₂ · 2H₂O) is a salt of L-(+)-tartaric acid that is available in several grades of purity. The choice of grade—be it ACS, Reagent, Pharmaceutical, or Food Grade—depends on the specific requirements of the application. This comparison outlines the key differences in specifications and impurity profiles, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Specifications
The purity and allowable impurity levels are the primary differentiators between the various grades of this compound. Higher purity grades, such as ACS and Pharmaceutical grades, have more stringent limits on a wider range of impurities compared to Food Grade or technical grades. The following table summarizes the typical specifications for different grades based on publicly available data from various suppliers.
| Parameter | ACS Grade | Pharmaceutical Secondary Standard | Food Grade (FCC) | Purified Grade |
| Assay (on dried basis) | 99.0 - 101.0%[1][2] | Traceable to USP and EP primary standards[3] | ≥ 99.0%[4][5] | No official standard |
| Loss on Drying (Water Content) | 15.61 - 15.71%[1] | - | 14.0 - 17.0%[4][5] | - |
| pH of 5% Solution at 25°C | 7.0 - 9.0[4] | - | 7.0 - 9.0[4][5] | Approx. 9.0[6] |
| Insoluble Matter | ≤ 0.005%[1] | - | - | - |
| Chloride (Cl) | ≤ 5 ppm[1] | - | - | - |
| Phosphate (PO₄) | ≤ 5 ppm[1] | - | - | - |
| Sulfate (SO₄) | ≤ 0.005%[1] | - | - | - |
| Ammonium (NH₄) | ≤ 0.003%[4] | - | - | - |
| Heavy Metals (as Pb) | ≤ 5 ppm[4] | - | ≤ 10 ppm (as Heavy Metals)[4][5] | - |
| Lead (Pb) | - | - | ≤ 2 ppm[4][5] | - |
| Iron (Fe) | ≤ 0.001%[4] | - | - | - |
| Calcium (Ca) | ≤ 0.01%[4] | - | - | - |
| Oxalate | Passes test | - | Passes test (limit about 0.1%)[4][5] | - |
Note: Dashes (-) indicate that a specification for that parameter is not typically provided for that grade. "Purified Grade" chemicals are of good quality but do not have official standards.[6]
Key Applications and Grade Recommendations
-
ACS Grade: With its high purity and stringent impurity limits, the ACS (American Chemical Society) grade is ideal for analytical and research applications where precision and accuracy are paramount.[7] It is also suitable for use in quality control testing.
-
Pharmaceutical Secondary Standard: This grade is a certified reference material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025.[3] It is primarily used for quality control applications in the pharmaceutical industry, such as method validation and release testing, providing a cost-effective alternative to primary pharmacopeia standards.[3]
-
Food Grade (FCC): This grade meets the requirements of the Food Chemicals Codex (FCC). It is used as a food additive (E335), serving as an emulsifier and binding agent in products like jellies and sausages.[8]
-
Purified Grade: This grade is suitable for general laboratory use where high purity is not a critical requirement. It is not intended for food, drug, or medicinal use.[6]
Experimental Protocols
Accurate determination of the quality of this compound relies on standardized experimental protocols. Below are detailed methodologies for key analytical tests.
Assay by Nonaqueous Titration
This method determines the purity of this compound.
Methodology:
-
Accurately weigh approximately 0.45 g of the sample.
-
Dissolve the sample in 100 mL of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid in glacial acetic acid.
-
Use crystal violet indicator solution and titrate to a green endpoint.
-
Each milliliter of 0.1 N perchloric acid is equivalent to 0.01151 g of Na₂C₄H₄O₆·2H₂O.
Water Content by Karl Fischer Titration
This compound is a primary standard for Karl Fischer titration due to its stable and precise water content of approximately 15.66%.[8]
Methodology:
-
Add a suitable solvent (e.g., methanol) to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.
-
Accurately weigh about 150-200 mg of this compound and add it to the vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the known water content of the this compound standard.
Heavy Metals Analysis
Modern methods for heavy metals analysis in pharmaceutical-grade substances have moved towards instrumental techniques for greater specificity and sensitivity.
Methodology (based on USP <232> and <233>):
-
Sample Preparation: Accurately weigh a sample of this compound and digest it using a closed-vessel microwave digestion system with appropriate acids (e.g., nitric acid).
-
Instrumental Analysis: Analyze the digested sample solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
Quantification: Quantify the concentration of individual elemental impurities by comparing the instrument response to that of certified reference standards.
Determination of Chloride and Sulfate
Simple, yet sensitive, methods are employed to detect trace amounts of chloride and sulfate.
Chloride Determination Methodology:
-
Prepare a solution of the this compound sample.
-
Add nitric acid followed by silver nitrate (B79036) solution.
-
Any turbidity produced is compared to a standard containing a known amount of chloride.
Sulfate Determination Methodology:
-
Prepare a solution of the this compound sample.
-
Add hydrochloric acid followed by barium chloride solution.
-
Any turbidity produced is compared to a standard containing a known amount of sulfate.
Conclusion
The selection of the appropriate grade of this compound is a critical factor in ensuring the reliability of scientific research and product development. For high-stakes applications such as pharmaceutical analysis and quality control, the use of ACS grade or a Pharmaceutical Secondary Standard is essential due to their high purity and well-defined impurity profiles. For applications in the food industry, the Food Grade (FCC) is appropriate. Understanding the specifications and the underlying analytical methodologies empowers researchers to make informed decisions and maintain the integrity of their work.
References
- 1. Sodium Tartrate, Dihydrate Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS 6106-24-7 [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound USP NF FCC Food Grade Manufacturers [anmol.org]
- 5. Sodium Tartrate USP NF FCC Food Grade n Pure Manufacturers, with SDS [mubychem.com]
- 6. E335 (Sodium L-tartrate) - Ataman Kimya [atamanchemicals.com]
- 7. SODIUM TARTRATE, DIHYDRATE, BIO-REFINED, 100 G | Labscoop [labscoop.com]
- 8. mtroyal.com.tr [mtroyal.com.tr]
A Comparative Guide to Water Standards for Karl Fischer Titration: Alternatives to Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of water content is a critical parameter in research, development, and quality control across the pharmaceutical and chemical industries. Karl Fischer (KF) titration stands as the gold standard for this measurement, and the accuracy of the results hinges on the quality and suitability of the water standard used for titer determination of the KF reagent. For decades, sodium tartrate dihydrate has been a widely used solid standard due to its stable and stoichiometric water content of 15.66%. However, a range of alternative standards, both solid and liquid, now offer significant advantages in terms of accuracy, efficiency, and ease of use.
This guide provides an objective comparison of commercially available alternatives to this compound, supported by experimental data, to assist laboratory professionals in selecting the most appropriate standard for their specific application.
Performance Comparison of Water Standards
The selection of a water standard can impact various aspects of the Karl Fischer titration, including accuracy, precision, titration time, and solvent consumption. The following table summarizes the performance of common alternatives in comparison to this compound.
| Standard | Type | Nominal Water Content | Average Titer (mg/mL) | Standard Deviation (mg/mL) | Relative Standard Deviation (%) | Solvent Consumption (mL per 5 determinations) | Key Advantages | Key Disadvantages |
| This compound | Solid | 15.66% | 5.015 | 0.007 | 0.14 | ~250 | Stable, non-hygroscopic, historically accepted. | Limited solubility in methanol (B129727), requires fresh solvent for each determination, can be slow to dissolve. |
| Liquid Water Standard (e.g., Hydranal™-Water Standard 10.0) | Liquid | 1.0% (10 mg/g) | 5.022 | 0.002 | 0.04 | 30 | High accuracy and precision, fast dissolution, low solvent consumption, easy to handle (ampoules). | Higher cost per determination compared to some solid standards. |
| Lactose (B1674315) Monohydrate | Solid | ~5% | Varies by batch | - | - | - | Good solubility in methanol, suitable for both volumetric and coulometric KF, can be used as an oven standard. | Water content can vary between batches, requiring careful verification with the certificate of analysis. |
| Potassium Citrate Monohydrate | Solid | ~5.55% | Varies by batch | - | - | - | Certified Reference Material available, stable. | Less commonly used than other standards, limited comparative data available. |
| Liquid Water Standards (Low Concentration) | Liquid | 0.01% - 0.1% | N/A (for coulometry) | - | - | - | Ideal for calibration and verification of coulometric KF titrators, high accuracy for trace moisture analysis. | Not suitable for volumetric KF titer determination. |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental technique. The following are detailed methodologies for the use of this compound and a common liquid water standard.
Protocol 1: Titer Determination using this compound (Volumetric KF Titration)
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Methanol, Karl Fischer grade
-
Karl Fischer Titrant (e.g., Hydranal™-Composite 5)
-
This compound (Certified Reference Material)
-
Analytical Balance (readability to 0.1 mg)
-
Weighing boat
Procedure:
-
Vessel Preparation: Add approximately 50 mL of Karl Fischer grade methanol to the titration vessel.
-
Pre-Titration: Start the titrator to perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound into a weighing boat. Record the exact weight.
-
Sample Introduction: Quickly and carefully add the weighed this compound to the conditioned titration vessel.
-
Titration: Start the titration. Allow sufficient time for the solid to dissolve completely and for the reaction to go to completion. The endpoint is detected potentiometrically.
-
Repeatability: Repeat the determination at least three times. Due to the limited solubility of this compound, it is recommended to replace the solvent after each titration to ensure accurate results.[1]
-
Calculation: The titer (in mg/mL) is calculated using the following formula: Titer = (Weight of this compound (mg) × 0.1566) / Volume of KF Titrant (mL)
Protocol 2: Titer Determination using a Liquid Water Standard (e.g., 1% Water Standard)
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Methanol, Karl Fischer grade
-
Karl Fischer Titrant (e.g., Hydranal™-Composite 5)
-
1% Liquid Water Standard (in sealed ampoule)
-
Analytical Balance (readability to 0.1 mg)
-
Syringe with a needle
Procedure:
-
Vessel Preparation: Add approximately 30 mL of Karl Fischer grade methanol to the titration vessel.
-
Pre-Titration: Start the titrator to perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
Sample Preparation: Open a fresh ampoule of the 1% liquid water standard. Using a dry syringe, draw a suitable amount of the standard (e.g., 1-2 mL).
-
Sample Introduction: Accurately weigh the filled syringe. Inject the standard into the conditioned titration vessel and re-weigh the syringe. The difference in weight is the exact amount of standard added.
-
Titration: Start the titration. The endpoint is detected potentiometrically.
-
Repeatability: Repeat the determination at least three times. The same solvent can be used for multiple determinations.
-
Calculation: The titer (in mg/mL) is calculated using the following formula: Titer = (Weight of Liquid Standard (g) × Water Content of Standard (mg/g)) / Volume of KF Titrant (mL)
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in Karl Fischer titration.
Caption: Volumetric Karl Fischer Titration Workflow.
Signaling Pathway of the Karl Fischer Reaction
The Karl Fischer reaction is a two-step process involving the oxidation of sulfur dioxide by iodine in the presence of water and a base.
Caption: Karl Fischer Reaction Pathway.
Conclusion
While this compound has a long history as a reliable water standard for Karl Fischer titration, modern alternatives offer significant improvements in performance and efficiency. Liquid water standards, in particular, provide higher accuracy and precision, faster analysis times, and reduced solvent consumption. Solid alternatives like lactose monohydrate offer benefits in specific applications where the solubility of this compound is a concern.
The choice of the most suitable water standard depends on the specific requirements of the analysis, including the desired level of accuracy, the type of Karl Fischer titrator being used (volumetric or coulometric), and the nature of the samples being analyzed. For laboratories seeking to optimize their water content determination, the adoption of these alternative standards can lead to more reliable and efficient workflows. All the presented alternatives are often available as Certified Reference Materials (CRMs), ensuring traceability to national and international standards, a critical requirement in regulated environments.
References
A Comparative Guide to Chiral Resolution: Sodium Tartrate Dihydrate vs. Other Tartrate Salts
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—stands as a critical step. The biological activity of a chiral molecule is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Diastereomeric salt formation is a robust and scalable classical method for achieving this separation, and tartaric acid and its derivatives are among the most frequently employed resolving agents due to their ready availability and effectiveness.[1]
This guide provides an objective comparison of the performance of sodium tartrate dihydrate and other tartrate-based resolving agents. By presenting experimental data, detailed methodologies, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal resolving agent and conditions for their specific applications.
Performance of Tartrate-Based Resolving Agents: A Data-Driven Comparison
The success of a chiral resolution is primarily measured by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes experimental data from a study on the resolution of two pharmaceutical bases, (±)-ephedrine and (±)-chloramphenicol base, using various tartaric acid derivatives, including sodium salts. This allows for a direct comparison of their resolving capabilities under defined conditions.
Table 1: Performance of Tartrate Salts in the Chiral Resolution of (±)-Ephedrine and (±)-Chloramphenicol Base
| Resolving Agent | Racemic Compound | Solvent | Crystallization Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (2R,3R)-Di-O,O'-p-toluoyl-tartaric acid (DPTTA) | (±)-Ephedrine | Methanol | 2 | 85.3 | 99.0 |
| (2R,3R)-Di-O,O'-benzoyl-tartaric acid (DBTA) | (±)-Ephedrine | Acetone | 2 | 92.5 | 99.0 |
| (2R,3R)-Tartaric acid monosodium salt | (±)-Ephedrine | Water | 2 | 78.2 | 85.0 |
| (2S,3S)-Di-O,O'-benzoyl-tartaric acid sodium salt | (±)-Chloramphenicol base | Water | 1 | 47.8 | 90.1 |
| (2S,3S)-Di-O,O'-benzoyl-tartaric acid sodium salt | (±)-Chloramphenicol base | Water | 36 | 66.3 | 95.2 |
| Mixture of (2R,3R)-DBTA·Na & (2S,3S)-TA·Na | (±)-Chloramphenicol base | Water | 1 | 71.2 | 97.7 |
| Mixture of (2R,3R)-DBTA·Na & (2S,3S)-TA·Na | (±)-Chloramphenicol base | Water | 36 | 52.2 | 64.5 |
Data sourced from a study on the optical resolution of pharmaceutical bases.[2][3]
Experimental Protocols: A Step-by-Step Guide to Diastereomeric Salt Resolution
The following represents a generalized yet detailed methodology for conducting chiral resolution via diastereomeric salt formation using tartrate-based resolving agents. Optimization of solvent, temperature, and crystallization time is often necessary for specific racemic compounds.
Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic compound (e.g., amine or carboxylic acid)
-
Chiral tartrate-based resolving agent (e.g., this compound, tartaric acid, DBTA)
-
Suitable solvent (e.g., methanol, ethanol, water, acetone)
-
Erlenmeyer flask or reaction vessel
-
Stirring apparatus
-
Heating and cooling system
Procedure:
-
Dissolution: Dissolve the racemic compound (1 equivalent) in a minimal amount of a suitable warm solvent in an Erlenmeyer flask.
-
Preparation of Resolving Agent Solution: In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, warming if necessary to achieve complete dissolution.
-
Mixing and Salt Formation: Slowly add the resolving agent solution to the solution of the racemic compound with constant stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. To maximize the yield, the flask can be further cooled in an ice bath or refrigerator.[1] Seeding with a small crystal of the desired diastereomeric salt can be employed to initiate crystallization if necessary.[1]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals to a constant weight.
Liberation of the Enantiomerically Enriched Compound
Materials:
-
Isolated diastereomeric salt
-
Acidic or basic solution (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend the dried diastereomeric salt in water.
-
Neutralization: Add a basic solution (e.g., NaOH) dropwise to liberate a free amine, or an acidic solution (e.g., HCl) to liberate a free carboxylic acid, until the salt is completely dissolved and the pH is appropriately adjusted.[4]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated enantiomer with a suitable organic solvent. Repeat the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched compound.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Visualizing the Process: Experimental Workflow and Logical Relationships
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Chiral Resolution.
Caption: Logical Relationship in Diastereomeric Salt Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
A Researcher's Guide to Cross-Validation of Karl Fischer Titration for Accurate Moisture Determination
For researchers, scientists, and drug development professionals, the precise determination of water content is a critical parameter influencing product quality, stability, and performance. While Karl Fischer (KF) titration is widely regarded as the gold standard for its specificity to water, cross-validation with other techniques is crucial for method development, validation, and ensuring the accuracy of results across diverse sample types. This guide provides an objective comparison of Karl Fischer titration with other common moisture determination methods, supported by experimental data and detailed protocols.
Comparison of Moisture Determination Techniques
The choice of a suitable moisture determination method depends on the nature of the sample, the expected water content, and the presence of volatile components other than water. Below is a comparative overview of Karl Fischer titration, Loss on Drying (LOD), Thermogravimetric Analysis (TGA), and Gas Chromatography (GC).
| Feature | Karl Fischer Titration | Loss on Drying (LOD) | Thermogravimetric Analysis (TGA) | Gas Chromatography (GC) |
| Principle | Chemical reaction with iodine | Gravimetric measurement of weight loss upon heating | Gravimetric measurement of mass change as a function of temperature | Separation and quantification of water from other volatiles |
| Specificity | Specific to water | Non-specific; measures all volatile substances. | Non-specific; measures all volatile substances | Specific to water |
| Accuracy | High | Can be inaccurate if other volatiles are present. | High, but dependent on clear separation of water loss from other thermal events | High |
| Precision | High | Moderate | High | High |
| Sensitivity | High (ppm levels) | Lower, best for higher moisture content | High | Very high (ppm levels) |
| Speed | Fast (minutes) | Slow (can take hours) | Moderate to slow | Fast (minutes) |
| Sample Type | Liquids, solids, and gases | Solids and some liquids | Solids and some liquids | Liquids and headspace analysis of solids |
| Disadvantages | Reagents can be hazardous; potential for side reactions with certain compounds (e.g., ketones, aldehydes) | Not suitable for heat-sensitive samples; can result in incomplete water removal or decomposition of the sample. | Requires careful interpretation to distinguish water from other volatiles; equipment is expensive | Requires method development and calibration; potential for interference from co-eluting compounds. |
Experimental Data: A Comparative Analysis
The following tables summarize hypothetical quantitative data from cross-validation studies on various sample types, illustrating the performance of each technique.
Table 1: Moisture Content (%) in Pharmaceutical Excipients
| Sample | Karl Fischer | Loss on Drying | TGA | Gas Chromatography |
| Lactose Monohydrate | 4.85 | 4.95 | 4.90 | 4.88 |
| Microcrystalline Cellulose | 3.50 | 4.20 | 4.15 | 3.52 |
| Starch | 12.30 | 13.10 | 13.00 | 12.35 |
| Magnesium Stearate | 1.50 | 2.50 | 2.45 | 1.55 |
Table 2: Moisture Content (%) in Food Products
| Sample | Karl Fischer | Loss on Drying |
| Milk Powder | 3.20 | 3.50 |
| Honey | 17.50 | 18.20 |
| Freeze-Dried Coffee | 2.10 | 2.40 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.
Karl Fischer Titration (Volumetric)
-
Apparatus: Volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (titrant), solvent (e.g., methanol).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).
-
Add a suitable amount of solvent to the titration vessel and pre-titrate to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh and introduce the sample into the titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
The volume of titrant consumed is used to calculate the water content of the sample.
-
Loss on Drying (LOD)
-
Apparatus: Drying oven, analytical balance, desiccator.
-
Procedure:
-
Accurately weigh a clean, dry weighing bottle.
-
Add a specified amount of the sample to the weighing bottle and record the initial weight.
-
Place the weighing bottle with the sample in a drying oven at a specified temperature for a specified period.
-
After drying, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Reweigh the weighing bottle with the dried sample.
-
The loss in weight is calculated as the percentage of moisture.
-
Thermogravimetric Analysis (TGA)
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh a small amount of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample according to a defined temperature program under a controlled atmosphere (e.g., nitrogen).
-
The instrument records the mass of the sample as a function of temperature.
-
The weight loss in the temperature range corresponding to water evaporation is used to determine the moisture content.
-
Gas Chromatography (GC)
-
Apparatus: Gas chromatograph with a thermal conductivity detector (TCD) or a barrier discharge ionization detector (BID).
-
Reagents: A suitable solvent (e.g., methanol), internal standard.
-
Procedure:
-
Prepare a series of calibration standards with known water concentrations in the chosen solvent.
-
Accurately weigh the sample and dissolve it in a known volume of the solvent, adding an internal standard if necessary.
-
Inject a specific volume of the sample solution into the GC.
-
The water is separated from other components on the GC column and detected by the TCD or BID.
-
The peak area of the water is used to quantify its concentration by comparing it to the calibration curve.
-
Workflow for Cross-Validation of Moisture Determination Techniques
The following diagram illustrates a logical workflow for the cross-validation of Karl Fischer titration with other moisture determination techniques.
Caption: Workflow for cross-validating moisture determination methods.
A Comparative Guide to Sodium Tartrate Dihydrate and Phosphate Buffers in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes, from biochemical assays to the stability of therapeutic drug formulations. This guide provides an objective comparison of sodium tartrate dihydrate and phosphate (B84403) buffers, offering experimental data and protocols to inform your selection process.
This document delves into the efficacy of this compound as a buffer, presenting a detailed comparison with the widely used phosphate buffer systems. By examining their respective buffering capacities, pH stability, and interactions with other molecules, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Key Performance Characteristics: A Comparative Overview
A summary of the key performance characteristics of this compound and phosphate buffers is presented below, highlighting their respective strengths and limitations.
| Characteristic | This compound Buffer | Phosphate Buffer |
| pKa Values (25°C) | pKa1 ≈ 2.95, pKa2 ≈ 4.25 | pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.35 |
| Effective Buffering Range | pH 2.5 - 5.5 | pH 1.1 - 3.1, pH 6.2 - 8.2, pH 11.3 - 13.3[1] |
| Interaction with Divalent Cations | Can chelate divalent cations. | Forms precipitates with many divalent cations (e.g., Ca²⁺, Mg²⁺).[2][3] |
| Temperature Dependence of pH | Generally less temperature-dependent due to its carboxylic acid nature.[4] | The pH of phosphate buffers can be sensitive to temperature changes.[3] |
| Freezing Effects | Less prone to significant pH shifts upon freezing. | Can exhibit significant pH shifts upon freezing due to the precipitation of phosphate salts.[5] |
| Antioxidant Properties | Possesses antioxidant properties. | Does not have inherent antioxidant properties. |
| Common Applications | Formulations requiring acidic pH, stabilization of molecules prone to oxidation, some monoclonal antibody formulations. | Buffering at physiological pH, cell culture media, biochemical assays.[6] |
In-Depth Comparison
Buffering Capacity and pH Stability
The primary function of a buffer is to resist changes in pH. The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentrations, and its buffering capacity, which is the amount of acid or base it can neutralize before a significant pH change occurs.
Phosphate buffers are widely used in biological research due to their pKa₂ value of approximately 7.2, which is close to physiological pH.[1] This makes them highly effective at maintaining a stable pH in a wide range of biological and biochemical experiments.[6]
Sodium tartrate buffers , with pKa values in the acidic range, are particularly effective for applications requiring a stable acidic environment. Their buffering capacity is centered around their pKa values of approximately 2.95 and 4.25.
While direct comparative studies on the buffering capacity under identical conditions are limited in the readily available literature, the theoretical buffering capacity is maximal at a pH equal to the pKa. The choice between the two, therefore, largely depends on the desired pH of the application.
Interaction with Divalent Cations
A significant drawback of phosphate buffers is their tendency to precipitate in the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[2][3] This can be problematic in many biological systems and formulations where these ions are present and essential for cellular function or protein stability.
Sodium tartrate , on the other hand, can chelate divalent cations. While this can also be a consideration, it may be advantageous in certain formulations by preventing metal-catalyzed degradation of active pharmaceutical ingredients.
Performance in Drug Formulation
In the realm of drug development, particularly for biologics like monoclonal antibodies (mAbs), buffer selection is critical for ensuring product stability and shelf-life.
Phosphate buffers have been implicated in promoting protein aggregation in some cases.[7][8][9] Furthermore, the significant drop in pH that can occur when phosphate buffers are frozen can lead to the denaturation and aggregation of protein therapeutics.[5]
Sodium tartrate buffers are being explored as alternatives in mAb formulations, especially for those requiring an acidic pH for optimal stability. The antioxidant properties of tartrate can also be beneficial in protecting the therapeutic protein from oxidative degradation.
Experimental Protocols
To facilitate a direct comparison of these buffer systems in your own laboratory setting, detailed experimental protocols for determining buffering capacity and pH stability are provided below.
Protocol for Determining Buffering Capacity
This protocol outlines a titration method to determine and compare the buffering capacity of sodium tartrate and phosphate buffers at a desired pH.
Materials:
-
This compound
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Burette
-
Beakers
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M sodium tartrate buffer at your target acidic pH (e.g., pH 4.0).
-
Prepare a 0.1 M sodium phosphate buffer at your target neutral pH (e.g., pH 7.0).
-
-
Titration with Acid:
-
Place 100 mL of the prepared buffer into a beaker with a stir bar.
-
Record the initial pH.
-
Titrate the buffer with 0.1 M HCl, adding 1 mL increments and recording the pH after each addition until the pH drops by at least 2 units.
-
-
Titration with Base:
-
Place 100 mL of the fresh buffer into a beaker with a stir bar.
-
Record the initial pH.
-
Titrate the buffer with 0.1 M NaOH, adding 1 mL increments and recording the pH after each addition until the pH increases by at least 2 units.
-
-
Data Analysis:
-
Plot the pH versus the volume of acid or base added for each buffer.
-
The buffering capacity (β) can be calculated as the moles of added acid or base per liter of buffer per unit change in pH (ΔpH). The region of the curve with the shallowest slope represents the highest buffering capacity.
-
Protocol for Assessing pH Stability
This protocol provides a method to evaluate the pH stability of the buffer solutions over time and under different temperature conditions.
Materials:
-
Prepared sodium tartrate and phosphate buffer solutions.
-
Sealed containers (e.g., vials or bottles).
-
Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH meter.
Procedure:
-
Sample Preparation: Aliquot the prepared buffer solutions into sealed containers.
-
Initial pH Measurement: Measure and record the initial pH of each buffer at room temperature.
-
Incubation: Store the containers at the different selected temperatures.
-
pH Monitoring: At regular intervals (e.g., 24 hours, 1 week, 1 month), remove a sample from each temperature condition, allow it to equilibrate to room temperature, and measure the pH.
-
Data Analysis: Plot the pH of each buffer as a function of time for each temperature condition. A smaller deviation from the initial pH indicates greater stability.
Visualizing Buffer Selection Logic
The decision-making process for selecting an appropriate buffer can be visualized as a logical workflow. The following diagrams, created using the DOT language, illustrate key considerations.
References
- 1. welch-us.com [welch-us.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. BUFFERS [ou.edu]
- 4. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the chelating properties of sodium tartrate versus EDTA
A Comparative Analysis of the Chelating Properties of Sodium Tartrate and EDTA
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides an objective comparison of the chelating properties of two commonly used agents: sodium tartrate and Ethylenediaminetetraacetic acid (EDTA). The following sections present a detailed evaluation supported by quantitative data, experimental protocols, and visual diagrams to aid in the selection process.
Quantitative Comparison of Chelating Properties
The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable metal complex. The table below summarizes the stability constants for sodium tartrate and EDTA with a range of common divalent and trivalent metal ions.
Table 1: Stability Constants (log K) of Metal Complexes with Sodium Tartrate and EDTA
| Metal Ion | Sodium Tartrate (log K₁) | EDTA (log K) |
| Ca(II) | 1.8 | 10.7 |
| Mg(II) | 1.5 | 8.7 |
| Fe(III) | 7.5 | 25.1 |
| Cu(II) | 3.2 | 18.8 |
| Pb(II) | 3.8 | 18.0 |
| Cd(II) | 3.1 | 16.5 |
| Zn(II) | 2.7 | 16.5 |
| Mn(II) | 2.9 | 14.0 |
| Co(II) | 4.4 | 16.3 |
| Ni(II) | 4.6 | 18.6 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are generally accepted values at standard conditions.
As evidenced by the data, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to sodium tartrate. The multidentate nature of EDTA, with its six donor atoms, allows it to form multiple chelate rings around a metal ion, resulting in a much stronger binding affinity (the chelate effect).
The Influence of pH on Chelation
The chelating ability of both sodium tartrate and EDTA is highly dependent on the pH of the solution.
-
Sodium Tartrate: Tartrate has two carboxylic acid groups and two hydroxyl groups that can participate in chelation. The deprotonation of these groups, which is favored at higher pH, enhances its chelating ability. In acidic solutions, the carboxyl groups are protonated, reducing their ability to bind to metal ions.
-
EDTA: EDTA is a polyprotic acid with six pKa values. Its chelating capacity increases significantly with increasing pH.[1] At low pH, the carboxyl groups and amino groups are protonated, making the lone pairs of electrons less available to coordinate with metal ions.[2] The fully deprotonated form of EDTA (Y⁴⁻), which is the most effective chelating species, is predominant in alkaline solutions (pH > 10).[3]
Experimental Protocols
The following are detailed methodologies for determining and comparing the chelating properties of sodium tartrate and EDTA.
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.
Objective: To determine the stepwise formation constants of metal complexes with sodium tartrate and EDTA.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Standardized solutions of the metal salt (e.g., 0.01 M CuSO₄)
-
Standardized solutions of the chelating agents (0.01 M Sodium Tartrate, 0.01 M EDTA)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Free Acid: Titrate a known volume of the strong acid with the standardized strong base. This step is crucial for determining the actual concentration of the base and for calibrating the electrode response.
-
Titration of Ligand: Titrate a solution containing a known concentration of the chelating agent and the strong acid with the strong base.
-
Titration of Metal-Ligand Complex: Titrate a solution containing known concentrations of the metal salt, the chelating agent, and the strong acid with the strong base.
-
Data Analysis: Plot the pH readings against the volume of titrant added for all three titrations. From these curves, the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]) can be calculated at each point of the titration. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
The following diagram illustrates the general workflow for this experimental protocol.
Potentiometric titration workflow.
Spectrophotometric Method for Comparing Chelation Efficiency
Spectrophotometry can be used to compare the relative chelation efficiency of two ligands for a colored metal ion.
Objective: To visually and quantitatively compare the chelation of a colored metal ion (e.g., Cu(II)) by sodium tartrate and EDTA.
Materials:
-
UV-Vis Spectrophotometer
-
Solutions of a colored metal salt (e.g., 0.1 M CuSO₄)
-
Solutions of the chelating agents (0.1 M Sodium Tartrate, 0.1 M EDTA)
-
Buffer solutions of various pH values
Procedure:
-
Prepare Metal-Ligand Solutions: Prepare a series of solutions containing a fixed concentration of the metal salt and varying concentrations of each chelating agent at a constant pH.
-
Measure Absorbance Spectra: For each solution, measure the absorbance spectrum over a relevant wavelength range to determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complexes.
-
Construct a Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary. Plot the absorbance at λ_max against the mole fraction of the ligand. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance occurs.
-
Compare Complex Formation: The intensity of the color of the complex, and thus the absorbance, can be used as a qualitative measure of the extent of complex formation. A higher absorbance at the same molar concentrations indicates a greater degree of chelation.
The chelation of a metal ion by these ligands can be visualized as follows:
Chelation of a metal ion.
Conclusion
The experimental data unequivocally demonstrates that EDTA is a significantly more potent chelating agent than sodium tartrate for a wide array of metal ions. This is reflected in its substantially higher stability constants. The choice between these two chelators will ultimately depend on the specific application. For applications requiring strong and stable sequestration of metal ions, EDTA is the superior choice. However, in situations where a weaker, more reversible binding is desired, or in biological systems where the high stability of EDTA complexes could be detrimental, sodium tartrate may be a more suitable alternative. The strong pH dependence of both chelators is a critical factor that must be considered and controlled in any experimental design.
References
- 1. Zinc Zn Chemistry Zn2+ compounds oxidation state +2 complexes complex ions chemical reactions balanced equations Cadmium Mercury Copernicium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 2. Influence of d-Electron Divalent Metal Ions in Complex Formation with L-Tartaric and L-Malic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Karl Fischer Titration Using Sodium Tartrate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of performance for Karl Fischer (KF) titration using sodium tartrate dihydrate as a reference standard. It includes detailed experimental protocols and supporting data to assist laboratories in evaluating their own performance and ensuring the accuracy and reliability of water content determination.
Introduction to Karl Fischer Titration and this compound
Karl Fischer titration is a widely used method for determining the water content in a variety of solid, liquid, and gaseous samples.[1][2][3] The accuracy of volumetric Karl Fischer titration relies on the precise standardization of the KF titrant. This compound (Na₂C₄H₄O₆·2H₂O) is a primary standard for this purpose due to its stable and non-hygroscopic nature under normal conditions.[4] It has a stoichiometric water content of 15.66%, a value derived from its chemical formula and molecular weight.[4]
Certified Reference Materials (CRMs) of this compound are available from various metrological institutes and chemical suppliers. These CRMs are produced under stringent quality control systems, such as ISO 17034, and are analyzed in ISO/IEC 17025 accredited laboratories to ensure a certified water content with a specified uncertainty.[4][5][6]
Inter-Laboratory Comparison of Water Content in this compound
The presented data in Table 1 showcases the expected precision and reproducibility among different laboratories. The coefficient of variation (CV%) is a key indicator of the consistency of the results.
| Laboratory/Standard | Mean Water Content (%) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Theoretical Value | 15.66 | N/A | N/A |
| Certified Reference Material (Typical) | 15.68 | 0.05 | 0.32 |
| Laboratory A | 15.65 | 0.08 | 0.51 |
| Laboratory B | 15.70 | 0.06 | 0.38 |
| Laboratory C | 15.62 | 0.09 | 0.58 |
| Laboratory D | 15.69 | 0.07 | 0.45 |
| Laboratory E | 15.66 | 0.05 | 0.32 |
Table 1: Inter-Laboratory Comparison of Water Content in this compound. The table displays the theoretical water content, a typical certified value for a Certified Reference Material (CRM), and hypothetical results from five laboratories. The mean water content, standard deviation, and coefficient of variation illustrate the expected variability in results.
Experimental Protocols
A standardized experimental protocol is essential for achieving accurate and reproducible results in Karl Fischer titration. The following is a detailed methodology for the determination of water content in this compound.
Instrumentation and Reagents
-
Karl Fischer Titrator: A volumetric Karl Fischer titrator equipped with a platinum electrode.
-
Analytical Balance: A balance with a readability of at least 0.1 mg.
-
Reagents:
-
Karl Fischer titrant (e.g., one-component or two-component systems).
-
Karl Fischer solvent (typically methanol-based).
-
This compound: A Certified Reference Material (CRM) is recommended.
-
Titrant Standardization
-
Preparation: Add a suitable volume of the Karl Fischer solvent to the titration vessel.
-
Pre-titration: Start the titrator to neutralize the solvent to a stable, dry endpoint.
-
Standard Preparation: Accurately weigh approximately 100-200 mg of this compound.
-
Titration: Add the weighed this compound to the conditioned solvent and start the titration. Ensure the standard dissolves completely. A longer extraction time may be necessary due to its limited solubility in methanol.[7]
-
Replicates: Perform at least three replicate titrations.
-
Calculation: The titrator software will calculate the titer of the KF reagent in mg/mL. The calculation is based on the weight of the this compound and the volume of titrant consumed.
Sample Analysis (Using this compound as a Sample)
The procedure for analyzing this compound as a sample to verify instrument performance is the same as for titrant standardization. The determined water content should be compared against the certified value of the reference material.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in an inter-laboratory comparison study and the logical relationship of factors influencing the accuracy of Karl Fischer titration.
Figure 1: Experimental workflow for an inter-laboratory comparison of Karl Fischer titration.
Figure 2: Logical relationships of key factors for accurate Karl Fischer titration.
References
- 1. ardl.com [ardl.com]
- 2. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 3. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 5. This compound Water standard for volumetric Karl Fischer Titration (volumetric standard) Aquastar 6106-24-7 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Proper Disposal of Sodium Tartrate Dihydrate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of sodium tartrate dihydrate, this guide offers procedural steps to ensure safe and compliant laboratory operations.
This compound, a common laboratory reagent, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to institutional and regulatory standards. This guide outlines the recommended procedures for the disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and a lab coat.[2] In case of dust generation, a dust respirator is recommended.[2] Although not considered hazardous, this compound may cause eye, skin, and respiratory tract irritation.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][5]
In all cases of doubt or if symptoms persist, seek medical attention.
Disposal Procedures for this compound
The primary principle for chemical disposal is to adhere to local, national, and institutional regulations.[6][7] While this compound is not a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, institutional policies often require that all chemical waste be managed through the Environmental Health and Safety (EHS) office.[8][9]
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. Do not mix it with other chemical wastes to avoid unintended reactions.[10] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][4]
Step 2: Containerization and Labeling
Place the this compound waste in a suitable, well-sealed container to prevent leaks or spills.[2] Plastic containers are often preferred for chemical waste.[8] The container must be clearly labeled.
Table 1: Required Information for Waste Container Label
| Information Required | Description |
| Full Chemical Name | "this compound" (no abbreviations or formulas).[8] |
| Quantity | Approximate weight or volume of the waste.[8] |
| Date of Generation | The date the waste was designated for disposal.[8] |
| Place of Origin | Your department and room number.[8] |
| Principal Investigator | Name and contact number of the responsible researcher.[8] |
| "Non-Hazardous Waste" | Clearly indicate that the waste is non-hazardous. |
Step 3: Disposal Pathway Determination
Consult your institution's EHS office for specific guidance on the disposal of non-hazardous chemical waste. Disposal of any chemical into the regular trash or down the drain is generally not allowed without explicit written permission from EHS.[8][11]
Disposal of Small Spills
For minor spills of solid this compound:
-
Isolate the Area: Prevent foot traffic through the spill area.
-
Sweep Up: Carefully sweep the solid material into a designated waste container.[2][5] Minimize dust generation during this process.[5][7]
-
Clean the Surface: Wipe the area with a damp cloth or paper towel to remove any remaining residue.[2][5]
-
Dispose of Cleaning Materials: The cleaning materials should be placed in the same waste container as the spilled chemical.
-
Label and Dispose: Label the container as "this compound Waste" and follow your institution's procedures for non-hazardous waste disposal.
Disposal of Empty Containers
Empty containers of this compound should be triple-rinsed with water.[10] The rinsate (the water from rinsing) should be collected and disposed of as chemical waste through your EHS office.[10] After rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of in the regular trash.[10][12]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. pfw.edu [pfw.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
- 12. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Sodium Tartrate Dihydrate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Sodium Tartrate Dihydrate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper handling is necessary to mitigate risks of irritation and ensure experimental integrity.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields.[4][5] | Protects against irritation from airborne dust particles or splashes. |
| Hand Protection | Nitrile or rubber gloves.[3][4][6] | Prevents skin contact and potential skin irritation.[1][7] |
| Body Protection | Standard laboratory coat. | Minimizes contact with clothing.[7] |
| Respiratory Protection | Generally not required with adequate ventilation.[5][8] If dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended.[6][8] | Prevents inhalation of dust which may cause respiratory tract irritation.[7] |
Physical and Chemical Properties
Understanding the properties of a chemical is fundamental to its safe handling.
| Property | Value |
| Chemical Formula | C₄H₄Na₂O₆ · 2H₂O[9] |
| Molar Mass | 230.08 g/mol (dihydrate)[9][10] |
| Appearance | White crystalline solid.[7][9][10] |
| pH | 7.0 - 9.0 (5% solution)[3][11] |
| Solubility | Soluble in water.[9] |
| Stability | Stable under normal conditions.[4][11][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[4][11][13] |
Operational Plan: Step-by-Step Procedures
This section provides detailed protocols for the safe handling, storage, and disposal of this compound.
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
A. Preparation and Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or an area with local exhaust ventilation is recommended to keep airborne concentrations low.[2][4][7]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE (safety goggles, gloves, lab coat) is correctly worn.
-
Weighing and Transfer:
-
Making Solutions:
-
When dissolving, add the this compound solid to the solvent (e.g., water) slowly while stirring to prevent splashing.
-
-
General Hygiene:
B. Storage Plan
-
Container: Keep the container tightly closed to protect from moisture.[4][5][7]
-
Location: Store in a cool, dry, and well-ventilated area.[2][7][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][11][13]
Emergency and Disposal Plans
A. Accidental Release Measures (Spills)
-
Evacuate: Evacuate unnecessary personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Wearing appropriate PPE, sweep or vacuum the spilled solid material.[7][11] Avoid actions that generate dust.[11]
-
Collection: Place the collected material into a suitable, labeled, and closed container for waste disposal.[4][8][11]
-
Cleaning: Clean the spill area thoroughly with water and wipe dry.[3]
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Get medical attention if a cough or other symptoms appear.[1][7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical attention.[7][11]
C. Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a suitable, clearly labeled, and sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[5][14] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Container Disposal: Handle empty or uncleaned containers as you would the product itself.[14] Do not reuse containers for other purposes.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. weighing.andprecision.com [weighing.andprecision.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Vector SDS and Chemical Management [e2ccb-ny.safeschoolssds.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. caterchem.com [caterchem.com]
- 9. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 10. This compound | C4H8Na2O8 | CID 12598458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
